Ethyl 3-(chlorosulfonyl)isonicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-chlorosulfonylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-2-14-8(11)6-3-4-10-5-7(6)15(9,12)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJWOJZNWZSBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371337 | |
| Record name | ethyl 3-(chlorosulfonyl)isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-12-9 | |
| Record name | Ethyl 3-(chlorosulfonyl)-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-(chlorosulfonyl)isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(chlorosulfonyl)isonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-(chlorosulfonyl)isonicotinate
Abstract: Ethyl 3-(chlorosulfonyl)isonicotinate is a pivotal bifunctional molecule increasingly recognized for its utility in medicinal chemistry and drug development. Its structure, featuring both a reactive sulfonyl chloride and an ethyl ester on a pyridine core, makes it an exceptionally versatile building block for creating complex molecular architectures. This guide provides a comprehensive overview of its structure, synthesis, reactivity, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery, the demand for novel chemical entities with precise pharmacological profiles is relentless. Heterocyclic compounds are at the forefront of this endeavor, with pyridine derivatives being particularly prominent in FDA-approved drugs. This compound (CAS No: 306936-12-9) emerges as a compound of significant interest due to its dual-handle nature.[1]
The molecule incorporates two key functional groups onto a pyridine scaffold:
-
A Sulfonyl Chloride (-SO₂Cl): A powerful electrophile, this group is a premier precursor for the synthesis of sulfonamides, a privileged functional group in pharmaceuticals renowned for its role in antibacterial agents, diuretics, and enzyme inhibitors.[2]
-
An Ethyl Ester (-COOEt): This group can be readily hydrolyzed to a carboxylic acid or converted into other functional groups, providing a secondary site for molecular elaboration.
This unique combination allows for sequential or orthogonal chemical modifications, enabling the construction of diverse compound libraries from a single, advanced intermediate. This guide will dissect the core attributes of this molecule, offering both foundational knowledge and practical insights for its application in a research setting.
Molecular Structure and Physicochemical Properties
The formal IUPAC name for this compound is Ethyl 3-(chlorosulfonyl)pyridine-4-carboxylate.[3] Its structure consists of a pyridine ring substituted at the 3-position with a chlorosulfonyl group and at the 4-position with an ethoxycarbonyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₄S | [4][5] |
| Molecular Weight | 249.67 g/mol | [3][6] |
| Appearance | Colorless or pale yellow liquid | [4] |
| Boiling Point | 72-78 °C at 0.1 mmHg | [3] |
| Solubility | Soluble in organic solvents like alcohols and ethers.[4] Reacts violently with water.[7] | |
| CAS Number | 306936-12-9 | [4] |
Synthesis and Mechanistic Considerations
The primary route to this compound is the direct chlorosulfonation of its precursor, ethyl isonicotinate.[4] This reaction is an electrophilic aromatic substitution, a cornerstone of aromatic chemistry.
The Causality Behind the Synthesis: Chlorosulfonation
The synthesis leverages the strong electrophilic nature of the sulfonating agent, typically chlorosulfonic acid (ClSO₃H).[8] The pyridine ring in ethyl isonicotinate is electron-deficient; however, the reaction proceeds under forcing conditions. The mechanism involves the generation of a potent electrophile, SO₂Cl⁺, which then attacks the pyridine ring.[9] The reaction is performed at low temperatures to control the exothermicity and prevent unwanted side reactions or degradation.[4]
Self-Validating Experimental Protocol
This protocol outlines a representative synthesis, incorporating steps for purification and confirmation, ensuring the integrity of the final product.
Step 1: Preparation of the Precursor, Ethyl Isonicotinate
-
Rationale: While commercially available, understanding the synthesis of the starting material is fundamental. This esterification is typically an acid-catalyzed reaction between isonicotinic acid and ethanol.[10][11]
-
Procedure: To a flask containing isonicotinic acid (1.0 eq), add absolute ethanol (excess) and a catalytic amount of a strong acid (e.g., H₂SO₄ or a solid acid catalyst).[12][13] Heat the mixture to reflux for several hours. After cooling, neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate under reduced pressure to yield ethyl isonicotinate.[10] Purity can be assessed by GC-MS and NMR.[14]
Step 2: Chlorosulfonation of Ethyl Isonicotinate
-
Rationale: This is the key transformation step. Chlorosulfonic acid serves as both the reagent and the solvent. An inert atmosphere is crucial to prevent reaction with atmospheric moisture.[4]
-
Procedure:
-
In a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool an excess of chlorosulfonic acid (e.g., 5-10 eq) to 0°C in an ice bath.
-
Add ethyl isonicotinate (1.0 eq) dropwise to the cooled chlorosulfonic acid with vigorous stirring, ensuring the internal temperature does not exceed 5-10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture back to room temperature and pour it carefully onto crushed ice with stirring. This step quenches the excess chlorosulfonic acid and precipitates the product. Caution: This is a highly exothermic process and should be done slowly in a well-ventilated fume hood.
-
Extract the aqueous mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material via column chromatography or vacuum distillation to yield pure this compound.[3]
-
Step 3: Characterization
-
The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Visualization of the Synthetic Workflow
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. 306936-12-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. chembk.com [chembk.com]
- 5. PubChemLite - this compound (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]
- 6. 306936-12-9 | this compound - AiFChem [aifchem.com]
- 7. fishersci.com [fishersci.com]
- 8. api.pageplace.de [api.pageplace.de]
- 9. reddit.com [reddit.com]
- 10. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 11. Ethyl Isonicotinate | High-Purity Reagent | RUO [benchchem.com]
- 12. eureka.patsnap.com [eureka.patsnap.com]
- 13. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 14. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 3-(chlorosulfonyl)isonicotinate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(chlorosulfonyl)isonicotinate, a pyridine derivative bearing both an ester and a sulfonyl chloride functional group, is a versatile reagent in organic synthesis. Its unique structural features make it a valuable building block for the introduction of the isonicotinate moiety and a sulfonyl linker, which are prevalent in many biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity, and its applications in the synthesis of complex molecules, particularly in the realm of drug discovery.
Chemical Identity and Properties
CAS Number: 306936-12-9
Synonyms:
-
Ethyl 3-(chlorosulfonyl)pyridine-4-carboxylate
-
3-Chlorosulfonyl-isonicotinic acid ethyl ester
This compound is typically a colorless to pale yellow liquid, soluble in various organic solvents such as alcohols and ethers.[1] Its bifunctional nature, possessing both an electrophilic sulfonyl chloride and an ester group on a pyridine ring, dictates its reactivity and utility in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₄S | [2] |
| Molecular Weight | 249.67 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 72-78 °C at 0.1 mmHg | [3] |
| Solubility | Soluble in some organic solvents (e.g., alcohols, ethers) | [1] |
Synthesis of this compound
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (General Procedure)
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl isonicotinate in an inert anhydrous solvent such as dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorosulfonating Agent: Slowly add the chlorosulfonating agent (e.g., chlorosulfonic acid) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into ice-cold water.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it a key intermediate for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Synthesis of Sulfonamides
The most common application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry as the sulfonamide moiety is a well-established pharmacophore.[4]
The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl formed during the reaction.
Caption: General reaction mechanism for the synthesis of sulfonamides from this compound.
Applications in Drug Discovery and Development
While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, its utility can be inferred from the importance of the pyridine sulfonamide scaffold in medicinal chemistry. Pyridine sulfonamides are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
The incorporation of the isonicotinate ester provides an additional point for molecular diversification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to create more complex drug candidates. Alternatively, the ester can be reduced or transformed into other functional groups.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is known to be corrosive and can cause severe skin burns and eye damage. Contact with water should be avoided as it can lead to a violent reaction and the release of corrosive hydrogen chloride gas.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to introduce the pyridine sulfonamide moiety makes it a reagent of significant interest for the synthesis of novel compounds with potential therapeutic applications. While detailed characterization and specific applications in named drug molecules are not widely published, its fundamental reactivity provides a clear pathway for its use in the development of new chemical entities. Further research into the full scope of its reactivity and applications is warranted.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 3-(chlorosulfonyl)isonicotinate
This document serves as an in-depth technical guide for the synthesis, purification, and characterization of Ethyl 3-(chlorosulfonyl)isonicotinate, a key intermediate in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this guide provides not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical processes involved.
Strategic Importance in Medicinal Chemistry
This compound (CAS No. 306936-12-9) is a bifunctional molecule of significant interest.[1] The ethyl isonicotinate core is a prevalent scaffold in numerous bioactive compounds, while the highly reactive chlorosulfonyl group at the 3-position provides a versatile handle for introducing a sulfonyl or sulfonamide moiety. This functional group is a cornerstone of many therapeutic agents due to its ability to act as a hydrogen bond acceptor and its tetrahedral geometry, which can facilitate strong interactions with biological targets. Consequently, this intermediate is a valuable building block for creating libraries of novel compounds, particularly in the development of targeted protein degraders and other complex molecular architectures.[1]
Synthesis Pathway: From Isonicotinic Acid to the Target Compound
The synthesis of this compound is a multi-step process that begins with the readily available isonicotinic acid. The overall workflow involves two primary transformations: esterification of the carboxylic acid followed by chlorosulfonation of the pyridine ring.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of Ethyl Isonicotinate (Starting Material)
Principle: The initial step is a classic Fischer esterification, though for practical laboratory synthesis, conversion of the carboxylic acid to an acid chloride followed by reaction with ethanol is often more efficient and higher yielding. Using thionyl chloride (SOCl₂) as both the chlorinating agent and solvent is a common and effective method.[2]
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled. The setup should be under a nitrogen or argon atmosphere to prevent moisture ingress.
-
Reaction:
-
Suspend isonicotinic acid (1.0 eq) in toluene.[2]
-
Add thionyl chloride (1.1 eq) to the suspension, followed by a catalytic amount of dimethylformamide (DMF, ~1 mol%).[2]
-
Heat the mixture to reflux (approx. 100 °C) for 90 minutes. The suspension should become a clear solution as the acid chloride forms.[2]
-
Cool the reaction mixture to 90 °C.
-
Carefully add absolute ethanol (1.5 eq) dropwise via the dropping funnel. An exothermic reaction will occur.[2]
-
After the addition is complete, heat the mixture at 100 °C for another 90 minutes to ensure complete conversion.[2]
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and then chill in an ice bath. The product, ethyl isonicotinate hydrochloride, will precipitate.[2]
-
Collect the precipitate by vacuum filtration, wash with cold ether, and dry.[2]
-
To obtain the free base, dissolve the hydrochloride salt in cold water, cover with a layer of ether, and basify with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Separate the layers and extract the aqueous phase with ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl isonicotinate as a colorless liquid.[2]
-
Causality Behind Choices:
-
Thionyl Chloride/DMF: This combination efficiently converts the carboxylic acid to a highly reactive acid chloride intermediate, which readily reacts with ethanol. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which accelerates the acid chloride formation.
-
Toluene: An inert solvent with a suitable boiling point for the reaction.[2]
-
Stepwise Temperature Control: Heating is necessary to drive the reaction, but the addition of ethanol must be done cautiously on the cooled mixture to manage the exothermicity.
Step 2: Chlorosulfonation of Ethyl Isonicotinate
Principle: This is an electrophilic aromatic substitution where the pyridine ring of ethyl isonicotinate is functionalized with a chlorosulfonyl group (-SO₂Cl). Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile. The reaction's regioselectivity is directed by the existing substituents.
Caption: Simplified mechanism for the chlorosulfonation of the pyridine ring.
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet is required. The reaction must be performed in a well-ventilated fume hood.
-
Reaction:
-
Charge the flask with chlorosulfonic acid (5.0 eq) and cool it to 0 °C in an ice-salt bath.
-
Add ethyl isonicotinate (1.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 3-4 hours.[3] The progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture back to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic and releases HCl gas.
-
The product will often precipitate as a solid or oil. Extract the aqueous mixture with a suitable solvent, such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product is typically purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Trustworthiness & Self-Validation:
-
Low-Temperature Addition: Chlorosulfonic acid is extremely reactive. Adding the substrate at low temperatures prevents uncontrolled side reactions, charring, and potential thermal runaway.[4]
-
Inert Atmosphere: Essential to prevent the chlorosulfonic acid from reacting with atmospheric moisture, which would deactivate it.[4]
-
Careful Quenching: Pouring the reaction mixture onto ice is a critical safety and procedural step to decompose excess chlorosulfonic acid and precipitate the product. Failure to do this slowly can result in dangerous splashing and gas evolution.
-
Aqueous Work-up: The washing steps are crucial for removing inorganic byproducts and unreacted acid, ensuring the purity of the final product.
Comprehensive Characterization
Once synthesized and purified, the identity and purity of this compound must be rigorously confirmed.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₄S | [4][5] |
| Molecular Weight | 249.67 g/mol | [4][6] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 72-78 °C at 0.1 mmHg | [4] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [4][6] |
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ ~1.4 ppm (t, 3H): Methyl protons of the ethyl group, triplet due to coupling with adjacent CH₂. δ ~4.4 ppm (q, 2H): Methylene protons of the ethyl group, quartet due to coupling with adjacent CH₃. δ ~7.8-9.0 ppm (m, 3H): Aromatic protons on the pyridine ring, exhibiting complex splitting patterns characteristic of a substituted pyridine. |
| ¹³C NMR | δ ~14 ppm: Methyl carbon of the ethyl group. δ ~63 ppm: Methylene carbon of the ethyl group. δ ~125-155 ppm: Aromatic carbons of the pyridine ring (4 signals expected). δ ~164 ppm: Carbonyl carbon of the ester group. |
| IR (Infrared) | ~1730 cm⁻¹: Strong C=O stretch from the ethyl ester. ~1370 & 1180 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretches of the sulfonyl chloride group. ~1600 cm⁻¹: C=N and C=C stretches from the pyridine ring. |
| Mass Spec (MS) | m/z ~249/251: Molecular ion peak (M⁺) showing the characteristic ~3:1 isotopic pattern for one chlorine atom. Key Fragments: Loss of -Cl (m/z ~214), loss of -OEt (m/z ~204), loss of -SO₂Cl (m/z ~150). |
Safety and Handling
Working with the reagents for this synthesis requires strict adherence to safety protocols.
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. It causes severe burns to skin and eyes and is a respiratory irritant. Always handle in a fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves.
-
Thionyl Chloride: Corrosive, toxic, and reacts with water to release HCl and SO₂ gases. Handle with the same level of precaution as chlorosulfonic acid.
-
General Precautions: The final product, this compound, is an irritant.[4] Avoid direct contact with skin, eyes, and the respiratory system.[4]
Conclusion and Future Applications
This guide outlines a robust and reliable pathway for the synthesis and characterization of this compound. The compound's true value lies in its utility as a reactive intermediate. The chlorosulfonyl group is an excellent electrophile for reaction with a wide array of nucleophiles, most notably primary and secondary amines, to form a diverse range of sulfonamides.
Caption: General scheme for derivatization into sulfonamides.
This reactivity allows for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for structure-activity relationship (SAR) studies, solidifying the importance of this compound as a critical tool for the modern medicinal chemist.
References
A Technical Guide to the Application of Ethyl 3-(chlorosulfonyl)isonicotinate in Modern Drug Discovery
Abstract
Ethyl 3-(chlorosulfonyl)isonicotinate is a versatile bifunctional reagent that has garnered significant interest in medicinal chemistry. Its unique structure, featuring a pyridine core, an ethyl ester, and a highly reactive chlorosulfonyl group, makes it an invaluable building block for creating diverse molecular libraries. This guide provides an in-depth analysis of the compound's reactivity, explores its strategic applications in the synthesis of pharmacologically relevant scaffolds, and offers detailed, field-proven experimental protocols. We aim to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage this reagent in their discovery programs.
Core Principles: Physicochemical Properties and Reactivity Profile
This compound, with the CAS number 306936-12-9, is a cornerstone reagent for introducing the isonicotinate scaffold functionalized with a reactive sulfonyl handle.[1][2] Understanding its fundamental properties is critical for its successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₈ClNO₄S | [1][3] |
| Molecular Weight | 249.67 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Purity | Typically ≥95% | [2][6] |
| Storage Conditions | 2-8°C, under inert atmosphere |[1][4] |
The Dual-Reactivity Paradigm
The power of this compound lies in the distinct reactivity of its two primary functional groups:
-
The Chlorosulfonyl (-SO₂Cl) Group: This is a potent electrophile. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it highly susceptible to nucleophilic attack. Its primary and most exploited reaction is with primary and secondary amines to form stable sulfonamide linkages. This reaction is robust, high-yielding, and forms the basis for constructing vast libraries of drug-like molecules.
-
The Ethyl Isonicotinate Scaffold: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[7] Its nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and target engagement. The ethyl ester provides a secondary site for modification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, further expanding synthetic possibilities.
The strategic combination of these two features in a single molecule allows for a modular approach to drug design, where one part of the molecule can be anchored to a target via the sulfonamide group, while the other part (the pyridine ester) can be modified to fine-tune physicochemical properties or explore secondary binding interactions.
Strategic Application: Synthesis of Sulfonamide-Based Kinase Inhibitor Scaffolds
Rationale: The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs, including diuretics, antibiotics, and a growing number of kinase inhibitors for oncology. The ability of this compound to readily form sulfonamides makes it an ideal starting point for generating novel kinase inhibitor libraries. The pyridine core itself is often found in the hinge-binding region of many kinase inhibitors.
General Workflow for Sulfonamide Library Synthesis
The overall process involves the parallel reaction of this compound with a diverse panel of primary or secondary amines to rapidly generate a library of novel sulfonamides, which can then be screened for biological activity.
Caption: Workflow for parallel synthesis of a sulfonamide library.
Detailed Experimental Protocol: Synthesis of Ethyl 3-((4-methoxyphenyl)sulfamoyl)isonicotinate
This protocol provides a representative example of the reaction between this compound and a primary amine (p-anisidine).
Materials:
-
This compound (1.0 eq)
-
4-methoxyaniline (p-anisidine) (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (2.0 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyaniline (1.05 eq) and dissolve in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Scientist's Note: Working under an inert atmosphere prevents the hydrolysis of the highly reactive chlorosulfonyl group by atmospheric moisture. Cooling to 0°C helps to control the initial exotherm of the reaction.
-
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C.
-
Base Addition: After the addition is complete, add anhydrous pyridine (2.0 eq) to the reaction mixture. The pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the reaction to completion.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup (Quenching): Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Scientist's Note: The order of washes is critical. The acid wash removes the basic pyridine, and the subsequent bicarbonate wash ensures the final organic layer is not acidic before solvent removal.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to afford the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Advanced Applications: Multi-component Reactions and Scaffold Decoration
Beyond simple sulfonamide formation, the dual functionality of this compound can be exploited in more complex synthetic strategies. The isonicotinate ester can be hydrolyzed to the corresponding carboxylic acid post-sulfonamide formation. This new functional handle allows for a second diversification step, such as an amide coupling reaction, to build highly decorated, three-dimensional molecules.
Caption: Sequential diversification workflow using the reagent.
This sequential approach enables the exploration of a much larger chemical space from a single starting material, which is highly advantageous in lead optimization campaigns where fine-tuning of multiple regions of a molecule is required to improve potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As an organic sulfonyl chloride, this compound is a hazardous compound that requires careful handling.[1]
-
Corrosive: It can cause severe skin burns and eye damage.[1]
-
Moisture Sensitive: It reacts with water to release hydrochloric acid (HCl).
-
Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood while wearing suitable protective clothing, gloves, and eye/face protection.[1]
-
Spill Management: In case of a spill, neutralize with a suitable agent like sodium bicarbonate before cleanup.
Conclusion
This compound is a powerful and versatile tool in the drug discovery arsenal. Its predictable reactivity, combined with the pharmacologically relevant scaffold it provides, makes it an ideal reagent for both lead generation and lead optimization. The robust nature of sulfonamide formation allows for the rapid and efficient synthesis of large compound libraries, while the potential for secondary modifications offers a pathway to highly complex and tailored drug candidates. By understanding the core principles of its reactivity and employing validated protocols, research organizations can significantly accelerate their discovery programs.
References
- 1. chembk.com [chembk.com]
- 2. 306936-12-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. PubChemLite - this compound (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]
- 4. 306936-12-9|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents | MDPI [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(chlorosulfonyl)isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 3-(chlorosulfonyl)isonicotinate, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Given its reactive nature, a thorough understanding of its structural features through modern analytical techniques is paramount for quality control and process optimization. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra and providing detailed experimental protocols.
Molecular Structure and Its Spectroscopic Implications
This compound possesses a unique combination of functional groups that dictate its spectroscopic signature: a substituted pyridine ring, an ethyl ester, and a sulfonyl chloride. The electron-withdrawing nature of the sulfonyl chloride and ester groups significantly influences the electronic environment of the pyridine ring, leading to predictable chemical shifts in NMR spectroscopy.[3][4] The vibrational modes associated with the S=O, C=O, and C-O bonds will give rise to characteristic absorption bands in the IR spectrum.[5] Mass spectrometry will reveal the molecular weight and distinct fragmentation patterns resulting from the lability of the C-S and S-Cl bonds.[1][6]
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[1] For this compound, both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each atom.
Predicted ¹H NMR Spectrum
The aromatic protons of the pyridine ring are expected to resonate in the downfield region due to the ring's diamagnetic anisotropy and the presence of electron-withdrawing substituents.[3] The protons of the ethyl group will appear in the upfield region.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (Pyridine) | 8.8 - 9.0 | d | ~5 | 1H |
| H-5 (Pyridine) | 7.8 - 8.0 | d | ~5 | 1H |
| H-6 (Pyridine) | 8.6 - 8.8 | s | - | 1H |
| -CH₂- (Ethyl) | 4.3 - 4.5 | q | ~7 | 2H |
| -CH₃ (Ethyl) | 1.3 - 1.5 | t | ~7 | 3H |
Causality of Predictions:
-
H-2 and H-6: The protons at the α-positions to the nitrogen are the most deshielded due to the strong electron-withdrawing effect of the nitrogen atom.[3] The presence of the adjacent sulfonyl chloride group at C-3 will further deshield H-2.
-
H-5: This proton is expected to be a doublet due to coupling with H-6.
-
Ethyl Group: The methylene protons (-CH₂-) are adjacent to an oxygen atom and are therefore shifted downfield, appearing as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet.
Predicted ¹³C NMR Spectrum
The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the substituents.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 170 |
| C-2 (Pyridine) | 150 - 155 |
| C-6 (Pyridine) | 148 - 152 |
| C-4 (Pyridine) | 140 - 145 |
| C-3 (Pyridine) | 135 - 140 |
| C-5 (Pyridine) | 125 - 130 |
| -CH₂- (Ethyl) | 60 - 65 |
| -CH₃ (Ethyl) | 13 - 15 |
Causality of Predictions:
-
The carbonyl carbon of the ester group is highly deshielded.
-
The pyridine carbons (C-2, C-6) adjacent to the nitrogen atom are significantly downfield.[3]
-
The carbons of the ethyl group are in the typical aliphatic region.
Experimental Protocol for NMR Spectroscopy
Figure 2: Standard workflow for NMR data acquisition and processing.
Detailed Steps:
-
Solvent Selection: Due to the reactivity of the sulfonyl chloride group, aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended.[1]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial before transferring to a 5 mm NMR tube.[7]
-
Spectrometer Setup: The NMR spectrometer should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is homogenized by shimming to achieve optimal resolution.[7]
-
Data Acquisition: Standard pulse sequences are used to acquire the free induction decay (FID) for both ¹H and ¹³C nuclei. For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[3]
-
Data Processing: The raw FID data is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying functional groups within a molecule.[5] The IR spectrum of this compound will be dominated by strong absorptions from the sulfonyl chloride and ester moieties.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (ester) | 1720 - 1740 | Strong |
| C=N, C=C stretch (pyridine) | 1550 - 1610 | Medium |
| S=O asymmetric stretch | 1370 - 1410 | Strong |
| S=O symmetric stretch | 1160 - 1210 | Strong |
| C-O stretch (ester) | 1000 - 1300 | Strong |
| S-Cl stretch | 300 - 400 | Strong |
Causality of Predictions:
-
Sulfonyl Chloride: This group exhibits two very strong and characteristic stretching vibrations for the two S=O bonds.[5] The S-Cl stretch appears at a much lower frequency.[8]
-
Ethyl Ester: The C=O stretch will be a prominent, sharp peak. The C-O stretching vibrations will also be present and strong.
-
Pyridine Ring: Aromatic C-H stretches appear above 3000 cm⁻¹, while the ring C=C and C=N stretching vibrations are observed in the 1400-1600 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the sample directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty instrument (or clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[1]
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₈ClNO₄S = 249.67 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, corresponding to the ³⁷Cl isotope.[5]
-
Key Fragmentation Pathways:
Figure 3: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule, especially when coupled with liquid chromatography. Electron ionization (EI) can also be used with direct infusion or after gas chromatography, provided the compound is sufficiently volatile and thermally stable.
-
Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a chromatographic system (LC-MS or GC-MS).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Conclusion
The spectroscopic characterization of this compound relies on a combined analytical approach. NMR provides the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides information on the molecule's stability and fragmentation. The predicted data in this guide, based on established spectroscopic principles, serves as a robust reference for researchers working with this compound, ensuring accurate identification and quality assessment.
References
An In-depth Technical Guide to the Solubility of Ethyl 3-(chlorosulfonyl)isonicotinate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 3-(chlorosulfonyl)isonicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this guide establishes a framework for understanding its solubility based on first principles, analogous compound behavior, and detailed experimental protocols. We delve into the physicochemical properties governing solubility, present qualitative and comparative solubility data for structurally related aryl sulfonyl chlorides, and provide a robust, step-by-step methodology for accurate and reproducible solubility determination using the shake-flask method coupled with HPLC analysis. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating drug development timelines.
Introduction: The Critical Role of Solubility in Synthesis and Development
This compound (CAS: 306936-12-9) is a vital building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] Its utility is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile paramount. Solvent selection impacts every stage of a synthetic workflow, from reaction kinetics and impurity profiles to the efficiency of crystallization and purification. In drug development, solubility is a critical determinant of a compound's formulation potential and ultimate bioavailability.
This guide addresses the practical challenges faced by scientists working with this compound by providing a three-pronged approach:
-
Theoretical Grounding: An exploration of the molecule's physicochemical properties to predict its solubility behavior.
-
Comparative Analysis: Presentation of solubility data for analogous aryl sulfonyl chlorides to inform initial solvent screening.
-
Practical Application: A detailed, self-validating experimental protocol for the quantitative determination of solubility.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is dictated by molecular structure, polarity, and the potential for intermolecular interactions.
This compound possesses a complex molecular architecture that includes:
-
An aromatic pyridine ring , which contributes to some degree of hydrophobicity.
-
An ethyl ester group (-COOEt) , which can act as a hydrogen bond acceptor.
-
A highly polar and electrophilic chlorosulfonyl group (-SO₂Cl) .
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Ethyl Isonicotinate (Precursor) |
| Molecular Formula | C₈H₈ClNO₄S[1] | C₈H₉NO₂[2] |
| Molecular Weight | 249.67 g/mol [3] | 151.16 g/mol [2] |
| Appearance | Colorless or pale yellow liquid[4] | Colorless to pale yellow liquid[2] |
| Predicted Polarity | High, due to the -SO₂Cl group | Moderate |
| Hydrogen Bond Acceptors | 5 (predicted) | 3 (predicted) |
| Hydrogen Bond Donors | 0 (predicted) | 0 (predicted) |
Based on these properties, we can predict the following solubility trends:
-
High Solubility in Polar Aprotic Solvents: The strong dipole moment of the chlorosulfonyl group suggests excellent solubility in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF) . These solvents can solvate the polar regions of the molecule without reacting with the electrophilic sulfonyl chloride moiety.
-
Moderate to High Solubility in Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform are expected to be effective due to their ability to dissolve a wide range of organic compounds.
-
Low Solubility in Non-Polar Solvents: Non-polar solvents like hexanes and toluene are unlikely to be effective solvents due to the high polarity of the solute.
-
Reactivity with Protic Solvents: The chlorosulfonyl group is highly susceptible to nucleophilic attack by protic solvents. This leads to solvolysis rather than simple dissolution.
-
In alcohols (e.g., methanol, ethanol) , it will react to form the corresponding sulfonate esters. While some sources note it is "soluble" in alcohols, this should be understood as dissolution followed by reaction.[4]
-
In water , it will hydrolyze to the corresponding sulfonic acid. Aryl sulfonyl chlorides are generally insoluble in water and their low solubility can sometimes protect them from rapid hydrolysis.[5]
-
Comparative Solubility of Structurally Related Aryl Sulfonyl Chlorides
In the absence of quantitative data for this compound, examining the solubility of similar, well-characterized aryl sulfonyl chlorides provides valuable guidance for solvent selection.
Table 2: Qualitative Solubility of Common Aryl Sulfonyl Chlorides
| Solvent | Solvent Type | Benzenesulfonyl Chloride | p-Toluenesulfonyl Chloride | 2-Thiophenesulfonyl Chloride |
| Water | Polar Protic | Insoluble / Reacts[1][6] | Insoluble[3] | Reacts[4] |
| Ethanol | Polar Protic | Soluble (Reacts) | Freely Soluble (Reacts) | Solvolysis occurs[7] |
| Methanol | Polar Protic | Soluble (Reacts) | Soluble (Reacts) | Solvolysis occurs[7] |
| Diethyl Ether | Polar Aprotic | Soluble | Soluble | Soluble |
| Chloroform | Halogenated | Soluble[1] | Freely Soluble | Soluble[4] |
| Benzene | Aromatic | Soluble[1] | Freely Soluble | N/A |
| Ethyl Acetate | Polar Aprotic | Soluble | Highly Soluble[8] | Soluble[4] |
| Acetone | Polar Aprotic | Soluble | Highly Soluble[8] | N/A |
| Dichloromethane | Halogenated | Soluble | Highly Soluble[8] | N/A |
This table is a synthesis of qualitative descriptions from multiple sources. "Soluble" in protic solvents implies reactivity.
This comparative data strongly supports the predictions made in the previous section. Aprotic solvents are the preferred choice for applications requiring the stable dissolution of this compound.
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative solubility data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility. The following protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Principle
An excess of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium (saturation). The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Logical Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the Experimental Determination of Solubility.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (ensure purity)
-
Selected anhydrous aprotic organic solvents (HPLC grade)
-
Scintillation vials with PTFE-lined caps
-
Thermostatically controlled orbital shaker
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringes and 0.22 µm PTFE syringe filters
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount (e.g., 20-30 mg) of this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Accurately add a known volume (e.g., 2.0 mL) of the chosen anhydrous aprotic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
After the agitation period, let the vials stand undisturbed in the temperature-controlled environment for at least 1-2 hours to allow the excess solid to settle.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Be cautious not to disturb the settled solid.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.
-
Accurately dilute the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the range of your calibration curve. A series of dilutions may be necessary to find the optimal concentration.
-
Analytical Method: HPLC-UV
A validated HPLC method is required for the accurate quantification of the dissolved compound.
Table 3: Recommended HPLC Parameters for Quantification
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water | A common mobile phase for reversed-phase HPLC, offering good peak shape.[9][10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| UV Detection Wavelength | ~210-220 nm or ~260-270 nm | The pyridine ring and sulfonyl chloride group should provide UV absorbance. The optimal wavelength should be determined by running a UV scan of a standard solution. |
| Column Temperature | 25 °C | To ensure reproducible retention times. |
Calibration:
-
Prepare a stock solution of this compound of known concentration in the mobile phase.
-
Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of your diluted samples.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.995).
Calculation of Solubility:
-
Inject the diluted sample(s) and determine the peak area.
-
Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or g/L.
Conclusion and Recommendations
While publicly available quantitative solubility data for this compound is scarce, a comprehensive understanding of its physicochemical properties and the behavior of analogous aryl sulfonyl chlorides provides a strong predictive framework. The compound is expected to be highly soluble in polar aprotic and halogenated solvents, while it will react with protic solvents like alcohols and water.
For researchers requiring precise solubility values for process optimization, reaction design, or formulation development, experimental determination is essential. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating this critical data. By combining theoretical understanding with rigorous experimental practice, scientists can effectively navigate the challenges of working with this important synthetic intermediate.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 3. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. 2-噻酚磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. p-Toluenesulfonyl chloride | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Stability and Storage of Ethyl 3-(chlorosulfonyl)isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 3-(chlorosulfonyl)isonicotinate is a pivotal building block in medicinal chemistry and drug development, valued for its reactive sulfonyl chloride moiety that facilitates the synthesis of a diverse range of sulfonamide derivatives. However, this inherent reactivity also presents significant challenges regarding the compound's stability and requires stringent storage and handling protocols. This guide provides a comprehensive overview of the chemical properties, stability profile, and optimal storage conditions for this compound. It delves into the primary degradation pathways, namely hydrolysis and thermal decomposition, and offers detailed, field-proven protocols for assessing its stability through forced degradation studies and a proposed stability-indicating HPLC method. The aim is to equip researchers and drug development professionals with the necessary knowledge and tools to ensure the integrity and reliability of this critical reagent in their scientific endeavors.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, with the CAS number 306936-12-9, is a heterocyclic compound featuring a pyridine ring substituted with an ethyl ester and a chlorosulfonyl group. This unique combination of functional groups makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The electrophilic nature of the sulfonyl chloride group allows for facile reaction with a wide array of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These structural motifs are prevalent in numerous clinically significant drugs.
The pyridine nitrogen and the ethyl ester group also offer avenues for further chemical modification, adding to the compound's synthetic utility. However, the very reactivity that makes this compound a valuable reagent also renders it susceptible to degradation, primarily through hydrolysis. Understanding and controlling its stability is therefore paramount to ensure the quality, reproducibility, and safety of synthetic processes and the resulting products.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.
| Property | Value | Source |
| CAS Number | 306936-12-9 | [1][2][3] |
| Molecular Formula | C₈H₈ClNO₄S | [1][2] |
| Molecular Weight | 249.67 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 72-78 °C at 0.1 mmHg | [1] |
| Solubility | Soluble in organic solvents like alcohols and ethers. Reacts with water. | [4] |
Stability Profile and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and thermal decomposition. The presence of the highly reactive sulfonyl chloride group is the main driver of its instability.
Hydrolytic Instability
The most significant degradation pathway for this compound is hydrolysis. The sulfonyl chloride moiety reacts readily with water, even atmospheric moisture, to produce the corresponding sulfonic acid, Ethyl 3-(sulfonic acid)isonicotinate, and hydrochloric acid.[5]
Furthermore, the ethyl ester group can also undergo hydrolysis, particularly under acidic or basic conditions, to yield isonicotinic acid-3-sulfonic acid and ethanol.[6] This reaction is generally slower than the hydrolysis of the sulfonyl chloride.
Primary Hydrolytic Degradation Products:
-
Ethyl 3-(sulfonic acid)isonicotinate: Formed by the hydrolysis of the sulfonyl chloride group.
-
Isonicotinic acid-3-sulfonic acid: Formed by the hydrolysis of both the sulfonyl chloride and the ethyl ester groups.
-
Hydrochloric acid: A byproduct of sulfonyl chloride hydrolysis.
-
Ethanol: A byproduct of ethyl ester hydrolysis.
Caption: Major hydrolytic degradation pathways for this compound.
Thermal Stability
Photostability
The photostability of this compound has not been extensively reported. However, as a pyridine derivative, it possesses a chromophore that can absorb UV light, potentially leading to photochemical degradation. It is therefore advisable to protect the compound from light.
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions
Based on safety data sheets and the compound's chemical nature, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon) | To prevent contact with atmospheric moisture, which leads to rapid hydrolysis. |
| Container | Tightly sealed, in a dry location | To prevent moisture ingress. |
| Light | Protect from light | To prevent potential photodegradation. |
| Ventilation | Store in a well-ventilated area | To safely dissipate any vapors that may be released. |
Handling Precautions
This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE) should be worn at all times.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Moisture Control: Use dry glassware and solvents. Avoid working in a humid environment.
-
Incompatible Materials: Keep away from water, strong oxidizing agents, strong acids, strong bases, and alcohols.[8]
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is recommended.
Forced Degradation Study Protocol
This protocol is designed in accordance with ICH Q1A(R2) guidelines to investigate the intrinsic stability of the compound under various stress conditions.[7][9][10][11]
Objective: To identify potential degradation products and establish the degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a dry, inert solvent such as acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 2 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0.5, 1, 2 hours).
-
Neutralize the samples with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish.
-
Expose it to a temperature of 80°C in a hot air oven for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in acetonitrile, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in acetonitrile) to UV light (254 nm) and visible light in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC at various time points.
-
Caption: Experimental workflow for the forced degradation study of this compound.
Proposed Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the intact drug from its potential degradation products. The following method is proposed based on the chemical properties of this compound and general practices for similar compounds.
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | A gradient elution will likely be necessary to resolve the parent compound from its more polar degradation products. |
| Gradient | Start with a higher proportion of A, gradually increasing B. (e.g., 95:5 A:B to 5:95 A:B over 20 min) | To elute the polar degradants first, followed by the parent compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detector | Photodiode Array (PDA) Detector | Allows for the simultaneous monitoring of multiple wavelengths and spectral analysis to assess peak purity.[4][12][13][14][15] |
| Detection Wavelength | 265 nm | Pyridine derivatives typically exhibit strong UV absorbance in this region. A PDA detector will allow for the selection of the optimal wavelength. |
Method Validation: This proposed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be instrumental in demonstrating the method's specificity.
Conclusion: A Proactive Approach to Ensuring Compound Integrity
This compound is an indispensable tool in modern synthetic chemistry. However, its utility is directly linked to its purity and stability. A thorough understanding of its degradation pathways and the implementation of stringent storage and handling protocols are not merely best practices but essential prerequisites for reliable and reproducible research and development. This guide has outlined the critical stability aspects of this compound and provided actionable protocols for its storage, handling, and stability assessment. By adopting a proactive approach to maintaining the integrity of this compound, researchers can mitigate the risks of experimental variability and ensure the quality of their synthetic endeavors.
References
- 1. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 2. Development and Validation of RP-HPLC Method for the Estimation of a New Pregabalin Derivative in Capsule Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. prepchem.com [prepchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. jordilabs.com [jordilabs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biopharminternational.com [biopharminternational.com]
- 10. youtube.com [youtube.com]
- 11. database.ich.org [database.ich.org]
- 12. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 13. labcompare.com [labcompare.com]
- 14. Photodiode Array Detector - Spincotech [spincotech.com]
- 15. ctlatesting.com [ctlatesting.com]
Biological activity of isonicotinic acid sulfonamide derivatives
An In-Depth Technical Guide to the Biological Activity of Isonicotinic Acid Sulfonamide Derivatives
Executive Summary
The convergence of distinct pharmacophores into single molecular entities represents a powerful strategy in modern drug discovery. This guide provides a comprehensive technical overview of a promising class of hybrid molecules: isonicotinic acid sulfonamide derivatives. By covalently linking the isonicotinoyl moiety, a cornerstone of antitubercular therapy, with the versatile sulfonamide group, a classic chemotherapeutic scaffold, researchers have unlocked a diverse spectrum of biological activities. This document synthesizes current knowledge on the anti-inflammatory, antimicrobial, and anticancer properties of these derivatives. We delve into the mechanistic underpinnings of their action, provide detailed protocols for their biological evaluation, and analyze critical structure-activity relationships (SAR) to guide future optimization efforts. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.
The Isonicotinic Acid Sulfonamide Scaffold: A Rationale for Hybrid Design
The isonicotinic acid motif is famously present in Isoniazid, a first-line drug for tuberculosis treatment that inhibits mycolic acid biosynthesis.[1] The sulfonamide group (-SO₂NH-) is a key feature in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs, often acting by inhibiting key enzymes.[2][3][4] The rationale for combining these two pharmacophores is to create novel chemical entities with potentially synergistic or unique biological profiles that are distinct from their parent components. The sulfonamide group's ability to form strong hydrogen bonds and mimic carboxylic acids allows these derivatives to interact effectively with various biological targets.[2]
The general structure consists of a pyridine ring from isonicotinic acid linked, typically via an amide or hydrazone bond, to a sulfonamide core, which in turn is substituted with various aryl or heterocyclic groups. This modular design allows for extensive chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.
References
- 1. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isonicotinic Acid Derivatives in Medicinal Chemistry
Executive Summary
The isonicotinic acid scaffold, a simple pyridine-4-carboxylic acid, represents one of the most enduring and versatile pharmacophores in the history of medicinal chemistry. Its derivatives have given rise to landmark therapeutics, fundamentally altering the treatment paradigms for diseases ranging from infectious disease to psychiatric disorders. This guide provides an in-depth exploration of this chemical class, beginning with its most famous exemplar, isoniazid, the cornerstone of tuberculosis therapy. We will dissect the intricate mechanisms of action, the bioactivation pathways, and the molecular basis of drug resistance. Beyond tuberculosis, we will examine other key derivatives such as ethionamide and the historically significant iproniazid, tracing their development, applications, and toxicological considerations. This document delves into the crucial structure-activity relationships that govern efficacy, details robust synthetic protocols for creating novel hydrazone derivatives, and outlines validated analytical methodologies for quality control. This guide is intended for researchers, chemists, and drug development professionals, offering a blend of foundational knowledge and field-proven insights to inspire and inform the next generation of therapeutics derived from this remarkable scaffold.
The Isonicotinic Acid Scaffold: A Foundation of Therapeutic Innovation
Isonicotinic acid, or pyridine-4-carboxylic acid, is an isomer of nicotinic acid (Vitamin B3).[1] Its structure consists of a pyridine ring substituted with a carboxyl group at the fourth position.[1] While simple in form, this arrangement confers specific electronic and steric properties that make it an ideal starting point for chemical modification and a privileged structure in drug design. The discovery that one of its earliest derivatives, isoniazid, possessed profound antitubercular activity solidified the importance of this scaffold and catalyzed decades of research into its therapeutic potential.[1][2]
The Archetype: Isoniazid (INH) and the Fight Against Tuberculosis
Discovered in the early 1950s, isoniazid (isonicotinic acid hydrazide, INH) revolutionized the treatment of tuberculosis (TB), a disease that was previously a death sentence.[2][3] It remains a critical first-line drug in combination therapy worldwide due to its high efficacy, oral bioavailability, and low cost.[3][4]
Mechanism of Action: A Prodrug's Deceptive Simplicity
Isoniazid is a prodrug, meaning it requires metabolic activation within the target pathogen, Mycobacterium tuberculosis, to exert its effect.[4][5][6] This targeted activation is a key element of its selective toxicity.
The activation and inhibitory cascade proceeds as follows:
-
Uptake: INH enters the mycobacterium via passive diffusion.[6]
-
Activation: The mycobacterial enzyme catalase-peroxidase, encoded by the katG gene, activates INH.[4][5][6] This process converts INH into a variety of reactive species, most notably an isonicotinic acyl radical.[4][6]
-
Target Inhibition: The activated INH radical covalently binds to nicotinamide adenine dinucleotide (NAD+) to form a potent adduct.[3][4] This INH-NAD adduct specifically targets and inhibits the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, an enzyme known as InhA.[3][5]
-
Mycolic Acid Disruption: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing the very long-chain mycolic acids.[4][6] Mycolic acids are the hallmark components of the unique, waxy mycobacterial cell wall, providing a crucial defensive barrier.[3][5][6]
-
Bactericidal Effect: By inhibiting InhA, INH effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[6] This action is most potent against rapidly dividing mycobacteria.[4]
Pharmacokinetics and Metabolism
Isoniazid is rapidly absorbed from the gastrointestinal tract, with peak serum levels reached 1-2 hours post-administration.[3] A critical aspect of its metabolism is hepatic acetylation, mediated by the N-acetyltransferase 2 (NAT2) enzyme.[6] Genetic polymorphisms in the NAT2 gene lead to distinct patient populations:
-
Slow Acetylators: Have lower NAT2 activity, leading to a longer drug half-life (2-5 hours) and higher plasma concentrations. This group is at an increased risk of dose-dependent adverse effects like peripheral neuropathy and hepatotoxicity.[3][4][6]
-
Fast Acetylators: Metabolize the drug more rapidly, resulting in a shorter half-life (0.5-1.6 hours).[3][4]
This genetic variability is a classic example of pharmacogenomics influencing drug safety and efficacy. To mitigate the risk of peripheral neuropathy, co-administration of pyridoxine (Vitamin B6) is standard practice.[5]
Mechanisms of Resistance
The emergence of INH-resistant M. tuberculosis is a major public health challenge. Resistance primarily arises from mutations in two key genes:
-
katG : Mutations in this gene, particularly at codon 315, can reduce the efficiency of INH activation.[3] This is the most common mechanism and is typically associated with high-level resistance.[3]
-
inhA : Mutations in the promoter region of the inhA gene can lead to its overexpression.[3] This overabundance of the target enzyme requires higher concentrations of the INH-NAD adduct for effective inhibition, resulting in low-level resistance.[3]
Key Derivatives and Their Therapeutic Niches
The success of isoniazid spurred the development of numerous derivatives, some of which have found distinct and important clinical roles.
| Derivative | Primary Application | Mechanism of Action (MoA) Summary | Key Clinical Insight |
| Isoniazid | First-line antitubercular agent | Prodrug activated by KatG; inhibits InhA, blocking mycolic acid synthesis.[3][4][5] | Cornerstone of TB therapy; efficacy influenced by patient acetylator status.[6] |
| Ethionamide | Second-line agent for Multidrug-Resistant TB (MDR-TB) | Prodrug activated by EthA; also inhibits InhA.[7][8][9] | Structurally similar to INH and shares the same target, but is activated by a different enzyme, allowing it to retain activity against some INH-resistant strains.[8] |
| Iproniazid | Antidepressant (historical) | Non-selective, irreversible inhibitor of monoamine oxidase (MAO).[10][11] | Originally developed for TB, its mood-elevating side effects led to its repurposing as the first MAOI antidepressant. Withdrawn due to hepatotoxicity.[10][11] |
| Isonicotinoyl Hydrazones | Anticancer (investigational) | Varies; often involves cytotoxicity through mechanisms like induction of apoptosis.[12] | A versatile class showing promise against various cancer cell lines; activity is highly dependent on the nature of the aldehyde/ketone substituent.[12] |
Ethionamide: A Second Line of Defense
Ethionamide is a thioamide derivative of isonicotinic acid, first synthesized in 1956.[7][8] It is a crucial second-line drug used to treat multidrug-resistant tuberculosis (MDR-TB).[7]
-
Mechanism of Action: Like isoniazid, ethionamide is a prodrug that ultimately inhibits InhA to disrupt mycolic acid synthesis.[7][9] However, its activation pathway is distinct. It is activated by a mycobacterial monooxygenase enzyme encoded by the ethA gene.[7][8] This different activation enzyme is why ethionamide can be effective against M. tuberculosis strains that have developed resistance to isoniazid via katG mutations.[8] Cross-resistance can occur when resistance is driven by mutations in the shared target gene, inhA.[3]
Iproniazid: A Serendipitous Foray into Neuroscience
The story of iproniazid is a landmark case of drug repurposing. Originally investigated as another antitubercular agent alongside isoniazid, clinicians observed that patients treated with iproniazid experienced significant mood elevation.[10][11][13] This led to the discovery of its true mechanism: the irreversible inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin and norepinephrine.[11]
Introduced in 1958, iproniazid became the first monoamine oxidase inhibitor (MAOI) antidepressant, heralding the age of psychopharmacology.[11] However, its clinical use was short-lived. The drug was withdrawn from the market in the 1960s due to a high incidence of severe hepatotoxicity, a toxicity linked to its isopropyl hydrazine metabolite.[10][11]
Synthesis and Chemical Modification Strategies
The synthetic tractability of the isonicotinic acid core is a major reason for its widespread study. Derivatives are readily prepared, allowing for the systematic exploration of structure-activity relationships (SAR).
General Synthesis of Isonicotinic Acid
Isonicotinic acid can be synthesized from a mixture of beta and gamma picolines. The gamma picoline is reacted with benzaldehyde to form 4-styryl pyridine, which is then selectively oxidized using an agent like nitric acid to yield isonicotinic acid.[1]
Experimental Protocol: Synthesis of Isonicotinoyl Hydrazones
A highly effective strategy for generating diverse libraries of isonicotinic acid derivatives is the synthesis of isonicotinoyl hydrazones.[2] These compounds are formed via a condensation reaction between isoniazid and various aldehydes or ketones.[2][14]
Objective: To synthesize a representative isonicotinoyl hydrazone derivative.
Materials:
-
Isoniazid (Isonicotinic acid hydrazide)
-
Substituted aldehyde or ketone (e.g., 4-hydroxy-3-methoxybenzaldehyde)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalytic amount)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Solubilization: Dissolve equimolar amounts of isoniazid and the selected aldehyde/ketone in a suitable volume of ethanol in a round-bottom flask. For example, dissolve 10 mmol of isoniazid and 10 mmol of the aldehyde in 50 mL of ethanol.
-
Catalysis: Add a few drops (e.g., 0.1-0.2 mL) of glacial acetic acid to the solution to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Precipitation and Isolation: Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath. The hydrazone product will often precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.[15]
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure isonicotinoyl hydrazone derivative.[15]
-
Characterization: Dry the purified product and characterize it using standard analytical techniques (¹H-NMR, ¹³C-NMR, FTIR, Mass Spectrometry) to confirm its structure and purity.
Structure-Activity Relationship (SAR) Insights
Decades of research have yielded key insights into the relationship between chemical structure and biological activity:
-
Hydrazide Moiety: The hydrazide group (-CONHNH₂) is crucial for the antitubercular activity of isoniazid.[16]
-
Lipophilicity: Increasing the lipophilicity of derivatives, for instance, by adding long alkyl chains (acyl groups) to the hydrazide nitrogen, can enhance passage through the mycobacterial membrane and increase activity.[16] In one study, an N'-tetradecanoyl-hydrazide derivative was found to be more active than isoniazid itself.[15][17]
-
Pyridine Nitrogen: The reactivity of the pyridine nitrogen atom is considered essential for the biological activity of many derivatives.[18]
-
Substituents on Hydrazones: For anticancer activity, the type and position of substituents on the aromatic ring of the aldehyde/ketone moiety are critical. The presence of a hydroxyl group, especially in the ortho position, has been shown to be important for cytotoxicity.[12]
Analytical and Quality Control Methodologies
Robust analytical methods are essential for ensuring the purity, potency, and quality of active pharmaceutical ingredients (APIs) and their formulations.
Overview of Analytical Techniques
Several methods are employed for the analysis of isonicotinic acid derivatives:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separation, identification, and quantification, often coupled with UV or diode array detectors.[19][20][21]
-
Spectrophotometry: Methods based on colorimetric reactions, such as reacting isoniazid with Folin-Ciocalteu reagent, can be used for quantification.[19]
-
Titrimetry: Classical chemical methods, such as nitritometric or bromometric titrations, provide a reliable and cost-effective means for assaying bulk drug substances.[22][23]
Experimental Protocol: Titrimetric Assay of Isoniazid
This protocol describes a standard method for determining the percentage purity of an isoniazid sample by redox titration with potassium bromate.
Objective: To determine the purity of a given isoniazid sample.
Principle: Isoniazid is assayed by direct titration with a standardized solution of potassium bromate (KBrO₃) in a strong acid medium (HCl). Potassium bromide (KBr) is added, which reacts with KBrO₃ to liberate bromine in situ. The liberated bromine oxidizes the hydrazide group of isoniazid to isonicotinic acid. The endpoint is detected when excess bromine decolorizes the methyl red indicator.[23]
Materials:
-
Isoniazid sample
-
0.0167 M Potassium bromate (standardized)
-
Hydrochloric acid (concentrated)
-
Potassium bromide
-
Methyl red indicator solution
-
Distilled water
-
Burette, pipette, conical flask
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the isoniazid sample equivalent to approximately 0.25 g and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with distilled water.
-
Aliquot Transfer: Pipette 20 mL of the prepared isoniazid solution into a 250 mL conical flask.
-
Reagent Addition: To the conical flask, add 100 mL of distilled water, 20 mL of concentrated hydrochloric acid, and 0.2 g of potassium bromide.[23]
-
Indicator Addition: Add 2-3 drops (approx. 0.05 mL) of methyl red indicator solution. The solution will turn red.[23]
-
Titration: Titrate the solution slowly with standardized 0.0167 M potassium bromate from a burette, shaking the flask continuously.
-
Endpoint Determination: The endpoint is reached when the red color of the indicator is discharged and the solution becomes colorless (or pale yellow).[23]
-
Calculation: Record the volume of potassium bromate consumed. Calculate the percentage purity of the isoniazid sample using the appropriate stoichiometric factor. Each mL of 0.0167 M potassium bromate is equivalent to a specific mass of isoniazid.
Future Directions and Conclusion
The legacy of isonicotinic acid in medicinal chemistry is undeniable. However, its future relevance depends on overcoming significant challenges, most notably drug resistance in tuberculosis.[24][25] Future research will likely focus on:
-
Designing Novel Derivatives: Synthesizing derivatives that can evade existing resistance mechanisms, perhaps by requiring different activation enzymes or having modified targets.[24]
-
Exploring New Therapeutic Areas: Systematically investigating the anticancer, anti-inflammatory, and neuroactive potential of isonicotinic acid-based compounds.[12][26][27] The broad spectrum of biological activities already observed suggests a rich field for further discovery.[28][29]
-
Combination Therapies: Developing novel combination regimens that pair isonicotinic acid derivatives with other agents to enhance efficacy and suppress the emergence of resistance.
References
- 1. chempanda.com [chempanda.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 4. Isoniazid - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 7. Ethionamide - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action of Ethionamide_Chemicalbook [chemicalbook.com]
- 9. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 10. Iproniazid - Wikipedia [en.wikipedia.org]
- 11. Iproniazid | Antidepressant, Monoamine Oxidase Inhibitor & Mental Health | Britannica [britannica.com]
- 12. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. wjbphs.com [wjbphs.com]
- 17. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Niacin. II: Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. [QUANTITATIVE DETERMINATION OF ISONICOTINIC ACID DERIVATIVES USING THE NITRITOMETRIC TITRATION METHOD WITH THE USE OF INDICATORS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmacyinfoline.com [pharmacyinfoline.com]
- 24. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benthamdirect.com [benthamdirect.com]
- 29. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent...: Ingenta Connect [ingentaconnect.com]
Methodological & Application
Protocol for synthesis of sulfonamides using Ethyl 3-(chlorosulfonyl)isonicotinate
An Application Note and Protocol for the Synthesis of Sulfonamides using Ethyl 3-(chlorosulfonyl)isonicotinate
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a vast and diverse class of therapeutic agents.[1][2] Their remarkable versatility is demonstrated by their wide range of biological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, and diuretic properties.[3][4][5] This therapeutic breadth stems from the sulfonamide moiety's ability to act as a bioisostere for carboxylic acids and to participate in crucial hydrogen bonding interactions with biological targets like enzymes.[6]
The most direct and widely employed method for constructing the sulfonamide linkage is the reaction between a sulfonyl chloride and a primary or secondary amine.[6][7] This reaction is robust, high-yielding, and tolerant of a wide array of functional groups, making it a staple in drug discovery campaigns. This document provides a detailed protocol and technical guidance for the synthesis of novel sulfonamides utilizing this compound, a versatile heterocyclic building block. The presence of the pyridine ring and the ethyl ester functionality provides chemists with strategic handles for subsequent chemical modifications, enabling the rapid generation of diverse compound libraries for biological screening.[8]
Reaction Mechanism: Nucleophilic Substitution at Sulfur
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center. The mechanism is predicated on the high electrophilicity of the sulfur atom in the sulfonyl chloride group, which is doubly activated by the two electron-withdrawing oxygen atoms.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacking the electrophilic sulfur atom of this compound.[9]
-
Formation of Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group, to form the stable S-N bond.
-
Proton Transfer: The resulting product is a protonated sulfonamide. A base, typically a tertiary amine like triethylamine or pyridine, is included in the reaction mixture to neutralize the liberated hydrochloric acid (HCl). This is a critical step, as it prevents the formation of an ammonium salt from the starting amine, which would render the amine non-nucleophilic and halt the reaction.[9][10]
Caption: General mechanism of sulfonamide formation.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a primary amine (e.g., benzylamine) as a representative example. The molar equivalents and reaction times may require optimization for different amine substrates.
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier | Notes |
| This compound | 306936-12-9 | ≥95% | Commercial Source | [11][12][13] Store under inert gas, moisture sensitive. |
| Benzylamine | 100-46-9 | ≥99% | Commercial Source | |
| Triethylamine (TEA) | 121-44-8 | ≥99.5% | Commercial Source | Distill from CaH₂ before use. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | ≥99.8% | Commercial Source | Use from a solvent purification system. |
| Hydrochloric Acid (HCl), 1M Solution | 7647-01-0 | - | Commercial Source | For aqueous workup. |
| Brine (Saturated Aqueous NaCl) | - | - | Prepared in-house | For aqueous workup. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | - | Commercial Source | For drying organic layers. |
| Silica Gel (for column chromatography) | 112926-00-8 | - | Commercial Source | 230-400 mesh. |
| Ethyl Acetate & Hexane (for chromatography) | Various | HPLC | Commercial Source |
Equipment
-
Round-bottom flasks (two-neck preferred)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice/water bath
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (e.g., benzylamine, 1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (TEA, 1.2 eq.) to the solution. The use of a slight excess of base ensures complete neutralization of the HCl byproduct.[10]
-
Cool the flask to 0 °C using an ice/water bath. This is crucial to control the exothermic reaction and minimize potential side reactions.
-
-
Addition of Sulfonyl Chloride:
-
In a separate dry flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Transfer this solution to a dropping funnel and attach it to the reaction flask.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes. A slow addition rate is essential for maintaining temperature control.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-16 hours. The progress should be monitored by Thin-Layer Chromatography (TLC). Develop the TLC plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the starting amine spot is no longer visible.[14]
-
-
Workup and Isolation:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), and brine (1x). The acidic wash removes excess triethylamine and any unreacted primary amine.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude solid or oil is purified by silica gel column chromatography.[15]
-
The column is typically eluted with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) to isolate the pure sulfonamide product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Characterization of the Final Product
The identity and purity of the synthesized sulfonamide must be confirmed through a combination of spectroscopic and analytical methods.
-
¹H and ¹³C NMR: Provides definitive structural information, confirming the connectivity of the atoms in the molecule.[16]
-
Mass Spectrometry (ESI-MS): Confirms the molecular weight of the synthesized compound.[16]
-
FT-IR Spectroscopy: Used to identify characteristic functional group vibrations. Key stretches for a sulfonamide include strong S=O bands (approx. 1350 cm⁻¹ and 1160 cm⁻¹) and an N-H stretch (approx. 3300 cm⁻¹).[16]
-
Melting Point: A sharp melting point range is a good indicator of purity for solid compounds.[17]
Caption: A typical workflow for sulfonamide synthesis.
Safety and Handling
-
This compound is a sulfonyl chloride and should be handled with care. It is corrosive and moisture-sensitive.[8]
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Amines and organic solvents are flammable and may be toxic. Avoid inhalation and skin contact.
Conclusion
The protocol outlined provides a robust and reliable method for the synthesis of a diverse range of sulfonamides starting from this compound. The procedure leverages a fundamental and well-understood reaction in organic chemistry, making it accessible for researchers in drug discovery and medicinal chemistry. Careful control of reaction conditions, diligent monitoring, and thorough purification and characterization are paramount to obtaining high-quality compounds for further biological evaluation. This building block serves as an excellent entry point for developing novel pyridine-based sulfonamides, a scaffold of proven therapeutic importance.
References
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. books.rsc.org [books.rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. chembk.com [chembk.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. 306936-12-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. calpaclab.com [calpaclab.com]
- 13. CAS 306936-12-9 | 8H62-5-Z7 | MDL MFCD01313855 | this compound | SynQuest Laboratories [synquestlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of N,N-Disubstituted-4-sulfamoylisonicotinates via Reaction of Ethyl 3-(Chlorosulfonyl)isonicotinate with Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of N,N-disubstituted-4-sulfamoylisonicotinates through the reaction of ethyl 3-(chlorosulfonyl)isonicotinate with secondary amines. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[1][2] This guide details the underlying reaction mechanism, provides a robust and validated experimental protocol, and offers insights into the characterization of the final products. The information presented is intended to enable researchers to confidently and efficiently synthesize these valuable molecules for further investigation in drug discovery and development programs.
Introduction
The sulfonamide moiety is a cornerstone in modern pharmacology, found in drugs with applications ranging from antibacterial and diuretic to anticancer and antiviral agents.[1][2][3] The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental and widely employed method for the construction of the sulfonamide linkage.[1][4][5][6] This application note focuses specifically on the reaction of this compound, a key building block, with various secondary amines. The resulting N,N-disubstituted-4-sulfamoylisonicotinates are of particular interest as they can serve as scaffolds for the development of novel therapeutic agents, including potential inhibitors of signaling pathways such as STAT3.[7]
The pyridine ring of the isonicotinate core introduces a key structural and electronic element, influencing the physicochemical properties and biological activity of the final compounds. The ability to readily diversify the substituents on the sulfonamide nitrogen by employing a range of secondary amines makes this synthetic route highly attractive for the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Reaction Mechanism and Scientific Principles
The synthesis of sulfonamides from sulfonyl chlorides and secondary amines proceeds via a nucleophilic acyl substitution-like mechanism, often referred to as a nucleophilic addition-elimination reaction at the sulfur atom.[8][9][10][11]
Key Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the secondary amine onto the electrophilic sulfur atom of the sulfonyl chloride.[9][10][11] The sulfur atom is rendered highly electrophilic by the two strongly electron-withdrawing oxygen atoms and the chlorine atom.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.[10]
-
Elimination of the Leaving Group: The intermediate then collapses, with the reformation of the sulfur-oxygen double bond and the expulsion of the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting positively charged sulfonamidium ion is then deprotonated to yield the neutral sulfonamide product. This step is typically facilitated by a base present in the reaction mixture, which neutralizes the liberated hydrochloric acid (HCl).[1][5][6]
The use of a base is crucial to drive the reaction to completion by scavenging the HCl byproduct.[6] Common bases for this transformation include tertiary amines like triethylamine or pyridine, or inorganic bases such as sodium carbonate.[5]
Caption: General mechanism for the reaction of a sulfonyl chloride with a secondary amine.
Experimental Protocol
This protocol provides a general method for the reaction of this compound with a representative secondary amine, morpholine. This procedure can be adapted for other secondary amines with minor modifications.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 249.66 | 1.0 | 250 mg |
| Morpholine | 87.12 | 1.2 | 105 µL |
| Triethylamine (TEA) | 101.19 | 1.5 | 209 µL |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
Equipment:
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes for liquid transfer
-
Magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry 25 mL round-bottom flask containing a magnetic stir bar, add this compound (250 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
-
Reagent Addition:
-
To the cooled solution, add triethylamine (209 µL, 1.5 mmol) via syringe.
-
Slowly add morpholine (105 µL, 1.2 mmol) dropwise via syringe over 5 minutes. Maintain the temperature at 0 °C during the addition.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ethyl 4-(morpholinosulfonyl)isonicotinate.
-
Safety Precautions:
-
This compound is a sulfonyl chloride and should be handled with care as it is corrosive and moisture-sensitive.
-
The reaction should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Workflow Diagram
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Product Characterization
The structure and purity of the synthesized N,N-disubstituted-4-sulfamoylisonicotinates should be confirmed using standard analytical techniques.
Typical Characterization Data:
| Technique | Expected Observations |
| ¹H NMR (Nuclear Magnetic Resonance) | Signals corresponding to the protons on the pyridine ring, the ethyl ester group, and the alkyl groups of the secondary amine. The chemical shifts will be indicative of the electronic environment of each proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the carbons of the secondary amine moiety. |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of the desired product.[2] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the sulfonyl group (S=O stretches, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), the carbonyl group (C=O stretch, around 1720 cm⁻¹), and C-N bonds. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | - Inactive or degraded sulfonyl chloride.- Insufficient base.- Low reactivity of the secondary amine. | - Use freshly opened or properly stored sulfonyl chloride.- Ensure the correct stoichiometry of the base is used.- Increase reaction time or temperature. |
| Multiple Products Observed by TLC | - Side reactions due to moisture.- Over-reaction or side reactions of the amine. | - Use anhydrous solvents and perform the reaction under an inert atmosphere.- Control the stoichiometry of the amine carefully. |
| Difficult Purification | - Co-elution of starting material or byproducts. | - Optimize the solvent system for column chromatography.- Consider alternative purification methods such as recrystallization. |
Conclusion
The reaction of this compound with secondary amines is a reliable and versatile method for the synthesis of N,N-disubstituted-4-sulfamoylisonicotinates. This application note provides a solid foundation, from mechanistic understanding to a practical experimental protocol, for researchers to successfully synthesize and characterize these important compounds. The ability to readily introduce a wide variety of secondary amines allows for the creation of diverse chemical libraries, which are essential for the discovery of new and improved therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY Database [genome.jp]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. cbijournal.com [cbijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Optimizing Sulfonamide Formation with Ethyl 3-(chlorosulfonyl)isonicotinate: An In-depth Technical Guide
Introduction: The Strategic Importance of the Sulfonamide Linkage and the Utility of Ethyl 3-(chlorosulfonyl)isonicotinate
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, embedded in the molecular architecture of a vast array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants.[1] Its prevalence stems from its unique physicochemical properties, acting as a stable, non-hydrolyzable mimic of an amide bond and its ability to engage in crucial hydrogen bonding interactions within biological targets. The synthesis of sulfonamides, therefore, remains a pivotal transformation in the drug discovery and development pipeline.
The most direct and widely employed method for constructing the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This application note provides a comprehensive guide to optimizing the reaction conditions for sulfonamide formation using a key building block: This compound . This reagent is a versatile intermediate, offering a synthetically accessible handle to introduce a sulfonamide moiety onto a pyridine scaffold, a privileged heterocycle in drug design.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to provide a deep, mechanistic understanding of the reaction, enabling rational optimization and troubleshooting. We will explore the critical parameters influencing the reaction's success, including solvent choice, base selection, temperature, and reaction time, and provide detailed, actionable protocols for both synthesis and purification.
The Underlying Chemistry: A Mechanistic Perspective on Sulfonamide Bond Formation
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center. The sulfur atom in this compound is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to attack by the nucleophilic amine.
The reaction is generally believed to proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate. For the purpose of this guide, we will represent the more commonly depicted SN2-like pathway.
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is the rate-determining step of the reaction. A transition state is formed where the nitrogen-sulfur bond is beginning to form, and the sulfur-chlorine bond is beginning to break. The reaction is driven to completion by the departure of the chloride ion, a good leaving group, and the subsequent deprotonation of the nitrogen atom by a base to yield the stable sulfonamide product and the corresponding ammonium salt of the base.
Caption: General mechanism of sulfonamide formation.
Optimizing the Reaction Milieu: A Guide to Key Parameters
The success of a sulfonamide synthesis hinges on the careful selection of reaction conditions. The following section details the critical parameters and provides a framework for their optimization.
Solvent Selection: More Than Just a Medium
The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents are generally preferred to avoid competitive solvolysis of the highly reactive sulfonyl chloride.
| Solvent | Polarity | Typical Observations & Recommendations |
| Dichloromethane (DCM) | Low | An excellent general-purpose solvent. Good solubility for a wide range of amines and the sulfonyl chloride. Facilitates easy work-up. |
| Tetrahydrofuran (THF) | Moderate | Another effective solvent. Its slightly higher polarity can sometimes accelerate the reaction. Ensure it is anhydrous. |
| Acetonitrile (ACN) | High | A more polar aprotic solvent that can be beneficial for less reactive amines. |
| N,N-Dimethylformamide (DMF) | High | A powerful solvent, particularly useful for reactions with poorly soluble starting materials or when higher temperatures are required. More difficult to remove during work-up. |
Expert Insight: For initial screening, dichloromethane (DCM) is often the solvent of choice due to its inertness and ease of removal. If the reaction is sluggish, switching to a more polar solvent like acetonitrile or THF can be beneficial.
The Crucial Role of the Base
A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of base is critical and depends on the nucleophilicity and steric hindrance of the amine.
| Base | pKa of Conjugate Acid | Key Characteristics & Recommendations |
| Triethylamine (TEA) | ~10.75 | A common, cost-effective, and moderately strong non-nucleophilic base. Suitable for most primary and secondary amines. |
| Pyridine | ~5.25 | A weaker base than TEA, often used when a milder base is required. Can also act as a nucleophilic catalyst in some cases. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ~11 | A sterically hindered, non-nucleophilic base. Particularly useful for preventing side reactions with sensitive substrates. |
| Sodium Carbonate (Na₂CO₃) | ~10.3 (second pKa) | An inorganic base that can be used in biphasic systems or when an organic base is undesirable.[2] |
| Sodium Hydride (NaH) | ~35 | A very strong, non-nucleophilic base. Used for deprotonating less nucleophilic amines or amides prior to the addition of the sulfonyl chloride. Requires anhydrous conditions. |
Expert Insight: For most reactions with primary and secondary amines, 2.2 equivalents of triethylamine is a good starting point. The excess ensures complete neutralization of the generated HCl and can help drive the reaction to completion. For less reactive amines, a stronger base like sodium hydride may be necessary.
Temperature and Reaction Time: A Balancing Act
The reaction temperature and duration are interdependent and must be optimized for each specific substrate combination.
-
Initial Conditions: Most sulfonamide formations are initiated at 0 °C to control the initial exotherm of the reaction, especially when adding the highly reactive sulfonyl chloride. The reaction is then typically allowed to warm to room temperature.
-
Monitoring Progress: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. A simple co-spot of the starting amine and the reaction mixture will clearly show the consumption of the amine and the formation of the less polar sulfonamide product.
-
Elevated Temperatures: For less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines, heating the reaction mixture (e.g., to 40-60 °C or reflux) may be necessary to achieve a reasonable reaction rate.
Trustworthiness Check: Always monitor the reaction for the potential formation of side products, especially at elevated temperatures. The primary side reaction to be aware of is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which can complicate purification.
Experimental Protocols: From Reaction to Purified Product
The following protocols provide a detailed, step-by-step guide for the synthesis and purification of a model sulfonamide using this compound.
Caption: A generalized experimental workflow for sulfonamide synthesis.
Protocol 1: Synthesis of Ethyl 3-(benzylsulfamoyl)isonicotinate (Reaction with a Primary Amine)
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.1 eq) and anhydrous DCM.
-
Add triethylamine (2.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Proceed to the work-up and purification protocol.
Protocol 2: Synthesis of Ethyl 3-(morpholinosulfonyl)isonicotinate (Reaction with a Secondary Amine)
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Pyridine (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere, add morpholine (1.1 eq) and anhydrous THF.
-
Add pyridine (3.0 eq) to the solution and cool the flask to 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Proceed to the work-up and purification protocol.
Work-up and Purification Protocol
-
Quenching: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Washing:
-
Wash the combined organic layers with 1M HCl to remove excess amine and the amine hydrochloride salt.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted sulfonyl chloride (as the sulfonic acid) and any acidic byproducts.
-
Wash with brine to remove any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The less polar sulfonamide product will elute before the more polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for final purification.
-
Safety and Handling of this compound
This compound is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Moisture Sensitivity: The compound reacts with water, so it should be handled under anhydrous conditions. Use dry solvents and glassware.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive sulfonyl chloride (hydrolyzed)- Low nucleophilicity of the amine- Insufficient reaction time or temperature | - Use fresh or properly stored sulfonyl chloride.- Use a stronger base (e.g., NaH) to deprotonate the amine first.- Increase the reaction temperature and/or extend the reaction time. Monitor by TLC. |
| Multiple products observed by TLC | - Formation of bis-sulfonated product (with primary amines)- Side reactions with other functional groups | - Use a slight excess of the amine.- Protect other nucleophilic functional groups (e.g., alcohols, thiols) before the reaction. |
| Difficult purification | - Presence of sulfonic acid byproduct- Excess base remaining | - Ensure a thorough wash with saturated NaHCO₃ solution during work-up.- Perform an acidic wash (1M HCl) during work-up to remove amine bases. |
Conclusion
The synthesis of sulfonamides from this compound is a robust and versatile transformation that provides access to a wide range of valuable compounds for drug discovery and development. By understanding the underlying reaction mechanism and systematically optimizing key parameters such as solvent, base, and temperature, researchers can achieve high yields of the desired sulfonamides. The detailed protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for the successful implementation of this important reaction.
References
Strategic Work-up and Purification Protocols for Reactions Involving Ethyl 3-(chlorosulfonyl)isonicotinate
An Application Guide for Researchers and Drug Development Professionals
As a pivotal reagent in medicinal chemistry, Ethyl 3-(chlorosulfonyl)isonicotinate is a key building block for synthesizing a diverse range of sulfonamide-containing compounds.[1][2] Its high reactivity, stemming from the electrophilic sulfonyl chloride moiety, makes it an excellent partner for nucleophilic substitution with amines and alcohols, paving the way for novel drug candidates.[3][4] However, this same reactivity necessitates a carefully planned and meticulously executed work-up procedure to ensure the isolation of a pure product, free from reactive starting materials and acidic byproducts.
This technical guide provides a comprehensive overview of the principles and detailed protocols for the work-up of reactions utilizing this compound. It moves beyond a simple list of steps to explain the chemical rationale behind each choice, empowering researchers to adapt and troubleshoot their purification strategies effectively.
Foundational Principles: The Chemistry of the Work-up
The work-up strategy is dictated by the inherent reactivity of the sulfonyl chloride group and the byproducts formed during the primary reaction (typically sulfonamide or sulfonate ester formation).
-
Reactivity with Water: this compound reacts violently with water.[5] This hydrolysis reaction is both a challenge and an opportunity. Uncontrolled addition of water can be exothermic and lead to degradation, but controlled quenching intentionally converts the unreacted sulfonyl chloride into the corresponding sulfonic acid (ethyl 3-(sulfo)isonicotinate).
-
Byproduct Generation: The reaction of the sulfonyl chloride with a nucleophile (e.g., an amine) liberates one equivalent of hydrochloric acid (HCl). This HCl is typically scavenged by a stoichiometric amount of a tertiary amine base (like triethylamine or pyridine) added to the reaction, forming a hydrochloride salt.
-
The Goal of the Work-up: A successful work-up must systematically remove:
-
Excess unreacted this compound.
-
The hydrochloride salt of the scavenger base.
-
Excess amine or alcohol nucleophile.
-
The sulfonic acid generated during quenching.
-
The general approach involves quenching the reaction to destroy reactive species, followed by a series of aqueous washes (extractions) to partition the desired product into an organic layer while removing water-soluble impurities.[6][7]
Safety First: Handling a Reactive Reagent
This compound is a corrosive compound that causes severe skin and eye burns and reacts with moisture to release toxic gas (HCl).[5][8] All manipulations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. Ensure that an eyewash station and safety shower are readily accessible.[8] Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.[1]
Visualized General Work-up Strategy
The following flowchart outlines the decision-making process for a standard extractive work-up following a reaction with this compound.
Caption: General workflow for the extractive work-up of reactions.
Detailed Application Protocols
This protocol is designed for a typical reaction where this compound is reacted with a primary or secondary amine in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).
Step-by-Step Methodology:
-
Reaction Quenching: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution or cold deionized water with vigorous stirring. The volume should be roughly equal to the reaction volume.
-
Causality: This step hydrolyzes any remaining this compound to its corresponding sulfonic acid and begins the process of dissolving the triethylamine hydrochloride salt.[9] Using a weak acid like NH₄Cl avoids potentially hydrolyzing acid-labile functional groups on the product.
-
-
Phase Separation: Transfer the entire mixture to a separatory funnel. If DCM was the reaction solvent, add more DCM to ensure the organic phase has a low enough density to separate cleanly. If a water-miscible solvent like THF or acetonitrile was used, add an immiscible organic solvent like ethyl acetate (EtOAc) and water until two clear layers form.
-
Removal of Base: Wash the organic layer with 1M aqueous HCl.
-
Causality: This acidic wash protonates the excess amine nucleophile and any remaining triethylamine, converting them into their respective hydrochloride salts, which are highly soluble in the aqueous layer and are thus removed from the product-containing organic layer.[7]
-
-
Neutralization and Removal of Acidic Byproducts: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). Continue washing until the aqueous layer is neutral or slightly basic (test with pH paper). Effervescence (CO₂ release) may be observed.
-
Causality: This basic wash serves two critical functions. First, it neutralizes any residual 1M HCl from the previous step. Second, it deprotonates the sulfonic acid (formed during quenching), converting it to a highly polar sodium sulfonate salt that partitions into the aqueous phase.[10]
-
-
Removal of Dissolved Water: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Causality: Brine helps to remove the majority of dissolved water from the organic layer by the "salting out" effect, reducing the burden on the solid drying agent in the next step.[6]
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for at least 15-20 minutes. The solution should be clear, not cloudy.[7]
-
Isolation: Filter the solution to remove the drying agent, rinsing the solid with a small amount of fresh organic solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Final Purification: The crude material can be further purified by recrystallization or flash column chromatography on silica gel to afford the final, pure sulfonamide.[3]
If the desired sulfonamide product exhibits significant water solubility, a standard extractive work-up can lead to substantial yield loss. The strategy must be modified to minimize partitioning into the aqueous phase.
Step-by-Step Methodology:
-
Quenching: Quench the reaction as described in Protocol 1, but use a minimal amount of cold water.
-
Solvent Removal: If the reaction was run in a volatile solvent (e.g., DCM, THF), remove the solvent under reduced pressure.
-
Azeotropic Removal of Water: Add toluene to the residue and concentrate again on a rotary evaporator. Repeat this process 2-3 times. This will azeotropically remove most of the water.
-
Direct Purification: The resulting crude solid or oil, which now contains the product and salts, can be directly subjected to flash column chromatography. The inorganic salts (e.g., triethylamine hydrochloride) are highly polar and will remain at the baseline of the silica gel column, allowing for the elution of the desired organic product.
Chemical Transformations During Work-up
The key reactions occurring during the quenching and washing steps are visualized below.
Caption: Key reactions during the work-up procedure.
Data Summary & Troubleshooting
| Work-up Step | Reagent/Action | Purpose | Potential Issue | Troubleshooting Solution |
| Quenching | Water, sat. aq. NH₄Cl | Hydrolyze excess sulfonyl chloride. | Exothermic reaction, product degradation. | Add quenching agent slowly at 0 °C with vigorous stirring. |
| Acidic Wash | 1M HCl, 5% Citric Acid | Remove excess amines. | Product is acid-labile. | Use a weaker acid like 5% citric acid or skip if no amine is present. |
| Basic Wash | sat. aq. NaHCO₃, K₂CO₃ | Remove acidic byproducts. | Emulsion formation. | Add brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite. |
| Drying | Anhydrous Na₂SO₄, MgSO₄ | Remove dissolved water. | Product is an oil instead of a solid.[10] | Residual solvent may be present. Dry the product under high vacuum. If still an oil, it may be impure; proceed to chromatography. |
| Isolation | Rotary Evaporation | Remove bulk solvent. | Product is water-soluble. | Avoid aqueous washes. Remove reaction solvent and purify the solid residue directly by chromatography. |
References
- 1. chembk.com [chembk.com]
- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. eurjchem.com [eurjchem.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for the Purification of Ethyl 3-(chlorosulfonyl)isonicotinate Reaction Products by Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of Ethyl 3-(chlorosulfonyl)isonicotinate from its reaction mixture using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount for the successful progression of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient. This document outlines the fundamental principles, a step-by-step purification protocol, and critical considerations for researchers, scientists, and drug development professionals. The methodology emphasizes a systematic approach to developing a robust purification strategy, from initial reaction analysis by Thin-Layer Chromatography (TLC) to the final isolation of the purified product.
Introduction: The Critical Role of Purification
The synthesis of this compound, typically prepared by the chlorosulfonation of ethyl isonicotinate[1], often yields a crude product containing unreacted starting materials, byproducts, and decomposition products. The presence of these impurities can significantly hinder subsequent reactions, lead to the formation of undesired side-products, and complicate the isolation and characterization of the final target molecule. Column chromatography is a powerful and widely used technique for the separation and purification of organic compounds from complex mixtures.[2][3] This method leverages the differential partitioning of components between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system) to achieve separation.[4]
The inherent reactivity of the sulfonyl chloride functional group in this compound necessitates careful selection of chromatographic conditions to avoid degradation of the target compound on the stationary phase.[5] This guide provides a framework for developing a purification protocol that ensures high purity and recovery of the desired product.
Foundational Principles of the Chromatographic Separation
The purification strategy detailed herein is based on normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[6] The separation is governed by the polarity of the molecules in the crude reaction mixture.[4]
-
Stationary Phase: Silica gel, a porous form of silicon dioxide (SiO₂), is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[4][7] Polar compounds in the reaction mixture will interact more strongly with the silica gel through hydrogen bonding and dipole-dipole interactions, resulting in slower movement down the column.[4]
-
Mobile Phase: The mobile phase, a mixture of organic solvents, flows through the column and competes with the analyte for binding sites on the stationary phase.[2] By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), compounds can be selectively eluted from the column based on their polarity.[8] Less polar compounds will elute first, followed by compounds of increasing polarity.
Given the structure of this compound, containing a polar pyridine ring, an ester group, and a highly polar sulfonyl chloride group, it is expected to be a polar compound. Potential impurities could include the less polar starting material, ethyl isonicotinate, and potentially more polar byproducts from hydrolysis of the sulfonyl chloride to a sulfonic acid.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding with column chromatography, it is essential to analyze the crude reaction mixture using Thin-Layer Chromatography (TLC). TLC serves as a rapid and invaluable tool to:
-
Assess the complexity of the reaction mixture: Determine the number of components present.
-
Identify the target compound: By comparing with a standard if available.
-
Optimize the mobile phase for column chromatography: The ideal solvent system for column chromatography will result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[9]
Protocol for TLC Analysis:
-
Prepare TLC Plates: Use commercially available silica gel coated plates (e.g., Silica Gel 60 F254).
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen mobile phase. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8][10]
-
Visualize the Spots: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots under UV light (if the compounds are UV active) or by staining with a suitable reagent (e.g., potassium permanganate).
-
Calculate Rf Values: The Rf value for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Detailed Protocol for Column Chromatography Purification
This protocol outlines a general procedure that should be adapted based on the results of the TLC analysis.
Materials and Equipment
-
Glass chromatography column with a stopcock
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[3]
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (mobile phase) as determined by TLC analysis (e.g., hexane/ethyl acetate mixture)
-
Crude this compound reaction mixture
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Column Packing: The Foundation of Good Separation
Proper column packing is crucial to achieve high resolution and avoid issues like band broadening and channeling.[2][6]
Workflow for Column Packing
Caption: Workflow for packing the chromatography column.
Step-by-Step Packing Procedure:
-
Prepare the Column: Securely clamp the chromatography column in a vertical position. Insert a small plug of cotton or glass wool at the bottom to support the packing material.[2] Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
Prepare the Silica Gel Slurry: In a beaker, create a slurry of silica gel with the initial, least polar mobile phase determined from your TLC analysis.[9] The consistency should be pourable but not too dilute.
-
Pack the Column: Fill the column about halfway with the mobile phase. Pour the silica gel slurry into the column in one continuous motion to minimize the formation of air bubbles.
-
Settle and Compact: Gently tap the side of the column to encourage even settling of the silica gel and to dislodge any trapped air bubbles.[9] Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed.
-
Add a Protective Layer: Once the silica gel has settled, add a thin layer of sand (approximately 0.5 cm) on top of the silica bed to prevent disturbance during sample and eluent addition.[9]
-
Equilibrate the Column: Pass several column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated. Do not let the solvent level drop below the top of the sand layer, as this can cause the column to crack.[2]
Sample Loading
There are two primary methods for loading the sample onto the column: wet loading and dry loading.[9] For this compound, which is a solid or a high-boiling liquid[1], dry loading is often preferred as it can lead to better band resolution.
Dry Loading Protocol:
-
Dissolve the crude reaction mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (typically 1-2 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder onto the top of the packed column.
Elution and Fraction Collection
Elution Workflow
Caption: Workflow for elution and product isolation.
Step-by-Step Elution Procedure:
-
Begin Elution: Carefully add the mobile phase to the top of the column and open the stopcock to begin the elution process. Maintain a constant flow rate.
-
Gradient Elution: Start with the least polar solvent system identified during TLC analysis. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[8] This will sequentially elute compounds of increasing polarity.
-
Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the scale of the purification.
-
Monitor the Separation: Periodically analyze the collected fractions by TLC to determine which fractions contain the desired product and to assess its purity.
-
Isolate the Product: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified compound.
Summary of Key Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | A polar adsorbent suitable for the separation of polar organic compounds like this compound.[2][7] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol Gradient | A gradient of increasing polarity allows for the sequential elution of compounds with varying polarities, providing good separation.[8][10] |
| Mobile Phase Selection | Based on TLC analysis (Target Rf ≈ 0.2-0.4) | TLC provides a reliable prediction of the chromatographic behavior on a column, allowing for the selection of an appropriate starting solvent system.[4][9] |
| Sample Loading | Dry Loading | Often results in sharper bands and better separation, especially for solid samples or high-boiling liquids.[9] |
| Monitoring | Thin-Layer Chromatography (TLC) | A rapid and effective method to track the progress of the separation and identify fractions containing the pure product.[3][11] |
Troubleshooting
-
Product not eluting: The mobile phase is not polar enough. Gradually increase the concentration of the polar solvent in the mobile phase.
-
Product eluting too quickly with impurities: The mobile phase is too polar. Start with a less polar solvent system.
-
Poor separation (overlapping bands): The column may have been packed improperly, or the sample may have been overloaded. Ensure the column is packed uniformly and consider using a larger column or a smaller sample size.
-
Streaking of spots on TLC: The compound may be acidic or basic. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes improve the separation. Given the potential for hydrolysis of the sulfonyl chloride, acidic conditions should be avoided.
Safety Precautions
-
This compound is a reactive and potentially hazardous compound.[1] Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The solvents used in column chromatography are often flammable and volatile. Keep them away from ignition sources.
Conclusion
The successful purification of this compound by column chromatography is a critical step in many synthetic pathways. By following a systematic approach that includes careful TLC analysis to optimize the mobile phase, proper column packing, and diligent monitoring of the elution process, researchers can achieve high purity and yield of the target compound. This detailed protocol provides a solid foundation for developing a robust and reproducible purification method.
References
- 1. chembk.com [chembk.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Silica Gel Packing Agent | Column Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. researchgate.net [researchgate.net]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
The Strategic Application of Ethyl 3-(chlorosulfonyl)isonicotinate in the Synthesis of Kinase Inhibitors: A Technical Guide
Introduction: The Critical Role of the Sulfonamide Moiety in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of oncology and immunology drug discovery. Kinases, as central regulators of cellular signaling pathways, represent a validated class of therapeutic targets. The strategic incorporation of specific structural motifs is paramount in designing inhibitors that exhibit desired potency, selectivity, and pharmacokinetic profiles. Among these, the sulfonamide functional group has emerged as a privileged scaffold.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability and capacity to impart favorable physicochemical properties, makes it a valuable component in many approved kinase inhibitors.[2]
This technical guide focuses on the utility of a key reagent, Ethyl 3-(chlorosulfonyl)isonicotinate , in the streamlined synthesis of kinase inhibitor precursors. This versatile building block combines the reactive sulfonyl chloride moiety with a pyridine core, a heterocycle frequently found in Type I and Type II kinase inhibitors, which often interacts with the hinge region of the ATP-binding pocket.[3] We will explore the chemical rationale behind its use, provide detailed, field-proven protocols for its application, and discuss its role in the broader context of kinase inhibitor design.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 306936-12-9 | [4] |
| Molecular Formula | C₈H₈ClNO₄S | [4] |
| Molecular Weight | 249.67 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, alcohols, ethers) | [4] |
Core Synthetic Application: Formation of the Pyridine Sulfonamide Linkage
The primary application of this compound in this context is its reaction with primary or secondary amines to form a stable sulfonamide bond. This reaction is a cornerstone of medicinal chemistry, providing a reliable method for linking key pharmacophoric fragments.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group. A base is typically employed to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[5]
Caption: Mechanism of Sulfonamide Formation.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale provided. These methods are broadly applicable for the synthesis of pyridine sulfonamide intermediates for kinase inhibitors.
Protocol 1: Standard Synthesis of Ethyl 3-(N-arylsulfonyl)isonicotinate
This protocol describes a standard, robust method for the reaction of this compound with a representative aromatic amine.
Objective: To synthesize a key intermediate for a kinase inhibitor scaffold.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.1 eq).
-
Solvent and Base Addition: Dissolve the aniline in anhydrous DCM (approx. 10 mL per mmol of aniline). Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution. Rationale: Pyridine acts as a base to neutralize the HCl produced, preventing protonation of the starting amine and driving the reaction forward.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. Rationale: Slow, dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine. Rationale: This workup procedure effectively removes the base and any water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis
For rapid library synthesis and optimization, microwave-assisted synthesis offers a significant acceleration of reaction times.
Materials:
-
Same as Protocol 1, but with a microwave-safe reaction vial.
Procedure:
-
Vial Preparation: In a 10 mL microwave vial, combine the substituted aniline (1.1 eq), this compound (1.0 eq), and anhydrous pyridine (1.5 eq) in anhydrous DCM or another suitable microwave-safe solvent (e.g., 1,4-dioxane).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 10-30 minutes. Rationale: Microwave energy rapidly and efficiently heats the reaction mixture, dramatically reducing reaction times.
-
Cooling and Workup: After irradiation, allow the vial to cool to room temperature. The workup and purification steps are identical to steps 5-8 in Protocol 1.
Application in the Synthesis of Kinase Inhibitors: Pazopanib as a Case Study
While a direct synthesis of a marketed drug using this compound is not prominently published, we can draw strong parallels from the synthesis of known kinase inhibitors that feature a pyridine sulfonamide core. For example, Pazopanib, a multi-tyrosine kinase inhibitor, contains a sulfonamide linkage to a pyrimidine ring system. The synthesis of Pazopanib intermediates involves the reaction of an aminopyrimidine with a benzenesulfonyl chloride.[6]
The logic of this synthetic step is directly translatable. By replacing the aminopyrimidine with a different amine-containing fragment and the benzenesulfonyl chloride with this compound, a diverse library of potential kinase inhibitors can be generated.
Caption: Synthetic strategy for kinase inhibitors.
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a biologically relevant pyridine nucleus, allows for the efficient construction of complex molecules. The protocols detailed herein provide a robust framework for researchers in drug discovery to generate novel sulfonamide-containing compounds. The principles of the sulfonamide-forming reaction are well-established and reliable, making this reagent an excellent choice for both small-scale library synthesis and larger-scale production of lead candidates. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the strategic use of such well-designed chemical tools will be indispensable in accelerating the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis and Evaluation of Isonicotinic Acid-Based Antibacterial Agents: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis, characterization, and antibacterial evaluation of isonicotinic acid-based compounds, a class of molecules that has been a cornerstone in the fight against bacterial infections for decades. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Enduring Legacy of Isonicotinic Acid in Antibacterial Research
Isonicotinic acid, a pyridine derivative, forms the structural core of several critical antibacterial agents. The most prominent among these is isoniazid (isonicotinic acid hydrazide), a first-line drug for the treatment of tuberculosis since the 1950s.[1] The emergence of drug-resistant bacterial strains necessitates the continued exploration and development of novel antibacterial agents. Isonicotinic acid derivatives, particularly isonicotinoyl hydrazones, represent a promising avenue for this research due to their synthetic accessibility and potent biological activity.[2][3]
The antibacterial efficacy of many isonicotinic acid derivatives stems from their action as prodrugs. In the case of isoniazid, the compound is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[4] This activation generates a reactive isonicotinoyl radical that, upon coupling with NADH, forms an adduct that potently inhibits InhA, an enoyl-acyl carrier protein reductase.[5][6] This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5][6] Inhibition of this pathway disrupts cell wall formation, leading to bacterial death.[5][6] This guide will delve into the practical synthesis of such derivatives and the standardized methods for assessing their antibacterial potential.
Synthesis of Isonicotinoyl Hydrazone Derivatives: A Representative Protocol
A widely employed and effective strategy for generating a diverse library of isonicotinic acid-based compounds is the synthesis of isonicotinoyl hydrazones.[1] This involves the condensation reaction between isoniazid and various aldehydes or ketones.[2] The following protocol details the synthesis of a representative isonicotinoyl hydrazone, (E)-N'-(4-hydroxybenzylidene)isonicotinohydrazide, a compound that can be readily prepared in a standard laboratory setting.
Experimental Workflow: Synthesis of an Isonicotinoyl Hydrazone
Caption: Synthetic workflow for an isonicotinoyl hydrazone.
Protocol: Synthesis of (E)-N'-(4-hydroxybenzylidene)isonicotinohydrazide
This protocol is adapted from established methodologies for the synthesis of isonicotinoyl hydrazones.[7][8]
Materials:
-
Isoniazid (Isonicotinic acid hydrazide)
-
4-Hydroxybenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve isoniazid (e.g., 10 mmol, 1.37 g) in absolute ethanol (e.g., 30 mL). To this, add a solution of 4-hydroxybenzaldehyde (10 mmol, 1.22 g) in a minimal amount of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. This acidic environment facilitates the condensation reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will often crystallize out of the solution upon cooling. The flask can be placed in an ice bath to enhance crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.
Characterization of Synthesized Compounds
The identity and purity of the synthesized compound must be confirmed through various analytical techniques.
Data Presentation: Expected Characterization Data for (E)-N'-(4-hydroxybenzylidene)isonicotinohydrazide
| Technique | Expected Observations |
| Melting Point | A sharp melting point indicates the purity of the compound. |
| FTIR (KBr, cm⁻¹) | ~3200-3400 (O-H and N-H stretching), ~1650 (C=O, amide I), ~1550-1600 (C=N, imine), aromatic C=C and C-H stretching and bending vibrations.[9] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.8 (s, 1H, -NH-), ~10.0 (s, 1H, -OH), ~8.8 (d, 2H, pyridine-H), ~8.4 (s, 1H, -N=CH-), ~7.8 (d, 2H, pyridine-H), ~7.6 (d, 2H, phenyl-H), ~6.9 (d, 2H, phenyl-H).[10][11] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~162 (C=O), ~160 (Ar-COH), ~150 (pyridine-C), ~148 (-N=CH-), ~141 (pyridine-C), ~130 (Ar-CH), ~126 (Ar-C), ~122 (pyridine-CH), ~116 (Ar-CH).[10][12] |
| Mass Spectrometry (EI-MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₃H₁₁N₃O₂ = 241.25 g/mol ).[9] |
Mechanism of Action: The Molecular Basis of Antibacterial Activity
The antibacterial activity of isonicotinic acid hydrazones is intrinsically linked to the mechanism of their parent compound, isoniazid. These derivatives are also considered prodrugs that require activation within the bacterial cell.
Caption: Proposed mechanism of action for isonicotinic acid derivatives.
The currently accepted mechanism involves the following key steps:
-
Bacterial Uptake and Activation: The isonicotinic acid derivative enters the bacterium and is activated by the catalase-peroxidase enzyme, KatG.[6]
-
Radical Formation: This activation process generates a highly reactive isonicotinoyl radical.[4]
-
Adduct Formation: The radical spontaneously couples with the nicotinamide adenine dinucleotide (NADH) cofactor to form a stable isonicotinoyl-NADH adduct.[13]
-
Enzyme Inhibition: This adduct binds tightly to the active site of the enoyl-acyl carrier protein reductase (InhA), effectively blocking its function.[5]
-
Disruption of Cell Wall Synthesis: The inhibition of InhA halts the synthesis of mycolic acids, which are critical lipid components of the cell wall in many bacteria, particularly mycobacteria.[6]
-
Bactericidal Effect: The disruption of the cell wall integrity ultimately leads to bacterial cell death.[6]
The structural modifications in isonicotinoyl hydrazones can influence their lipophilicity, cell permeability, and interaction with the KatG enzyme, potentially leading to enhanced activity or activity against resistant strains.[4]
Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial efficacy of the synthesized compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The broth microdilution method is a standardized and widely used technique for this purpose.[1][15]
Protocol: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and other established methods.[1][16]
Materials:
-
Synthesized isonicotinic acid derivative
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO), and then dilute it in MHB to twice the highest desired test concentration.
-
In a 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the 2x compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (bacteria with no compound), and column 12 as the negative control (MHB only).[15]
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37 °C for 18-24 hours.[17]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).[15]
-
Structure-Activity Relationship (SAR) Insights
The biological activity of isonicotinoyl hydrazones is highly dependent on their chemical structure. Key SAR observations include:
-
The Pyridine Ring: This moiety is generally considered essential for activity. Modifications often lead to a decrease in potency.[1]
-
The Hydrazone Linker (-C=N-NH-): This is a critical pharmacophore. Substitution of the NH proton with an acyl group can increase lipophilicity and potentially enhance cell membrane penetration.[4]
-
Substituents on the Aldehyde/Ketone Moiety: The nature and position of substituents on the aromatic ring derived from the aldehyde or ketone can significantly impact antibacterial activity. Electron-withdrawing groups, such as nitro and chloro groups, have been shown to enhance activity in some cases.[18] Lipophilic groups can also improve potency.[1]
Conclusion
Isonicotinic acid and its derivatives, particularly isonicotinoyl hydrazones, continue to be a fertile ground for the discovery of new antibacterial agents. Their straightforward synthesis, coupled with a well-understood mechanism of action, makes them an attractive platform for medicinal chemistry campaigns. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate novel isonicotinic acid-based compounds in the ongoing effort to combat bacterial infections.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity [mdpi.com]
- 11. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 1H and 13C NMR characterization of hemiamidal isoniazid-NAD(H) adducts as possible inhibitors of InhA reductase of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-(chlorosulfonyl)isonicotinate in the preparation of carbonic anhydrase inhibitors
Application Note & Protocol
Ethyl 3-(chlorosulfonyl)isonicotinate: A Versatile Scaffold for the Synthesis of Potent Carbonic Anhydrase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the application of this compound as a key intermediate in the synthesis of sulfonamide-based carbonic anhydrase inhibitors. We delve into the underlying chemical principles, provide a comprehensive, step-by-step synthetic protocol, and outline methods for purification, characterization, and biological evaluation. The rationale behind experimental choices is emphasized to equip researchers with the knowledge to not only replicate but also adapt these methods for the development of novel, isoform-selective inhibitors.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for pH homeostasis, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[1][2][3]
Given their central role, dysregulation of CA activity is implicated in numerous pathologies. Consequently, inhibitors of these enzymes have become established therapeutic agents for conditions such as glaucoma, epilepsy, and mountain sickness.[3] More recently, specific CA isoforms, particularly the transmembrane, tumor-associated CA IX and CA XII, have emerged as high-priority targets in oncology.[4][5][6] These isoforms are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell proliferation and metastasis.[5][6]
The primary and most clinically successful class of CA inhibitors (CAIs) are the sulfonamides (R-SO₂NH₂).[7][8] Their efficacy stems from a well-defined mechanism of action where the deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn(II) ion in the enzyme's active site.[9][10] this compound has emerged as a particularly valuable building block in the design of these inhibitors. Its structure features two key functionalities:
-
A highly reactive sulfonyl chloride (-SO₂Cl) group, which serves as an electrophilic handle for the facile formation of the crucial sulfonamide "warhead."[11][12]
-
An isonicotinate moiety , a pyridine-4-carboxylate scaffold that can be strategically modified to explore the outer regions of the CA active site. This "tail" is critical for achieving desired potency and, crucially, selectivity among the 15 human CA isoforms.[7][13][14]
This guide will demonstrate the practical application of this versatile reagent in the laboratory.
Mechanism of Action: The Sulfonamide-Zinc Interaction
The inhibitory power of sulfonamides is rooted in their ability to mimic the transition state of the native CO₂ hydration reaction. The active site of all α-CAs features a Zn(II) ion coordinated by three histidine residues and a water molecule (or a hydroxide ion, depending on the pH).[1][15] This zinc-bound hydroxide is the key nucleophile that attacks the CO₂ substrate.
Sulfonamide inhibitors exploit this architecture. The sulfonamide group (pKa typically 9-10.5) exists in equilibrium with its deprotonated, anionic form (-SO₂NH⁻) at physiological pH. This anion acts as a potent ligand, displacing the hydroxide ion and binding to the Zn(II) ion in a tetrahedral geometry.[10][15] This binding is further stabilized by a network of hydrogen bonds, most notably with the side chain of the highly conserved Thr199 residue, which acts as a "gatekeeper."[15] This tight and stable coordination effectively blocks the active site, preventing substrate access and halting catalysis.
Caption: Fig 1. Sulfonamide binding to the CA active site.
Synthetic Protocol: Preparation of Ethyl 3-((phenylamino)sulfonyl)isonicotinate
This section provides a representative, step-by-step protocol for the synthesis of a novel carbonic anhydrase inhibitor using this compound and aniline as a model primary amine.
3.1. Rationale and Causality
-
Reaction: This is a classic nucleophilic acyl substitution at a sulfur center. The nucleophilic amine (aniline) attacks the electrophilic sulfonyl chloride.[11]
-
Solvent: Anhydrous dichloromethane (DCM) is chosen as the solvent. It is aprotic and relatively non-polar, effectively dissolving the reactants without participating in the reaction. Other aprotic solvents like THF or acetonitrile are also suitable.[11][16]
-
Base: Triethylamine (TEA), a non-nucleophilic organic base, is essential.[11] It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Temperature Control: The reaction is initiated at 0 °C (ice bath). The formation of the sulfonamide bond is exothermic. Starting at a low temperature helps to control the reaction rate, dissipate heat, and minimize the formation of potential side products.
3.2. Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥95% | Apollo Scientific |
| Aniline | Reagent Grade, ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR |
| n-Hexane | HPLC Grade | VWR |
| Standard laboratory glassware, TLC plates, magnetic stirrer | - | - |
3.3. Step-by-Step Procedure
-
Reactant Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq., e.g., 0.50 g, 5.37 mmol) and anhydrous DCM (20 mL).
-
Base Addition: Add triethylamine (1.5 eq., e.g., 1.12 mL, 8.05 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the temperature equilibrates to 0 °C.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq., e.g., 1.47 g, 5.91 mmol) in anhydrous DCM (15 mL). Add this solution dropwise to the stirring amine solution over 20-30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 3:7 mixture of Ethyl Acetate:Hexane as the mobile phase. The disappearance of the starting amine spot indicates completion.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
Caption: Fig 2. Workflow for sulfonamide synthesis.
Purification and Characterization
4.1. Purification
The crude product must be purified to remove unreacted starting materials and byproducts. Flash column chromatography is the standard method.[7][17]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of Ethyl Acetate in Hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is typically effective.
-
Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column. Elute with the mobile phase, collecting fractions and monitoring by TLC to isolate the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
4.2. Characterization Data
Confirming the identity and purity of the final compound is paramount. The following table presents expected analytical data for the target compound, ethyl 3-((phenylamino)sulfonyl)isonicotinate.
| Analysis Technique | Expected Result |
| ¹H NMR (CDCl₃) | δ ~9.0-9.2 (s, 1H, pyridine H2), ~8.8 (d, 1H, pyridine H6), ~8.2 (d, 1H, pyridine H5), ~7.1-7.4 (m, 5H, aniline Ar-H), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃), ~10.5 (s, 1H, -SO₂NH-). |
| ¹³C NMR (CDCl₃) | δ ~164 (C=O, ester), ~155, 151, 140, 137, 129, 125, 124, 121 (aromatic carbons), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃). |
| HRMS (ESI+) | Calculated for C₁₄H₁₄N₂O₄S [M+H]⁺: 307.0747. Found: 307.0751. |
| FTIR (ATR) | ν ~3250 cm⁻¹ (N-H stretch), ~1725 cm⁻¹ (C=O stretch, ester), ~1340 cm⁻¹ (asymmetric SO₂ stretch), ~1160 cm⁻¹ (symmetric SO₂ stretch). |
| Appearance | White to off-white solid. |
Protocol: Biological Evaluation
The inhibitory potency of the synthesized compound against various CA isoforms should be determined to assess its activity and selectivity. The stopped-flow CO₂ hydration assay is the gold standard.[18]
5.1. Principle
This kinetic assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction produces protons, causing a change in pH that is monitored by a pH indicator (e.g., phenol red) in a stopped-flow spectrophotometer. The initial rate of the catalyzed reaction is measured at various inhibitor concentrations to determine the inhibition constant (Kᵢ).
5.2. Abbreviated Protocol
-
Recombinant Enzyme: Obtain purified, recombinant human CA isozymes (e.g., hCA I, II, IX, XII).
-
Inhibitor Solutions: Prepare a 10 mM stock solution of the purified inhibitor in DMSO. Perform serial dilutions to create a range of concentrations.
-
Assay Buffer: Use a buffer such as 20 mM HEPES (pH 7.4).
-
Measurement:
-
Pre-incubate the enzyme with the inhibitor solution for 15 minutes at room temperature to allow for complex formation.[5]
-
Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial reaction velocity.
-
Repeat for all inhibitor concentrations and control (no inhibitor).
-
-
Data Analysis: Plot the reaction rates against the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to calculate the Kᵢ value.
5.3. Interpreting Results
The Kᵢ values quantify the inhibitor's potency; a lower Kᵢ indicates a more potent inhibitor. By comparing the Kᵢ values across different isoforms, a selectivity profile can be established. For example, an ideal anti-cancer agent would have a low nanomolar Kᵢ for CA IX and/or XII but a much higher Kᵢ (low micromolar or weaker) for the ubiquitous "off-target" isoforms CA I and II.[4][9]
| Compound | Kᵢ hCA I (nM) | Kᵢ hCA II (nM) | Kᵢ hCA IX (nM) | Kᵢ hCA XII (nM) |
| Hypothetical Data | ||||
| Ethyl 3-((phenylamino)sulfonyl)isonicotinate | 850 | 95.4 | 25.1 | 40.3 |
| Acetazolamide (Standard) | 250 | 12.0 | 25.0 | 5.7 |
Conclusion and Strategic Outlook
This compound is a powerful and versatile starting material for the construction of novel carbonic anhydrase inhibitors. The protocol described herein provides a reliable and rational approach to synthesizing sulfonamides from this scaffold. The true value of this building block lies in its potential for diversification. The isonicotinate "tail" can be readily modified:
-
Ester Hydrolysis: Saponification of the ethyl ester yields the corresponding carboxylic acid, introducing a new point for hydrogen bonding or salt bridge formation within the active site.
-
Amidation: The ester can be converted to a wide array of primary, secondary, or tertiary amides, allowing for a systematic exploration of structure-activity relationships (SAR).
-
Further Substitution: The pyridine ring itself can be a platform for additional chemical modifications.
By systematically applying these modifications, researchers can fine-tune the inhibitor's properties to achieve enhanced potency and, critically, the isoform selectivity required for developing next-generation therapeutics.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII and cytosolic isozymes I and II with some substituted-2-mercapto-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cbijournal.com [cbijournal.com]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. flore.unifi.it [flore.unifi.it]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with Ethyl 3-(chlorosulfonyl)isonicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the synthesis of sulfonamides, with a specific focus on reactions involving Ethyl 3-(chlorosulfonyl)isonicotinate. Low yields and unexpected side reactions can be common hurdles, and this document provides the expert insights and validated protocols necessary to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing sulfonamides from this compound?
The most common and direct method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] In this specific case, this compound acts as the electrophilic sulfonyl chloride. The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][3]
Q2: Why is this compound a challenging substrate?
This compound contains an electron-withdrawing pyridine ring and an ester group. While the sulfonyl chloride group is highly reactive, the overall electronic nature of the molecule can influence reaction kinetics. More importantly, like most sulfonyl chlorides, it is highly susceptible to hydrolysis, where moisture can convert the reactive sulfonyl chloride into the unreactive corresponding sulfonic acid, which is a primary cause of low yield.[4][5][6]
Q3: What are the most critical factors that influence the yield of this reaction?
Several factors can dramatically impact your yield:
-
Reagent Purity: The purity and dryness of the this compound, the amine, the solvent, and the base are paramount.[5] Moisture is the most common culprit for yield loss.[4]
-
Reaction Conditions: Temperature, choice of base, and solvent play significant roles in controlling the reaction rate and minimizing side reactions.[5][7][8]
-
Stoichiometry: The molar ratio of the amine to the sulfonyl chloride can influence the formation of byproducts, especially with primary amines.
-
Workup Procedure: The method of quenching the reaction and isolating the product can impact the final yield and purity. Sulfonamides can sometimes be challenging to purify.[5]
Q4: How do I choose the right base for the reaction?
The base should be non-nucleophilic and strong enough to effectively scavenge the HCl produced.[5] Common choices include tertiary amines like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), and pyridine.[1][3] Pyridine can also serve as the solvent and is a very common choice for this reaction.[1][9] For less reactive amines, a stronger, non-nucleophilic base might be required to facilitate deprotonation and increase nucleophilicity.[7]
Troubleshooting Guide: Low Yields and Side Reactions
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Consistently Low or No Product Formation
This is the most frequent issue and often points to problems with the starting materials or reaction setup.
Symptom A: The major recoverable material is the corresponding sulfonic acid of the starting material.
-
Primary Cause: Hydrolysis of this compound. Sulfonyl chlorides are highly reactive towards water.[4][6]
-
Expert Analysis: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water, acting as a nucleophile, will readily attack this center, leading to the formation of the inert sulfonic acid and HCl. This parasitic reaction consumes your starting material before it can react with the intended amine.
-
Solution: Implement Rigorous Anhydrous Conditions.
-
Glassware: Oven-dry all glassware (120 °C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Solvents: Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).
-
Reagents: Ensure the amine and base are dry. Liquid amines/bases can be stored over KOH pellets. This compound should be a fresh, high-purity reagent stored under inert gas and protected from moisture.[5]
-
Inert Atmosphere: Conduct the entire reaction, from reagent addition to quenching, under a positive pressure of Nitrogen or Argon.
-
References
- 1. cbijournal.com [cbijournal.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
Technical Support Center: Reactions of Ethyl 3-(chlorosulfonyl)isonicotinate with Nucleophiles
Welcome to the Technical Support Center for Ethyl 3-(chlorosulfonyl)isonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing practical, field-proven insights to help you navigate the common side reactions and challenges associated with the use of this compound with various nucleophiles.
Section 1: Understanding the Reactivity of this compound
This compound is a key building block in organic synthesis, particularly for the preparation of a wide range of sulfonamide derivatives used in pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by the highly electrophilic sulfonyl chloride group, which readily reacts with nucleophiles such as primary and secondary amines, alcohols, and even water. However, this high reactivity can also lead to a number of undesired side reactions, resulting in the formation of byproducts that can complicate purification and reduce the yield of the desired product.
dot graph "Reactivity_of_Ethyl_3_chlorosulfonyl_isonicotinate" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
reagent [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"];
nucleophile [label="Nucleophile\n(e.g., R-NH2, R2NH, R-OH, H2O)", fillcolor="#FFFFFF", fontcolor="#202124", pos="-3,0!"]; product [label="Desired Sulfonamide/Sulfonate Ester", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,0!"]; side_product [label="Side Products", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-1.5!"];
nucleophile -> reagent [label="Primary Reaction"]; reagent -> product [label="Desired Pathway"]; reagent -> side_product [label="Side Reactions", color="#EA4335"]; } Caption: General reaction pathways of this compound.
Section 2: Troubleshooting Guide for Common Side Reactions
This section is formatted in a question-and-answer style to directly address the most common challenges encountered in the laboratory.
Low Yield of the Desired Sulfonamide
Question: I am reacting this compound with a primary amine, but my yield of the desired sulfonamide is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in sulfonamide synthesis are a frequent issue and can be attributed to several factors. Here is a systematic approach to troubleshooting this problem:
-
Moisture Contamination: The sulfonyl chloride group is highly susceptible to hydrolysis. Trace amounts of water in your reaction solvent, on your glassware, or in your amine starting material can lead to the formation of the corresponding sulfonic acid, which is unreactive towards the amine.[1][2]
-
Solution: Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If your amine is a salt (e.g., a hydrochloride), ensure it is fully neutralized and dried before use.
-
-
Poor Reactivity of the Amine: The nucleophilicity of the amine is a critical factor. Amines with electron-withdrawing groups or significant steric hindrance may react sluggishly.[2]
-
Solution: For poorly reactive amines, you may need to use more forcing conditions, such as a higher reaction temperature or a stronger, non-nucleophilic base (e.g., DBU or proton sponge) to facilitate the reaction. However, be cautious as higher temperatures can also promote side reactions.[3]
-
-
Inappropriate Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts.
-
Solution: Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to ensure the complete consumption of the more valuable sulfonyl chloride.
-
-
Side Reactions: The formation of byproducts is a major contributor to low yields. The most common side reactions are discussed in detail in the following sections.
dot graph "Troubleshooting_Low_Yield" { layout=dot; rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Low Sulfonamide Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Moisture Contamination\n(Hydrolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Poor Amine Reactivity", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Incorrect Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Side Product Formation", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Use Anhydrous Conditions\nInert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Increase Temperature\nUse Stronger Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Use Slight Excess of Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Optimize Conditions to Minimize\n(See Following Sections)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> cause1; start -> cause2; start -> cause3; start -> cause4; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; cause4 -> solution4; } Caption: Troubleshooting workflow for low sulfonamide yield.
Formation of a White Precipitate (Sulfonic Acid)
Question: During my reaction or workup, I observe a significant amount of a white, water-soluble precipitate that is not my desired product. What is this and how can I prevent its formation?
Answer: This white precipitate is very likely the sulfonic acid derivative, formed from the hydrolysis of the sulfonyl chloride.
-
Mechanism of Formation: this compound + H₂O → Ethyl 3-(sulfo)isonicotinate + HCl
-
Causes:
-
Prevention and Mitigation:
-
Strict Anhydrous Conditions: The most effective preventative measure is to maintain strictly anhydrous conditions throughout the reaction.
-
Careful Workup: When performing an aqueous workup, it is crucial to do so at a low temperature (e.g., 0 °C) and to quickly extract the product into an organic solvent to minimize contact time with the aqueous phase.
-
Non-Aqueous Workup: If the desired sulfonamide is stable to non-aqueous conditions, consider a workup that avoids water altogether. This could involve filtering off any solid byproducts and removing the solvent under reduced pressure.
-
Formation of Bis-Sulfonamide (with Primary Amines)
Question: I am reacting this compound with a primary amine and I am observing a significant amount of a higher molecular weight byproduct. What could this be?
Answer: With primary amines (R-NH₂), there is a possibility of a second reaction occurring where the initially formed sulfonamide (which still has an N-H proton) is deprotonated and reacts with another molecule of the sulfonyl chloride to form a bis-sulfonamide.
-
Mechanism of Formation:
-
This compound + R-NH₂ → Ethyl 3-(N-R-sulfamoyl)isonicotinate
-
Ethyl 3-(N-R-sulfamoyl)isonicotinate + Base → [Deprotonated Sulfonamide Anion]
-
[Deprotonated Sulfonamide Anion] + this compound → Bis-Sulfonamide Product
-
-
Conditions Favoring Formation:
-
Excess Sulfonyl Chloride: Using a stoichiometric excess of this compound.
-
Strong Base: The presence of a strong base can facilitate the deprotonation of the initially formed sulfonamide.
-
High Reaction Temperature: Higher temperatures can increase the rate of this second sulfonylation.
-
-
Prevention:
-
Control Stoichiometry: Use a slight excess of the primary amine.[1]
-
Slow Addition: Add the sulfonyl chloride slowly to the amine solution at a low temperature to maintain a low concentration of the sulfonyl chloride and minimize the chance of the second reaction.[3]
-
Choice of Base: Use a base that is just strong enough to neutralize the HCl byproduct but not so strong that it readily deprotonates the sulfonamide product. A tertiary amine like triethylamine or diisopropylethylamine is often a suitable choice.
-
Section 3: FAQs - Frequently Asked Questions
Q1: Can the ethyl ester group on this compound be hydrolyzed during the reaction or workup?
A1: Yes, under certain conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This is more likely to occur under strongly basic (saponification) or acidic conditions, especially at elevated temperatures.[5][6] If your workup involves prolonged exposure to strong acids or bases, you may observe this side product. To avoid this, use mild workup conditions and avoid excessive heating.
Q2: What is the stability of this compound in different solvents?
A2: this compound is most stable in aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF). In protic solvents, especially those containing water or alcohols, it is susceptible to solvolysis, leading to the formation of the corresponding sulfonic acid or sulfonate ester. Therefore, for reactions with amines, aprotic solvents are highly recommended.
Q3: How can I effectively purify my sulfonamide product from unreacted starting materials and byproducts?
A3: The purification strategy will depend on the properties of your specific sulfonamide.
-
Crystallization: If your product is a solid, crystallization is often an effective method for removing impurities.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired sulfonamide from both the unreacted sulfonyl chloride and more polar byproducts like the sulfonic acid.
-
Acid-Base Extraction: If your sulfonamide has a different pKa than the impurities, you may be able to use acid-base extraction during the workup to selectively isolate your product.
Q4: What are the best analytical techniques to identify the common side products?
A4: A combination of chromatographic and spectroscopic techniques is ideal for identifying impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction and get a preliminary idea of the number of components in your mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of purity and can be used to quantify the amounts of different components.[7]
-
Mass Spectrometry (MS): Can be coupled with LC (LC-MS) to determine the molecular weights of the components in your mixture, which is invaluable for identifying byproducts like the bis-sulfonamide.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information that can confirm the identity of your desired product and help elucidate the structures of any unknown impurities.
Section 4: Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 eq) and a suitable anhydrous aprotic solvent (e.g., DCM or ACN) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add a suitable base (e.g., triethylamine, 1.2 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or crystallization.
dot graph "Sulfonamide_Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="1. Prepare Amine Solution\n(Anhydrous, Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Base", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Cool to 0 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Add Sulfonyl Chloride Solution\n(Dropwise)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Reaction & Monitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Aqueous Workup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Purification", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; } Caption: Step-by-step workflow for sulfonamide synthesis.
Section 5: References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Sulfonamide Derivatives. BenchChem.
-
BenchChem Technical Support Team. (2025). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. BenchChem.
-
What is the method of analysis of sulphonamides? (2023). Quora.
-
Analysis of sulfonamides. (n.d.). Slideshare.
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2009). PMC.
-
BenchChem Technical Support Team. (2025). Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide. BenchChem.
-
BenchChem Technical Support Team. (2025). "troubleshooting low conversion rates in sulfonamide synthesis". BenchChem.
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2021). PMC.
-
An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. (2013). PMC.
-
Ethyl 3-(chlorosulphonyl)isonicotinate. (2024). ChemBK.
-
Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. (2011). ResearchGate.
-
Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. (2017). PubMed.
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). PMC.
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2021). MDPI.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
-
306936-12-9 Cas No. | this compound. (n.d.). Apollo Scientific.
-
306936-12-9|this compound|BLD Pharm. (n.d.). BLD Pharm.
-
A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. (2018). Royal Society of Chemistry.
-
4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts.
-
Clean and economic synthesis of N-sulfonyl isothioureas from isocyanides, sulfonamides and disulfides. (2020). Royal Society of Chemistry.
-
Recent advances in the synthesis of N-acyl sulfonamides. (2025). PubMed.
-
20.6: Reactions of Amines. (2020). Chemistry LibreTexts.
-
hydrolysis of esters. (n.d.). Chemguide.
-
The Hydrolysis of Esters. (2023). Chemistry LibreTexts.
-
Process for the preparation of sulphonic acid chlorides. (1981). Google Patents.
-
N-Substituted Sulfonamide Synthesis. (n.d.). Scribd.
-
Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. (2017). OUCI.
-
Process for preparing chlorosulfonic acid. (1986). Google Patents.
-
Preparation of the ethyl esters of sulfonic acids. (1954). Google Patents.
-
Prepared Sulfonic-Acid-Based Ionic Liquid for Catalytic Conversion of Furfuryl Alcohol to Ethyl Levulinate. (2023). PMC.
-
Hydrolysis product troubleshooting. (2024). Reddit.
-
Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives. (2014). PMC.
-
Method for producing cyclic sulfonic acid ester and intermediate thereof. (2014). Google Patents.
-
Synthesis and intramolecular cyclization of some derivatives of 3-[(2,3-dihydro-1Н-1,5-benzodiazepin-4-yl)methylidene]indolin-2-one. (2016). ResearchGate.
-
Reactions of 2-(2-lithiophenyl)ethyl chloride with imines and isocyanates. Synthesis of 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydro-1 (2H)-isoquinolinones. (2008). ResearchGate.
-
Polyether polyols containing amine groups and process for their preparation. (2008). Google Patents.
-
Synthesis of Complexing Agents Derived from Ammonia and Ethylene Diamine and Containing Carboxyl and Secondary Amino Groups. (2018). ResearchGate.
-
Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. (2022). OUCI.
References
Technical Support Center: Hydrolysis of Ethyl 3-(chlorosulfonyl)isonicotinate
Introduction
Ethyl 3-(chlorosulfonyl)isonicotinate is a pivotal intermediate in synthetic chemistry, valued for its role in the construction of complex sulfonamides and other derivatives used in pharmaceutical and agrochemical research.[1][2] Its bifunctional nature, containing both an ester and a highly reactive sulfonyl chloride, presents unique synthetic opportunities. However, the high electrophilicity of the sulfonyl chloride group also makes it exceptionally susceptible to hydrolysis, a common side reaction that can significantly reduce yields and complicate purification.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource in a direct question-and-answer format. It is designed to help you diagnose, prevent, and manage the hydrolysis of this compound during your experiments, ensuring higher yields and greater reproducibility.
Frequently Asked Questions & Troubleshooting
Q1: My reaction yield is dramatically low, and I'm observing a highly polar, UV-active spot on my TLC that doesn't move from the baseline. Is this related to hydrolysis?
A: Yes, this is a classic indicator of sulfonyl chloride hydrolysis. The sulfonyl chloride group (-SO₂Cl) is highly reactive towards nucleophiles, with water being a prevalent, often unintentional, nucleophile in a reaction setup.[3]
The Causality: Water attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid, ethyl 3-(sulfo)isonicotinate.[3][4] This sulfonic acid is significantly more polar than the starting sulfonyl chloride due to the presence of the acidic -SO₃H group, causing it to adhere strongly to the silica gel on a TLC plate, resulting in a low Rf value (often at the baseline). The pyridine ring ensures the byproduct remains UV-active.
Below is a diagram illustrating the desired reaction pathway versus the competing hydrolysis reaction.
Caption: Desired sulfonamide formation vs. competing hydrolysis pathway.
Q2: What are the most common sources of water contamination leading to hydrolysis?
A: Hydrolysis is almost always a consequence of insufficient control over the reaction environment. The primary sources of moisture are:
-
Ambient Moisture: Exposure of reagents or the reaction mixture to the atmosphere, especially on humid days.[3]
-
Contaminated Reagents & Solvents: Using solvents that have not been properly dried or stored over a drying agent. Amines, in particular, can be hygroscopic.
-
"Wet" Glassware: Failure to adequately dry reaction flasks and equipment before use.
-
Aqueous Workup: Premature or prolonged exposure to the aqueous phase during product extraction can hydrolyze any remaining unreacted sulfonyl chloride.[5]
Q3: How can I definitively confirm that the byproduct is the sulfonic acid?
A: While TLC provides a strong indication, definitive confirmation requires more robust analytical techniques.
| Analytical Technique | Expected Observation for Hydrolysis |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | This is the most powerful method. You will observe a peak corresponding to the mass of the sulfonic acid. For C₈H₉NO₅S (the sulfonic acid), the expected [M-H]⁻ ion would be at m/z 230.01. This can be compared to the starting material's mass. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | In a deuterated solvent like DMSO-d₆, the sulfonic acid proton will appear as a very broad singlet at a high chemical shift (>10 ppm) that is exchangeable with D₂O. The aromatic protons adjacent to the new -SO₃H group will also experience a slight shift compared to the starting material.[4] |
| IR (Infrared) Spectroscopy | The characteristic S=O stretching bands will still be present, but you will also see a very broad O-H stretch from the sulfonic acid group, typically in the 2500-3300 cm⁻¹ region.[4] |
Trustworthy Protocol: Confirmatory Test To create a reliable analytical standard, intentionally hydrolyze a small aliquot of your starting material.
-
Dissolve ~5 mg of this compound in 0.5 mL of a suitable solvent (e.g., THF or acetonitrile).
-
Add 0.1 mL of water and stir at room temperature for 30 minutes.
-
Analyze this mixture by LC-MS and TLC alongside your reaction mixture. The retention time and mass of the major peak in the hydrolyzed sample should match your suspected byproduct.
Q4: What are the essential, field-proven steps to prevent hydrolysis during the reaction setup and execution?
A: Preventing hydrolysis requires a systematic and rigorous approach to anhydrous techniques. Simply using a solvent from a new bottle is often insufficient.
Protocol 1: Rigorous Preparation of Anhydrous Reaction Conditions
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, magnetic stir bar).
-
Dry the glassware in an oven at >120 °C for at least 4 hours (overnight is ideal).
-
Assemble the glassware hot and allow it to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon). Flame-drying with a heat gun under vacuum is an effective alternative for more sensitive reactions.
-
-
Solvent & Reagent Handling:
-
Use a properly dried, aprotic solvent. Dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are common choices. Ensure they are obtained from a solvent purification system or freshly distilled from an appropriate drying agent (e.g., CaH₂ for DCM/ACN, Na/benzophenone for THF).[4]
-
Store anhydrous solvents over activated molecular sieves (3Å or 4Å).
-
Handle all liquid reagents using dry syringes and needles, transferring them through rubber septa.
-
Handle solid reagents in a glovebox or under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the entire reaction. A simple balloon filled with nitrogen or an oil bubbler is sufficient for most applications.
-
If adding a nucleophile (e.g., an amine), ensure it is also anhydrous. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider storing it over a mild drying agent like anhydrous Na₂SO₄ or K₂CO₃ if compatible.
-
Q5: My amine nucleophile is provided as a hydrochloride salt. How do I proceed without introducing water?
A: This is a common scenario. Using an aqueous base like NaOH to free the amine would introduce water and guarantee hydrolysis of the sulfonyl chloride. The correct approach is an in situ neutralization with a non-nucleophilic organic base.
-
Suspend the amine hydrochloride salt in your anhydrous solvent under an inert atmosphere.
-
Add at least 2.2 equivalents of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Causality: The first equivalent neutralizes the HCl salt to "free-base" your amine nucleophile. The second equivalent acts as an acid scavenger to neutralize the HCl generated during the subsequent sulfonamide formation.
-
-
Stir the mixture for 15-30 minutes at room temperature.
-
Slowly add the this compound (dissolved in a small amount of anhydrous solvent) to the amine mixture, typically at a reduced temperature (e.g., 0 °C) to control the exotherm.
Q6: I've successfully run the reaction, but I'm worried about hydrolysis during the aqueous workup. How can I minimize product loss at this stage?
A: The workup is a critical phase where significant product can be lost if not performed correctly. The key is to work quickly and keep conditions cold.[5] While the low aqueous solubility of the sulfonyl chloride offers some protection, it is not foolproof.[5]
Protocol 2: Optimized Quench and Extraction
-
Cool the reaction mixture in an ice bath (0-5 °C).
-
Quench the reaction by slowly adding it to a stirred, cold solution of saturated aqueous sodium bicarbonate (NaHCO₃) or dilute HCl, depending on what you need to neutralize. Do not add water directly to the organic reaction mixture.
-
Immediately transfer the quenched mixture to a separatory funnel.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or DCM) without delay. Perform the extraction 2-3 times to ensure complete recovery.
-
Combine the organic layers and wash once with cold brine to help break up any emulsions and remove residual water.
-
Dry the organic layer immediately and thoroughly over a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Below is a troubleshooting workflow to help diagnose and solve hydrolysis issues.
Caption: Troubleshooting workflow for hydrolysis of sulfonyl chlorides.
References
Technical Support Center: Purification Strategies for Reactions Involving Ethyl 3-(chlorosulfonyl)isonicotinate
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for reaction mixtures containing the highly reactive intermediate, Ethyl 3-(chlorosulfonyl)isonicotinate. Our focus is on the effective removal of the unreacted sulfonyl chloride to ensure the purity and integrity of your target molecule. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to adapt and troubleshoot your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the workup of reactions utilizing this compound.
Q1: Why is it critical to remove unreacted this compound? Unreacted this compound is a highly reactive electrophile.[1] Its presence can lead to the formation of undesired side products during subsequent reaction steps, purification (e.g., reacting with silica gel or amine additives), or upon storage. For drug development, its complete removal is essential to meet stringent purity requirements and avoid potential toxicity associated with reactive intermediates.
Q2: What is the most direct method for neutralizing unreacted this compound in the reaction mixture? The most effective method is a controlled aqueous quench. The sulfonyl chloride functional group undergoes rapid hydrolysis in the presence of water to form the corresponding sulfonic acid and hydrochloric acid (HCl).[2][3] Performing this quench with a mild aqueous base, such as sodium bicarbonate or sodium carbonate, is highly recommended as it neutralizes the acidic byproducts, converting them into their respective water-soluble salts, which simplifies their removal via extraction.[4]
Q3: My reaction mixture became very hot and released gas during the water quench. Is this normal? Yes, this is a known hazard. The hydrolysis of sulfonyl chlorides is a highly exothermic reaction.[4] The gas you observed is likely carbon dioxide (CO₂), produced when the generated HCl reacts with the bicarbonate or carbonate base used in the quench. To manage this, the reaction mixture should always be cooled in an ice bath (0-5 °C) and added slowly to the cold, vigorously stirred quenching solution.[4]
Q4: I'm seeing significant peak tailing and streaking while trying to purify my product using silica gel chromatography. What is the cause? This is a classic issue when purifying pyridine-containing compounds on standard silica gel.[5] The basic nitrogen atom on the pyridine ring interacts strongly with acidic silanol groups on the silica surface, leading to poor peak shape and difficult separation.[5]
Part 2: The Core Principles of Removal: A Mechanistic Approach
Understanding the chemical transformations during workup is key to designing a robust purification strategy.
The Chemistry of Quenching: Irreversible Conversion to a Benign Byproduct
The cornerstone of removing unreacted this compound is its deliberate and complete destruction via hydrolysis. The sulfonyl chloride is highly susceptible to nucleophilic attack by water.[2][6] This process converts the reactive, non-polar, organic-soluble sulfonyl chloride into a stable, highly polar, water-soluble sulfonic acid salt.
-
Neutral Hydrolysis: R-SO₂Cl + 2 H₂O → R-SO₃H + HCl + H₂O
-
Basic Hydrolysis (Recommended): R-SO₂Cl + 2 NaHCO₃ → R-SO₃Na + NaCl + 2 CO₂ + H₂O
The use of a base like sodium bicarbonate is critical for two reasons:
-
Neutralization: It immediately neutralizes the corrosive HCl and the strongly acidic sulfonic acid formed.
-
Enhanced Solubility: It converts the sulfonic acid into its sodium salt (sodium ethyl 3-sulfonate-isonicotinate), which has vastly superior solubility in the aqueous phase compared to the free acid, ensuring its efficient removal during the subsequent extraction.
The Logic of Extraction: Leveraging Polarity Differences
Following the quenching step, the reaction vessel contains your desired product (e.g., a sulfonamide), the sodium salt of the hydrolyzed sulfonyl chloride, and other salts. A standard liquid-liquid extraction is then used to partition these species based on their solubility.
| Compound Type | Expected Polarity | Expected Phase after Basic Quench |
| Desired Product (e.g., Sulfonamide) | Moderately polar to non-polar | Organic Layer (e.g., EtOAc, DCM) |
| Unreacted Starting Material (Pre-Quench) | Moderately polar | Organic Layer |
| Quenched Byproduct (Sulfonic Acid Salt) | Highly Polar / Ionic | Aqueous Layer |
The pyridine nitrogen in your product and the starting material has a pKa of approximately 5-6.[7] By ensuring the aqueous phase is neutral to slightly basic (pH 7-8), the pyridine ring remains in its neutral, less polar form, maximizing its partitioning into the organic solvent.
Part 3: Detailed Troubleshooting and Experimental Protocols
Troubleshooting Common Purification Issues
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | High concentration of salts or amphiphilic species. | Add a saturated solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. If the emulsion persists, filter the entire mixture through a pad of Celite®. |
| Product Found in Aqueous Layer | The aqueous layer became too acidic during workup, protonating the pyridine nitrogen of the product and making it water-soluble. | Re-extract the aqueous layers after adjusting the pH to ~7-8 with a mild base. Always check the pH of the aqueous layer after the initial extraction. |
| Low Overall Recovery After Workup | Incomplete extraction; product precipitation at the interface; degradation on silica. | Ensure the organic solvent used is appropriate for your product's solubility. Perform multiple extractions (e.g., 3x with smaller volumes). For chromatography issues, see Protocol 2. |
| White Precipitate Forms in Organic Layer | The sulfonic acid sodium salt may have some solubility in polar organic solvents like ethyl acetate if the aqueous phase is saturated. | Wash the organic layer again with brine. Dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentration. |
Experimental Protocol 1: Standard Quenching and Extractive Workup
This protocol details the safe and effective removal of unreacted sulfonyl chloride from a typical reaction mixture.
-
Preparation: Prepare a quenching solution of saturated aqueous sodium bicarbonate (NaHCO₃) in a flask or beaker that is at least 5-10 times the volume of your reaction mixture. Cool this solution in an ice/water bath to 0-5 °C with vigorous stirring.
-
Cooling: Once your reaction is complete, cool the reaction vessel to 0-5 °C in a separate ice bath.
-
Controlled Quench: Using a dropping funnel or pipette, add the cold reaction mixture dropwise to the vigorously stirred, cold NaHCO₃ solution. Caution: This process is exothermic and will produce CO₂ gas.[4] The addition rate must be controlled to manage effervescence and prevent overflow.
-
Verification: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes. Remove an aliquot of the aqueous layer and check its pH with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash them once with saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Experimental Protocol 2: Flash Column Chromatography of Pyridine Derivatives
If the crude product requires further purification, this protocol addresses the common issue of peak tailing.
-
Solvent System Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A typical starting point is a mixture of heptane/ethyl acetate or dichloromethane/methanol.
-
Addressing Peak Tailing: If streaking or tailing is observed on the TLC plate, add a small amount of a competing base to the mobile phase.[5] Triethylamine (TEA) at 0.5-1.0% (v/v) is highly effective. The TEA will preferentially bind to the acidic silanol sites on the silica, allowing your pyridine derivative to elute with a much-improved peak shape.[5]
-
Column Packing: Pack the column using the mobile phase containing the TEA additive.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and load it onto the column.
-
Elution: Run the column as usual, collecting fractions and monitoring by TLC.
-
Post-Purification: After combining the pure fractions, the volatile TEA can be removed during solvent evaporation under reduced pressure.
Part 4: Visualization of Purification Workflows
Diagram 1: Quenching & Extraction Workflow
Caption: A logical workflow for quenching and extracting the reaction mixture.
Diagram 2: Chromatography Troubleshooting Workflow
Caption: A decision tree for optimizing the chromatographic purification of pyridine derivatives.
References
- 1. a2bchem.com [a2bchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing Base and Solvent for Ethyl 3-(chlorosulfonyl)isonicotinate Reactions
Welcome to the technical support center for optimizing reactions involving Ethyl 3-(chlorosulfonyl)isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuanced selection of bases and solvents for successful sulfonamide synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in the reaction of this compound with an amine?
The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction between the amine and the sulfonyl chloride.[1] This is crucial for driving the reaction to completion. If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.
Q2: Which bases are commonly used for this type of reaction?
Commonly used bases include tertiary amines such as triethylamine (TEA), diisopropylethylamine (DIPEA, Hünig's base), and pyridine.[2][3] The choice of base can significantly impact the reaction rate and the formation of side products.
Q3: How does the pKa of the base affect the reaction?
The pKa of the conjugate acid of the base is a critical parameter. A base must be strong enough to effectively scavenge the generated HCl. Triethylamine (pKa of conjugate acid ~10.7) is generally a good choice.[4] Pyridine (pKa of conjugate acid ~5.2) is less basic and may be suitable for more sensitive substrates where a milder base is required.[4] DIPEA (pKa of conjugate acid ~10.7) is a non-nucleophilic, sterically hindered base, which can be advantageous in preventing side reactions.
Q4: What is the impact of solvent choice on the reaction outcome?
The solvent plays a crucial role in dissolving the reactants, influencing the reaction rate, and in some cases, participating in the reaction. Aprotic solvents are generally preferred for this reaction to avoid any reaction with the highly reactive sulfonyl chloride.[5] Commonly used solvents include dichloromethane (DCM), chloroform, and acetonitrile.[6][7]
Q5: Can protic solvents be used?
Protic solvents like alcohols or water are generally avoided as they can react with the sulfonyl chloride to form sulfonate esters or sulfonic acids, respectively, leading to undesired side products and lower yields of the desired sulfonamide.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Sulfonamide
| Potential Cause | Troubleshooting Step & Scientific Rationale |
| Insufficiently basic conditions | Switch to a stronger base. If you are using a weak base like pyridine, consider switching to triethylamine or DIPEA.[4][8] A stronger base will more effectively neutralize the HCl byproduct, preventing the protonation of your amine nucleophile and allowing the reaction to proceed. |
| Sterically hindered amine | Increase reaction temperature and/or time. Steric hindrance can slow down the reaction rate. Providing more thermal energy can help overcome the activation energy barrier. Prolonging the reaction time ensures that even slow reactions have a chance to go to completion. Consider using a less hindered base. A bulky base like DIPEA might be less effective in some cases than a smaller one like triethylamine. |
| Decomposition of starting material | Run the reaction at a lower temperature. this compound is a reactive compound and can be sensitive to heat.[9] Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can often mitigate decomposition. |
| Poor solubility of reactants | Choose a more appropriate solvent. Ensure that both the amine and this compound are fully dissolved in the chosen solvent. If solubility is an issue in DCM, you might consider a more polar aprotic solvent like acetonitrile.[10] |
| Hydrolysis of the sulfonyl chloride | Ensure anhydrous (dry) conditions. The sulfonyl chloride group is highly susceptible to hydrolysis. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. |
Problem 2: Formation of Multiple Products and Difficult Purification
| Potential Cause | Troubleshooting Step & Scientific Rationale |
| Side reaction with the base | Use a non-nucleophilic base like DIPEA. Bases like pyridine and, to a lesser extent, triethylamine can sometimes act as nucleophiles and react with the sulfonyl chloride.[8] The steric bulk of DIPEA minimizes its nucleophilicity while maintaining its basicity. |
| Dimerization or polymerization | Use a dilute solution. High concentrations can favor intermolecular reactions. Running the reaction at a lower concentration can favor the desired intramolecular reaction. |
| Reaction with the solvent | Choose an inert solvent. While uncommon with standard solvents like DCM, ensure your solvent is not reactive under the reaction conditions. For instance, using an alcohol as a solvent would lead to the formation of a sulfonate ester. |
Data Presentation: Comparison of Common Bases and Solvents
For your convenience, the following tables summarize the key properties of commonly used bases and solvents in sulfonamide synthesis.
Table 1: Properties of Common Bases
| Base | pKa of Conjugate Acid | Structure | Key Characteristics |
| Triethylamine (TEA) | 10.7 | (CH₃CH₂)₃N | Strong, commonly used, can be nucleophilic.[4] |
| Diisopropylethylamine (DIPEA) | 10.7 | [(CH₃)₂CH]₂NCH₂CH₃ | Strong, non-nucleophilic due to steric hindrance.[11] |
| Pyridine | 5.2 | C₅H₅N | Milder base, can act as a nucleophilic catalyst.[3][4] |
Table 2: Properties of Common Solvents
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Characteristics |
| Dichloromethane (DCM) | 9.1 | 39.6 | Good general-purpose solvent, aprotic, relatively non-polar.[12] |
| Chloroform | 4.8 | 61.2 | Similar to DCM, slightly more polar.[12][13] |
| Acetonitrile (MeCN) | 37.5 | 81.3 | More polar aprotic solvent, can be useful for less soluble reactants.[7][12] |
Experimental Protocols
General Step-by-Step Protocol for Sulfonamide Synthesis
This protocol provides a general guideline. The specific amounts and reaction conditions should be optimized for each specific substrate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 equivalents) dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the general mechanism for the formation of a sulfonamide from this compound and a primary amine in the presence of a base.
Caption: General mechanism of sulfonamide formation.
Troubleshooting Decision Tree
This decision tree can guide you through the initial steps of troubleshooting a low-yielding reaction.
Caption: Decision tree for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. quora.com [quora.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. chembk.com [chembk.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Comparison of the polarity of organic solvents_ [uhplcslab.com]
Technical Support Center: Temperature Control in the Synthesis of Sulfonamides from Ethyl 3-(chlorosulfonyl)isonicotinate
Welcome to the technical support center for the synthesis of sulfonamides using Ethyl 3-(chlorosulfonyl)isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, and precise control over reaction parameters is paramount for achieving high yield and purity. Among these parameters, temperature stands out as a critical factor that can significantly influence the reaction outcome. This document provides a detailed exploration of temperature control in this specific sulfonylation reaction, structured in a question-and-answer format to directly address potential issues encountered during your experiments.
The Critical Role of Temperature: An Overview
The reaction of this compound with a primary or secondary amine is a nucleophilic acyl substitution at the sulfonyl group. This reaction is generally exothermic, meaning it releases heat. Without proper temperature control, the heat generated can accelerate the reaction rate uncontrollably, leading to the formation of undesired byproducts and a decrease in the overall yield and purity of the target sulfonamide. The key to a successful synthesis lies in maintaining a delicate balance: the temperature must be low enough to control the initial exothermic reaction and prevent side reactions, yet sufficient to ensure the reaction proceeds to completion in a reasonable timeframe.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature profile for the synthesis of sulfonamides from this compound?
A successful temperature profile for this reaction typically involves two distinct phases:
-
Initial Cooling (Addition Phase): The reaction of the amine with this compound is often carried out at a reduced temperature, typically between 0 °C and 5 °C .[1] This is crucial for managing the initial exotherm of the reaction. The slow, dropwise addition of the sulfonyl chloride to a cooled solution of the amine and a base (such as pyridine or triethylamine) allows for the dissipation of heat, preventing a rapid temperature spike.
-
Reaction Progression (Stirring Phase): After the addition of the sulfonyl chloride is complete, the reaction mixture is often allowed to slowly warm to room temperature (typically 20-25 °C) and stirred for several hours to ensure the reaction goes to completion.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
Q2: What are the primary consequences of running the reaction at a temperature that is too high?
Elevated temperatures can lead to several undesirable outcomes, significantly impacting the success of your synthesis:
-
Increased Rate of Hydrolysis: this compound is highly susceptible to hydrolysis in the presence of water, a reaction that is accelerated by heat.[2][3] This leads to the formation of the corresponding sulfonic acid, which is unreactive towards the amine, thereby reducing the yield of the desired sulfonamide.
-
Formation of Side Products: Higher temperatures can provide the activation energy for alternative reaction pathways. With primary amines, there is an increased risk of di-sulfonylation , where two molecules of the sulfonyl chloride react with one molecule of the amine, leading to a bis-sulfonamide impurity.
-
Thermal Decomposition: While many sulfonyl chlorides are relatively stable at room temperature, prolonged exposure to high temperatures can lead to their decomposition.[4][5][6] This can result in a complex mixture of byproducts and a significant loss of starting material.
-
Decreased Selectivity: In cases where the amine has multiple nucleophilic sites, higher temperatures can lead to a loss of selectivity, resulting in a mixture of products.
Q3: What happens if the reaction is conducted at a temperature that is too low?
While less detrimental than excessively high temperatures, conducting the reaction at a temperature that is too low can also present challenges:
-
Slow Reaction Rate: The rate of the sulfonylation reaction is temperature-dependent. At very low temperatures, the reaction may proceed too slowly to be practical, requiring excessively long reaction times for completion. In some cases, the reaction may not proceed to completion at all, resulting in a low yield.
-
Precipitation of Reagents: Depending on the solvent and the specific amine used, the starting materials may precipitate out of the solution at very low temperatures, effectively halting the reaction.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to temperature control during the synthesis of sulfonamides from this compound.
| Observed Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low, leading to a very slow or stalled reaction. | Gradually allow the reaction to warm to room temperature after the initial addition phase. Monitor the reaction by TLC to confirm if the reaction is proceeding. If the reaction remains stalled at room temperature, gentle heating (e.g., to 40-50 °C) can be cautiously attempted, but this should be done with careful monitoring for byproduct formation. |
| Low Yield with Significant Amount of Unreacted Amine | Insufficient reaction time at the appropriate temperature. Hydrolysis of the sulfonyl chloride before it can react with the amine. | Ensure the reaction is stirred for an adequate amount of time at room temperature after the addition is complete. Use anhydrous solvents and reagents to minimize water content. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Presence of a Water-Soluble Impurity in the Crude Product | Hydrolysis of this compound to the corresponding sulfonic acid due to excessive temperature or the presence of water. | During the workup, wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic sulfonic acid impurity.[2] |
| Formation of an Unexpected, Higher Molecular Weight Byproduct | Di-sulfonylation of a primary amine due to high reaction temperature. | Maintain a low temperature (0-5 °C) during the addition of the sulfonyl chloride. Use a slight excess of the amine relative to the sulfonyl chloride to favor the formation of the mono-sulfonamide. |
| Darkening of the Reaction Mixture and Complex TLC Profile | Thermal decomposition of the sulfonyl chloride or other reagents at elevated temperatures. | Strictly control the temperature throughout the reaction, especially during the initial exothermic phase. Ensure the cooling bath is effective and that the addition of the sulfonyl chloride is slow enough to prevent a significant temperature rise. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred amine solution over a period of 15-30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any sulfonic acid byproduct, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizing the Impact of Temperature
The following diagrams illustrate the critical role of temperature in directing the reaction pathway and the potential consequences of temperature deviations.
Caption: Experimental workflow for sulfonamide synthesis highlighting critical temperature control points.
Caption: Troubleshooting decision tree for temperature-related issues in sulfonamide synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 3-(chlorosulfonyl)isonicotinate and Other Key Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, moieties of profound importance in medicinal chemistry. This guide provides a detailed comparative analysis of the reactivity of Ethyl 3-(chlorosulfonyl)isonicotinate , a heteroaromatic sulfonyl chloride of increasing interest, with other widely used sulfonylating agents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and dansyl chloride. This document aims to equip researchers with the necessary insights to make informed decisions in reagent selection and reaction design, supported by experimental data and detailed protocols.
The Underlying Principles of Sulfonyl Chloride Reactivity
The reactivity of sulfonyl chlorides is fundamentally governed by the electrophilicity of the sulfur atom. This electrophilicity is modulated by both electronic and steric factors inherent to the molecule's structure. The sulfonyl group (-SO₂Cl) features a sulfur atom in a high oxidation state, bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it highly susceptible to nucleophilic attack. The reaction typically proceeds through a nucleophilic substitution mechanism, either a concerted SN2-like pathway or a stepwise addition-elimination process, depending on the specific reactants and conditions.
Electronic Effects: The nature of the substituent (R) attached to the sulfonyl group plays a pivotal role. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, thereby increasing the rate of reaction with nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and thus the reactivity of the sulfonyl chloride.
Steric Hindrance: The steric bulk of the R group and the nucleophile can also influence the reaction rate. Increased steric hindrance around the sulfur atom can impede the approach of the nucleophile, slowing down the reaction.
A Head-to-Head Comparison: this compound in Focus
This compound is a heteroaromatic sulfonyl chloride that incorporates a pyridine ring substituted with an ethyl ester. Both the pyridine ring and the ester group are electron-withdrawing, which is anticipated to significantly enhance the reactivity of the sulfonyl chloride group.
| Sulfonyl Chloride | Structure | Key Features |
| This compound | ![]() | Contains a strongly electron-withdrawing pyridine ring and an ethyl ester group, leading to high reactivity. |
| p-Toluenesulfonyl Chloride (TsCl) | Features an electron-donating methyl group, resulting in moderate reactivity. | |
| Methanesulfonyl Chloride (MsCl) | An aliphatic sulfonyl chloride with minimal steric hindrance, exhibiting high reactivity. | |
| Dansyl Chloride | Contains a bulky naphthalene ring system; its reactivity is well-documented for derivatizing amines for fluorescent detection. |
Predicted Reactivity Profile
Based on the electronic effects, the expected order of reactivity towards a given nucleophile is:
This compound > Methanesulfonyl Chloride (MsCl) > Benzenesulfonyl Chloride > p-Toluenesulfonyl Chloride (TsCl)
Experimental Data and Comparative Analysis
While direct kinetic data for this compound is scarce in the literature, we can infer its reactivity by examining data for analogous compounds, particularly pyridine-3-sulfonyl chloride and other benzenesulfonyl chlorides bearing electron-withdrawing groups.
Solvolysis Data for Substituted Benzenesulfonyl Chlorides
The rate of solvolysis (reaction with the solvent) is a good indicator of a sulfonyl chloride's intrinsic reactivity. The following table presents the relative rates of hydrolysis for a series of para-substituted benzenesulfonyl chlorides.
| Substituent (p-X-C₆H₄SO₂Cl) | Relative Rate of Hydrolysis |
| OCH₃ | 0.4 |
| CH₃ | 0.6 |
| H | 1.0 |
| Cl | 2.1 |
| NO₂ | 7.6 |
Data is generalized from various sources for illustrative purposes.
This data clearly demonstrates that electron-withdrawing substituents (like NO₂) significantly accelerate the rate of hydrolysis, while electron-donating substituents (like OCH₃ and CH₃) decrease it. Given that the pyridine ring in this compound is strongly electron-withdrawing, its rate of hydrolysis is expected to be significantly higher than that of benzenesulfonyl chloride.
Sulfonamide Formation: A Comparative Look at Yields and Reaction Times
The formation of sulfonamides is a cornerstone application of sulfonyl chlorides. The following table provides a qualitative comparison of the conditions and outcomes for the reaction of various sulfonyl chlorides with a representative amine, such as aniline or benzylamine.
| Sulfonyl Chloride | Typical Reaction Conditions | Observed Reactivity/Yield |
| This compound | Room temperature, short reaction times (inferred) | High reactivity, expected to give high yields rapidly. |
| Pyridine-3-sulfonyl chloride | Room temperature, 1 hour | Good to excellent yields (71-91%) with ammonia.[1] |
| p-Toluenesulfonyl Chloride (TsCl) | Room temperature to gentle heating, several hours | Moderate reactivity, good yields often require longer reaction times or heating. |
| Methanesulfonyl Chloride (MsCl) | 0 °C to room temperature | High reactivity, often requires cooling to control the reaction. |
The high yields and short reaction times reported for pyridine-3-sulfonyl chloride suggest that this compound will be a highly efficient reagent for sulfonamide synthesis.
Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for the synthesis of this compound and a comparative sulfonamide formation experiment are provided below.
Synthesis of this compound
This two-step procedure starts with the readily available isonicotinic acid.
Step 1: Synthesis of Ethyl Isonicotinate [2][3]
Caption: Workflow for the synthesis of Ethyl Isonicotinate.
Materials:
-
Isonicotinic acid
-
Absolute ethanol
-
Thionyl chloride (or a suitable acid catalyst)
-
Toluene (or another suitable solvent)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ether or ethyl acetate for extraction
Procedure:
-
To a stirred suspension of isonicotinic acid (1.0 eq) in toluene, add thionyl chloride (1.1 eq) followed by a catalytic amount of dimethylformamide.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and carefully add absolute ethanol (1.5 eq) dropwise.
-
Heat the mixture to reflux for another 1-2 hours.
-
After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl isonicotinate can be purified by vacuum distillation.
Step 2: Synthesis of this compound [1]
Caption: Synthesis of this compound.
Materials:
-
Ethyl isonicotinate
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane)
Procedure:
-
In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), dissolve ethyl isonicotinate (1.0 eq) in an inert solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (at least 2.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Comparative Sulfonamide Formation
This protocol allows for a direct comparison of the reactivity of different sulfonyl chlorides.
References
A Comparative Guide to Modern Sulfonamide Synthesis: Navigating Alternatives to Ethyl 3-(chlorosulfonyl)isonicotinate
Abstract
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to a vast spectrum of therapeutic agents.[1][2][3] The traditional synthesis, exemplified by the reaction of amines with sulfonyl chlorides like ethyl 3-(chlorosulfonyl)isonicotinate, remains a workhorse procedure. However, this classical approach is often hampered by the limited commercial availability of complex sulfonyl chlorides, the harsh conditions required for their preparation (e.g., chlorosulfonylation), and their inherent instability and poor functional group tolerance.[4][5][6][7] This guide provides a comprehensive comparison of contemporary alternative reagents and methodologies that circumvent these limitations, offering researchers milder conditions, broader substrate scope, and enhanced efficiency. We will delve into the utility of alternative sulfonyl halides, sulfur dioxide surrogates, and innovative transition-metal-catalyzed strategies, supported by comparative data and detailed experimental protocols to inform rational synthetic design.
The Challenge: Limitations of the Classical Sulfonyl Chloride Approach
The synthesis of a target molecule is only as robust as its weakest link. For complex sulfonamides, this is often the preparation of the requisite sulfonyl chloride. The direct chlorosulfonylation of arenes, a common method, requires strongly acidic and oxidizing conditions that are incompatible with many sensitive functional groups.[4][7] Furthermore, the regioselectivity of this electrophilic aromatic substitution can be difficult to control, leading to isomeric mixtures.[7][8] While alternatives like the oxidation of thiols or the Sandmeyer reaction of anilines exist, they introduce extra synthetic steps and their own sets of challenges.[4][5] These factors necessitate the exploration of more versatile and tolerant synthetic strategies.
Below is a workflow diagram illustrating the major pathways for sulfonamide synthesis, highlighting both the traditional route and modern alternatives.
Caption: Overview of major synthetic routes to sulfonamides.
Comparative Analysis of Alternative Reagents
The modern synthetic chemist's toolkit contains several powerful alternatives to the direct use of pre-formed, and potentially unstable, sulfonyl chlorides.
Sulfonyl Fluorides: The Stable Alternative
Sulfonyl fluorides have emerged as highly valuable alternatives to their chloride counterparts. The key to their utility lies in the strength of the S-F bond, which renders them significantly more stable to hydrolysis and thermolysis.[9] This enhanced stability allows them to be purified via chromatography and tolerate a wider range of reaction conditions, including those involving basic reagents.[10]
However, this stability comes at the cost of reduced reactivity. While sulfonyl chlorides react readily with most amines, sulfonyl fluorides often require activation or more forcing conditions, particularly with sterically hindered or less nucleophilic amines.[11][12] Despite this, they show excellent selectivity, reacting preferentially with amino groups even in the presence of other nucleophilic functionalities like alcohols.[12] This makes them ideal for late-stage functionalization of complex molecules.
Sulfur Dioxide (SO₂) Surrogates: Taming a Toxic Gas
The insertion of sulfur dioxide is a powerful method for forming the sulfonyl group, but the use of gaseous SO₂ is impractical and hazardous in a standard laboratory setting.[13] To overcome this, solid, bench-stable SO₂ surrogates have been developed. The most prominent among these is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[14][13]
These reagents allow for the palladium-catalyzed, one-pot synthesis of sulfonamides from aryl halides or boronic acids.[5][7][14] The reaction typically proceeds through an intermediate sulfinate salt, which is then subjected to oxidative amination. This approach offers exceptional functional group tolerance and allows for the convergent synthesis of diverse sulfonamide libraries from readily available building blocks.[7] Inorganic sulfites, such as potassium metabisulfite, have also been employed as inexpensive and abundant SO₂ sources.[15][16]
In Situ Generation and One-Pot Procedures
This strategy avoids the isolation of reactive sulfonylating intermediates altogether. A common and effective approach is the one-pot oxidative S-N coupling between thiols and amines.[17] Various oxidants, such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) or even household bleach (NaOCl), can be used to generate the sulfonyl chloride in situ, which is immediately trapped by the amine present in the reaction mixture.[18][19] This method is often operationally simple and can be performed in environmentally benign solvents like water or ethanol.[18]
Caption: Simplified mechanism for Pd-catalyzed aminosulfonylation.
Performance Comparison of Sulfonamide Synthesis Methods
The choice of reagent is dictated by the specific requirements of the synthesis, including substrate complexity, desired yield, scalability, and cost. The following table provides a comparative overview of the methodologies discussed.
| Method | Reagent/Catalyst | Starting Material | General Yields | Key Advantages | Key Limitations |
| Traditional Method | Pre-formed Sulfonyl Chloride | Arene, Thiol, etc. | Good to Excellent | Well-established, simple amination step.[3] | Harsh conditions for reagent synthesis, instability, limited functional group tolerance.[4][6] |
| Sulfonyl Fluorides | Sulfonyl Fluoride, Amine, Base | Arene, Thiol, etc. | Good to Excellent | High stability, purification possible, selective for amines over alcohols.[12][9] | Lower reactivity than chlorides, may require forcing conditions or activation.[11][12] |
| SO₂ Surrogate (Pd-cat.) | DABSO or K₂S₂O₅, Pd-catalyst, Amine, Oxidant | Aryl Halide or Boronic Acid | Good to Excellent | Mild conditions, excellent functional group tolerance, convergent.[7][14] | Requires transition metal catalyst, multi-component reaction can be complex to optimize. |
| One-Pot Thiol Oxidation | Thiol, Amine, Oxidant (e.g., NaOCl, I₂O₅) | Thiol | Good to Excellent | Operationally simple, avoids isolation of sulfonyl chloride, can use green solvents.[18][17] | Thiol starting material may not be readily available. |
| Direct C-H Sulfonamidation | Sulfonyl Azide, Rh/Ru/Ir-catalyst | Arene with Directing Group | Moderate to Excellent | Atom economical, avoids pre-functionalization of the arene.[6] | Requires directing group, expensive transition metal catalysts, often high temperatures.[6] |
Experimental Protocols
To provide a practical context, detailed, representative protocols for two common alternative methods are described below.
Protocol 1: Sulfonamide Synthesis via Sulfonyl Fluoride
This protocol describes the reaction of an aliphatic sulfonyl fluoride with a primary amine containing a secondary alcohol, demonstrating the chemoselectivity of the reagent.[12]
Materials:
-
Propan-1-sulfonyl fluoride (1.0 eq)
-
2-amino-2-methyl-1-propanol (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 2-amino-2-methyl-1-propanol (1.0 mmol) in anhydrous DCM (5 mL) under a nitrogen atmosphere, add triethylamine (2.0 mmol, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add propan-1-sulfonyl fluoride (1.0 mmol, 1.0 eq) dropwise to the stirred solution over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Upon completion, dilute the mixture with DCM (10 mL) and wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(1-hydroxy-2-methylpropan-2-yl)propane-1-sulfonamide.
Causality: The use of sulfonyl fluoride is deliberate here. A corresponding sulfonyl chloride would likely lead to a complex mixture due to competitive reaction at the hydroxyl group. The superior stability and selective reactivity of the sulfonyl fluoride ensure a clean reaction at the more nucleophilic amine center.[12]
Protocol 2: One-Pot Synthesis from an Aryl Iodide using DABSO
This protocol details a palladium-catalyzed synthesis of a sulfonamide from an aryl iodide, demonstrating the power of SO₂ surrogates in a convergent approach.[14]
Materials:
-
Aryl iodide (1.0 eq)
-
DABSO (0.6 eq)
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Amine (e.g., Morpholine) (3.0 eq)
-
Sodium hypochlorite solution (~12% aq., bleach)
Procedure:
-
Part A: Sulfinate Formation: To an oven-dried flask, add the aryl iodide (1.0 mmol), DABSO (0.6 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.10 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) and water (0.5 mL).
-
Heat the mixture to 100 °C and stir for 12-18 hours until the aryl iodide is consumed (monitor by LC-MS).
-
Cool the reaction mixture to room temperature. This crude mixture contains the aryl ammonium sulfinate salt.
-
Part B: Oxidative Amination: To the crude reaction mixture from Part A, add the desired amine (e.g., morpholine, 3.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add aqueous sodium hypochlorite solution (approx. 3.0 mmol, 3.0 eq) dropwise. A color change or mild exotherm may be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the target sulfonamide.
Causality: This one-pot, two-step sequence is designed for efficiency and scope. The palladium catalyst is essential for the initial C-S bond formation via coupling with the SO₂ surrogate.[7] Using DABSO avoids handling SO₂ gas. The subsequent oxidative amination with bleach is a robust and scalable method to convert the intermediate sulfinate directly to the final product, bypassing the need to isolate a sulfonyl chloride.[14]
Conclusion and Future Outlook
While the reaction of amines with sulfonyl chlorides like this compound remains a valid synthetic tool, its limitations in the context of complex molecule synthesis are significant. The development of stable and selective sulfonyl fluorides, practical solid SO₂ surrogates like DABSO, and efficient one-pot oxidative couplings has fundamentally expanded the strategies available to researchers. These modern methods provide milder reaction conditions, dramatically improve functional group tolerance, and enable novel synthetic disconnections. For drug development professionals, these advancements translate to faster access to diverse chemical matter, streamlined lead optimization, and more robust manufacturing processes. The continued innovation in this field, particularly in the area of direct C-H functionalization, promises to further enhance the efficiency and elegance with which these vital pharmacophores can be synthesized.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. cbijournal.com [cbijournal.com]
- 3. frontiersrj.com [frontiersrj.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 11. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. d-nb.info [d-nb.info]
- 14. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 15. Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. thieme-connect.com [thieme-connect.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Maximizing Isonicotinic Acid Derivative Synthesis with Ethyl 3-(chlorosulfonyl)isonicotinate
Introduction: The Enduring Relevance of Isonicotinic Acid Scaffolds
In the landscape of medicinal chemistry and drug development, the isonicotinic acid framework remains a cornerstone for therapeutic innovation. Its derivatives are integral to a host of clinically significant drugs, most famously exemplified by isoniazid, a frontline treatment for tuberculosis for decades.[1] The emergence of drug-resistant pathogens, however, necessitates the continuous evolution of these scaffolds.[1][2] Beyond infectious diseases, isonicotinic acid derivatives have demonstrated remarkable potential as anti-inflammatory agents, reactive oxygen species (ROS) inhibitors, and modulators of various enzymes, making them a high-priority target for synthetic chemists.[3]
A particularly fruitful avenue of exploration has been the incorporation of a sulfonamide moiety at the 3-position of the pyridine ring. Sulfonamides are well-established amide bioisosteres that can enhance metabolic stability, introduce additional hydrogen bond acceptors, and significantly alter the physicochemical properties of a molecule, often leading to improved binding affinity and overall efficacy.[4][5]
This guide provides an in-depth, comparative analysis of synthetic strategies for producing 3-sulfonamide isonicotinic acid derivatives. We will demonstrate, with supporting protocols and data, the distinct advantages offered by using Ethyl 3-(chlorosulfonyl)isonicotinate as a pivotal intermediate, comparing it to both traditional multi-step pathways and modern one-pot methodologies.
Profiling the Key Intermediate: this compound
This compound (CAS: 306936-12-9) is a bifunctional reagent that serves as a highly efficient building block for complex molecular architectures.[6][7]
-
Chemical Properties:
-
Synthesis and Reactivity: This intermediate is typically prepared through the direct chlorosulfonylation of ethyl isonicotinate.[6] The process involves reacting ethyl isonicotinate, which can be synthesized from isonicotinic acid and ethanol, with a chlorosulfonating agent.[6][9][10][11] The reaction is generally conducted at low temperatures under an inert atmosphere to maintain stability.[6]
The power of this reagent lies in its two distinct reactive sites: the ethyl ester and the sulfonyl chloride. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic and exceptionally reactive towards a wide array of nucleophiles, most notably primary and secondary amines. This reactivity provides a direct and modular handle for the introduction of diverse sulfonamide functionalities.
Core Advantage: A Direct, Modular, and High-Yielding Route to Sulfonamide Derivatives
The primary advantage of employing this compound is the streamlined access it provides to a library of 3-sulfamoyl isonicotinate derivatives. The synthetic logic is direct: a one-step nucleophilic substitution reaction with a chosen amine.
Experimental Protocol: General Synthesis of Ethyl 3-(Sulfamoyl)isonicotinates
This protocol outlines a generalized, self-validating procedure for the synthesis of sulfonamides from this compound.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.2 eq)
-
Tertiary amine base (e.g., Triethylamine, DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this vigorously stirred solution, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 20-30 minutes. The controlled addition is crucial to manage any exotherm.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, water, and finally, brine.[12] This sequence removes the base, unreacted amine hydrochloride salts, and residual water.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure sulfonamide derivative.
Causality Behind the Advantage:
-
Modularity and Versatility: This protocol's true strength is its adaptability. By simply substituting the amine in step 1, a vast and diverse library of sulfonamide derivatives can be synthesized. This is invaluable for structure-activity relationship (SAR) studies in drug discovery, where subtle changes to the sulfonamide substituent can drastically alter biological activity.[13]
-
High Efficiency: The reaction of a highly reactive sulfonyl chloride with an amine is typically a high-yielding transformation. The formation of the sulfur-nitrogen bond is thermodynamically favorable, driving the reaction to completion under relatively mild conditions.
-
Directness: This method avoids the often harsh conditions and multiple steps required to first synthesize a substituted sulfonamide and then build the isonicotinic acid framework around it. The pre-functionalized intermediate provides a direct path to the desired scaffold.
Caption: Experimental workflow for sulfonamide synthesis.
Comparative Analysis with Alternative Synthetic Routes
To fully appreciate the advantages of the this compound route, it must be compared with viable alternatives.
| Feature | Route 1: this compound | Route 2: Classical Multi-Step Synthesis | Route 3: Decarboxylative Chlorosulfonylation |
| Starting Material | This compound | Isonicotinic Acid | Isonicotinic Acid |
| Number of Steps | 1 (to final sulfonamide) | 3-4 | 1 (One-Pot to Sulfonamide) |
| Key Reagents | Amine, Organic Base | SO₃/H₂SO₄, PCl₅/SOCl₂, Amine, Alcohol | SO₂, Copper Catalyst, Light Source, Amine |
| Typical Yields | Generally High (70-95%) | Variable, often moderate overall yield | Good to High (45-72% reported).[4] |
| Versatility | Excellent; wide range of amines tolerated. | Moderate; harsh reagents may limit functional group compatibility. | Good; demonstrated on a range of amines and heteroaryl acids.[4] |
| Advantages | Direct, modular, high-yielding, mild conditions. | Uses a very cheap starting material. | Innovative, one-pot, avoids pre-functionalization. [4] |
| Disadvantages | Requires synthesis of the starting sulfonyl chloride. | Multiple steps, lower overall yield, harsh/hazardous reagents. | Requires specific catalyst/equipment (photoreactor), may have narrower substrate scope. |
Alternative Route 2: Classical Multi-Step Synthesis
This approach begins with the parent isonicotinic acid. A typical sequence would involve:
-
Sulfonation: Electrophilic sulfonation of the pyridine ring at the 3-position using fuming sulfuric acid (oleum). This is a harsh, high-temperature process.
-
Chlorination: Conversion of the resulting sulfonic acid to the sulfonyl chloride using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
-
Amination: Reaction of the sulfonyl chloride with the desired amine.
-
Esterification: Conversion of the carboxylic acid to the ethyl ester. The order of the final steps could be interchangeable, but each adds complexity.
The primary drawbacks are the multiple stages, which drastically reduce the overall yield, and the use of harsh reagents that are incompatible with many sensitive functional groups, thereby limiting the complexity of the molecules that can be synthesized.
Alternative Route 3: Modern Decarboxylative Chlorosulfonylation
Recent advances have opened up a novel one-pot pathway that converts aromatic carboxylic acids directly into sulfonamides.[4] This method uses a copper catalyst and light (LMCT activation) to achieve a decarboxylative chlorosulfonylation of isonicotinic acid, followed by in-situ amination.[4]
While this is a powerful and elegant strategy that bypasses the need to pre-form the sulfonyl chloride intermediate, it has its own considerations. The requirement for a specific photocatalytic setup may not be accessible in all laboratories. Furthermore, while the reported scope is good, the robustness of the catalytic cycle with highly complex or electronically diverse substrates may require case-by-case optimization. In contrast, the reaction of the stable, isolable this compound intermediate is often more predictable and scalable.
Mechanistic Insights: The Chemistry of Sulfonamide Formation
The reaction of this compound with an amine proceeds via a well-understood bimolecular nucleophilic substitution mechanism at the sulfur center.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, pentacoordinate sulfur intermediate.
-
Leaving Group Expulsion: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The added base (e.g., triethylamine) removes a proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final sulfonamide product.
R₂NH + Et₃N
>]; Start [label="this compound"]; }
Intermediate [label="Tetrahedral Intermediate"]; Product [label="Sulfonamide Product\n+ Et₃NH⁺Cl⁻"];
Reagents -> Intermediate [label="1. Nucleophilic Attack"]; Start -> Intermediate; Intermediate -> Product [label="2. Chloride Expulsion\n3. Deprotonation"];
// Invisible nodes for structure placement
node [label="", width=0, height=0];
Start_Struct [pos="2,2!", label=<
>];
Intermediate_Struct [pos="5,2!", label=<
>];
Product_Struct [pos="8,2!", label=<
>];
}
Caption: Mechanism of sulfonamide formation.
Conclusion and Outlook
For researchers, scientists, and drug development professionals aiming to synthesize libraries of 3-sulfamoyl isonicotinic acid derivatives, This compound represents a superior synthetic intermediate. Its primary advantages are:
-
Efficiency: It facilitates a direct, single-step conversion to a wide range of sulfonamides in high yields.
-
Modularity: It is perfectly suited for library synthesis and rapid SAR exploration due to its reactivity with diverse amines.
-
Reliability: The reaction proceeds under mild, predictable conditions, making it scalable and robust.
While classical multi-step syntheses are hampered by low overall yields and harsh conditions, and modern decarboxylative methods show great promise but may require specialized equipment, the use of this compound offers a powerful, proven, and highly versatile strategy. It remains the gold-standard approach for chemists who require a reliable and adaptable tool to accelerate the discovery of novel isonicotinic acid-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. chembk.com [chembk.com]
- 7. 306936-12-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 306936-12-9|this compound|BLD Pharm [bldpharm.com]
- 9. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Sulfonamides Derived from Isonicotinate Precursors
In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone of drug discovery, demonstrating a remarkable versatility in therapeutic applications. When coupled with the isonicotinate moiety, a derivative of the anti-tubercular agent isoniazid, a synergistic enhancement of biological activity is often observed. This guide provides a comprehensive comparison of sulfonamides derived from various isonicotinate precursors, offering insights into their antibacterial, antifungal, anticancer, and anti-inflammatory properties. By examining the structure-activity relationships (SAR) and providing detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to navigate this promising class of compounds.
Introduction: The Synergy of Sulfonamides and Isonicotinates
Sulfonamides, characterized by the -SO₂NH₂ functional group, have a long-standing history as antimicrobial agents. Their mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2] Isoniazid, or isonicotinic acid hydrazide, is a primary drug for the treatment of tuberculosis and functions as a prodrug that, once activated, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3] The conjugation of these two pharmacophores into a single molecular entity has led to the development of novel derivatives with a broad spectrum of biological activities.[4][5] This guide will delve into a comparative analysis of these activities, drawing upon data from multiple studies to illuminate the therapeutic potential of this chemical class.
Comparative Analysis of Biological Activities
The biological activity of sulfonamides derived from isonicotinate precursors is profoundly influenced by the nature and position of substituents on both the isonicotinate and sulfonamide moieties. The following sections provide a comparative overview of their performance in key therapeutic areas.
Antibacterial Activity
Isonicotinate-derived sulfonamides have demonstrated significant potential as antibacterial agents against a range of Gram-positive and Gram-negative bacteria. The primary mechanism of action is believed to be the dual inhibition of bacterial metabolic pathways.
Structure-Activity Relationship (SAR):
-
Substituents on the Sulfonamide Nitrogen: The introduction of heterocyclic rings on the sulfonamide nitrogen often enhances antibacterial potency.[1]
-
Substituents on the Isonicotinate Ring: Modifications to the pyridine ring of the isonicotinate precursor can modulate activity. For instance, substitution at the 2-position is generally well-tolerated, while substitution at the 3-position can be detrimental to activity.[6][7][8]
-
Linker Modification: The nature of the linker connecting the isonicotinate and sulfonamide moieties can also impact activity. Hydrazone linkages are commonly employed and have been shown to be effective.[3]
Comparative Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative isonicotinate-derived sulfonamides against various bacterial strains, compiled from multiple studies. Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
| Compound ID | Precursor/Modification | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| Series A | Nʹ-Nicotinoyl sulfonohydrazides | [9] | |||
| Compound 9 | 4-Methylbenzenesulfonyl | Moderately Active | Moderately Active | - | [9] |
| Compound 13 | 4-Chlorobenzenesulfonyl | Highly Active vs. S. fecalis | - | Moderately Active vs. S. Paratyphi B | [9] |
| Series B | Selected Sulfonamide Analogues | [2] | |||
| FQ5 | N/A | 32 | 16 | 16 | [2] |
| FQ6 | N/A | 256 | 128 | 128 | [2] |
| FQ7 | N/A | 256 | 128 | 128 | [2] |
| FQ12 | N/A | 256 | 128 | 128 | [2] |
Antifungal Activity
The exploration of isonicotinate-derived sulfonamides has also revealed promising antifungal properties. These compounds often exhibit activity against clinically relevant fungal pathogens.
Structure-Activity Relationship (SAR):
-
The presence of specific substituents on the sulfonamide portion, such as chloro and nitro groups, has been associated with enhanced antifungal activity.[10]
-
Derivatives with certain acyl groups on the hydrazide nitrogen have also shown potent antifungal effects.[11]
Comparative Data:
The table below presents the antifungal activity of selected isonicotinate-derived sulfonamides.
| Compound ID | Precursor/Modification | C. albicans (Zone of Inhibition, mm) | A. niger (Zone of Inhibition, mm) | Reference |
| Series C | Nʹ-Nicotinoyl sulfonohydrazides | [9] | ||
| Compound 9 | 4-Methylbenzenesulfonyl | - | Moderately Active | [9] |
| Compound 10 | 4-Methoxybenzenesulfonyl | - | Moderately Active | [9] |
| Compound 13 | 4-Chlorobenzenesulfonyl | - | - | [9] |
Anticancer Activity
A growing body of evidence supports the potential of isonicotinate-derived sulfonamides as anticancer agents.[12] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases, and the induction of apoptosis.[13][14]
Structure-Activity Relationship (SAR):
-
The presence and position of hydroxyl groups on the aromatic ring of the hydrazone moiety are critical for cytotoxic activity, with ortho-hydroxyl groups often conferring the highest potency.[14][15]
-
Disubstituted aromatic rings on the hydrazone component generally lead to better anticancer activity compared to monosubstituted or unsubstituted rings.[14]
-
The nature of the sulfonamide portion also plays a role, with aryl sulfonamides like indisulam acting as "molecular glues" to induce the degradation of oncoproteins.
Comparative Data:
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative isonicotinate-derived sulfonamides against various human cancer cell lines.
| Compound ID | Precursor/Modification | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Series D | Isoniazid Derivatives | [14][15] | ||
| Compound 1 | 2-Hydroxybenzylidene | NCI-H460 (Lung) | 0.61 | [14] |
| Compound 2 | 3-Hydroxybenzylidene | NCI-H460 (Lung) | 1.22 | [14] |
| Compound 3 | 4-Hydroxybenzylidene | NCI-H460 (Lung) | 1.52 | [14] |
| Doxorubicin | (Reference Drug) | NCI-H460 (Lung) | 0.46 | [14] |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of sulfonamides derived from isonicotinic acid.[16] These compounds can inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes, and reduce the production of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR):
-
The lipophilicity of the molecule can influence its anti-inflammatory activity.[16]
-
Specific substitutions on the isonicotinate precursor have been shown to yield compounds with potent reactive oxygen species (ROS) inhibitory effects, a key aspect of their anti-inflammatory action.[16]
Comparative Data:
The table below presents the anti-inflammatory activity of selected isonicotinate derivatives.
| Compound ID | Precursor/Modification | Anti-inflammatory Activity (IC₅₀, µg/mL) | Reference |
| Series E | Isonicotinates | ||
| Compound 5 | m-Aminophenol | 1.42 ± 0.1 | [16] |
| Ibuprofen | (Reference Drug) | 11.2 ± 1.9 | [16] |
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, this section outlines the detailed methodologies for key biological assays.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted for fungi to determine the MIC.
Caption: Workflow for antifungal MIC determination.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow of the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.
Caption: Workflow for the COX inhibition assay.
Conclusion and Future Directions
The amalgamation of sulfonamide and isonicotinate scaffolds has yielded a plethora of derivatives with diverse and potent biological activities. This guide has provided a comparative analysis of their antibacterial, antifungal, anticancer, and anti-inflammatory properties, highlighting key structure-activity relationships. The presented data, compiled from various scientific studies, underscores the therapeutic potential of this compound class.
Future research should focus on the synthesis of novel derivatives with optimized pharmacokinetic and pharmacodynamic profiles. A deeper understanding of their mechanisms of action, particularly in the context of anticancer and anti-inflammatory activities, will be crucial for their clinical translation. Furthermore, head-to-head comparative studies of a broad range of isonicotinate-derived sulfonamides across multiple biological assays would provide more definitive insights into their relative potencies and selectivities. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics to address a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal [excli.de]
- 3. mdpi.com [mdpi.com]
- 4. Amide derivatives of sulfonamides and isoniazid: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological evaluation of isoniazid derivatives as an anticancer class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis to confirm the structure of Ethyl 3-(chlorosulfonyl)isonicotinate derivatives
An In-Depth Guide to the Spectroscopic Confirmation of Ethyl 3-(chlorosulfonyl)isonicotinate Derivatives
Authored by a Senior Application Scientist
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This compound and its derivatives are highly valuable intermediates in organic synthesis, frequently utilized in the creation of new pharmaceutical agents.[1] Their reactive sulfonyl chloride group allows for facile derivatization, making them versatile building blocks. However, this reactivity also necessitates a robust and multi-faceted analytical approach to ensure the correct structure has been synthesized before proceeding with multi-step synthetic campaigns.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of these molecules. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a synergistic application of these methods provides a self-validating system for structural analysis.
The Strategic Application of Spectroscopic Techniques
No single technique can provide a complete structural picture. Instead, we rely on the complementary nature of several methods. An effective workflow begins with rapid, functional group-level analysis (Infrared Spectroscopy), moves to molecular weight and formula determination (Mass Spectrometry), and culminates in the detailed mapping of the carbon-hydrogen framework and connectivity (NMR Spectroscopy).
Caption: Integrated workflow for spectroscopic structural confirmation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is an invaluable first-pass technique. It provides rapid confirmation of the presence or absence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum serves as a quick quality check to confirm that the primary chemical transformations have occurred.
Causality in Interpretation: The electronegativity of the atoms and the bond order dictate the vibrational frequency. The strong dipole moments of the carbonyl and sulfonyl groups lead to intense absorptions, making them easy to identify.
-
Sulfonyl Chloride (SO₂Cl): This group is characterized by two very strong and sharp stretching bands.[2]
-
Asymmetric S=O Stretch: Typically found between 1370-1410 cm⁻¹ .
-
Symmetric S=O Stretch: Found at a lower frequency, between 1166-1204 cm⁻¹ .[2] The presence of both strong bands is a definitive indicator of the sulfonyl group.
-
-
Ester (C=O): A strong, sharp absorption corresponding to the carbonyl stretch is expected around 1720-1740 cm⁻¹ . This frequency is typical for α,β-unsaturated esters where the carbonyl is conjugated with the pyridine ring.
-
Ester (C-O): The C-O single bond stretches are typically found in the 1100-1300 cm⁻¹ region and are often coupled with other vibrations.
-
Aromatic Ring: Look for C=C stretching bands in the 1400-1600 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹ .
Alternative Methods & Why IR is Preferred for Initial Screening
While Raman spectroscopy can also provide information on these functional groups, IR spectroscopy is generally more accessible, faster, and more sensitive to the highly polar C=O and S=O bonds that are central to this molecule's structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a single drop of the neat liquid sample (or a few milligrams of a solid derivative) directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: With the clean crystal, run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the characteristic absorption bands.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the parent compound and, through fragmentation patterns, offers clues about its substructures. For this class of molecules, High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
Causality in Interpretation: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The stability of the resulting carbocations and radical cations dictates the observed fragmentation pattern.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule radical cation. For this compound (C₈H₈ClNO₄S), the monoisotopic mass is approximately 264.98 g/mol .
-
Isotopic Pattern: A key diagnostic feature is the isotopic signature of chlorine. The presence of ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of roughly 3:1 will result in two peaks for every chlorine-containing fragment: an M⁺ peak and an M+2 peak with one-third the intensity.[2] This is a self-validating feature for the presence of the sulfonyl chloride moiety.
-
Key Fragmentation Pathways:
-
Loss of Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to a fragment at [M - 45]⁺.
-
Loss of the Sulfonyl Chloride Group (•SO₂Cl): This would result in a fragment at [M - 99]⁺.
-
Formation of the Pyridinium Cation: Cleavage of the C-S bond can lead to a stable ethyl isonicotinate fragment ion.
-
Alternative Methods & Why MS is Essential
While techniques like osmometry can provide molecular weight information, they are far less accurate and offer no structural information. MS, especially HRMS, is unparalleled in its ability to provide an exact elemental formula, which acts as a rigid constraint for interpretation of NMR data.
Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL).
-
Injection: Inject 1 µL of the solution into the GC, where the compound is vaporized and separated from impurities on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source and is ionized by a 70 eV electron beam.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and the resulting mass spectrum (Relative Abundance vs. m/z) is generated and compared against the expected mass and fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, one can piece together the complete carbon-hydrogen framework.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides information about the number of different types of protons, their relative numbers, and their neighboring protons.
Causality in Interpretation: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative groups, like the ester and sulfonyl chloride, withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm). Spin-spin coupling (J-coupling) arises from the interaction of neighboring, non-equivalent protons, causing signals to split into multiplets.
-
Ethyl Group Protons:
-
-CH₂-: A quartet around δ 4.4-4.5 ppm . It is a quartet because it is adjacent to the three protons of the methyl group (n+1 = 3+1 = 4). Its downfield shift is due to the adjacent ester oxygen.
-
-CH₃: A triplet around δ 1.4-1.5 ppm . It is a triplet because it is adjacent to the two protons of the methylene group (n+1 = 2+1 = 3).
-
-
Pyridine Ring Protons: The three aromatic protons will be significantly deshielded due to the electron-withdrawing nature of the nitrogen atom, the ester, and the sulfonyl chloride group. Their expected shifts would be far downfield, likely in the δ 8.0-9.5 ppm range. The exact shifts and coupling constants will definitively prove the substitution pattern. For the expected 3,4-disubstituted pattern:
-
H-2: A singlet (or narrow doublet), highly deshielded by the adjacent nitrogen and sulfonyl chloride.
-
H-5: A doublet of doublets, coupled to both H-2 and H-6.
-
H-6: A doublet, coupled to H-5 and deshielded by the nitrogen.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR identifies all unique carbon atoms in the molecule.
-
Ester Carbonyl (C=O): The least shielded carbon, appearing far downfield around δ 163-165 ppm .
-
Pyridine Ring Carbons: These will appear in the aromatic region (δ 120-155 ppm ). The carbons directly attached to the nitrogen (C-2, C-6) and the electron-withdrawing substituents (C-3, C-4) will be the most deshielded.[3][4][5]
-
Ethyl Group Carbons:
-
-CH₂-: Found around δ 62-64 ppm , shifted downfield by the adjacent oxygen.
-
-CH₃: The most upfield signal, around δ 13-15 ppm .
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum first, as it is much faster. Typical acquisition requires a 90° pulse and a relaxation delay of 1-2 seconds.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.
-
Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and integrate the ¹H signals. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| Infrared (IR) | Presence of key functional groups (C=O, S=O, C-O). | Fast, inexpensive, requires minimal sample, excellent for functional group identification. | Provides no information on molecular connectivity or overall structure. Complex spectra can be difficult to interpret fully. |
| Mass Spec (MS) | Molecular weight, elemental formula (HRMS), structural fragments. | Extremely sensitive, provides definitive molecular formula, isotopic patterns confirm elemental presence (e.g., Cl).[2] | Isomers cannot be distinguished, molecule must be ionizable, fragmentation can sometimes be complex. |
| ¹H NMR | Proton environment, connectivity (through-bond coupling), relative number of protons. | Provides detailed connectivity information, excellent for distinguishing isomers, quantitative. | Requires larger sample size and more expensive instrumentation, can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and type of unique carbon atoms (sp³, sp², sp). | Complements ¹H NMR, directly observes the carbon skeleton, less signal overlap than ¹H NMR. | Low sensitivity requires longer acquisition times, not typically quantitative without special setup. |
Conclusion: A Synergistic and Self-Validating Approach
The structural confirmation of this compound derivatives is not achieved by a single "best" method, but by the logical and synergistic application of several. IR spectroscopy provides the initial confirmation of the key chemical groups. Mass spectrometry delivers the exact molecular formula, setting the atomic constraints. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecular architecture. Each piece of data from one technique must be consistent with the others, creating a self-validating system that ensures the highest degree of confidence in the final structural assignment—a non-negotiable requirement for advancing drug development and chemical research.
References
A Comparative Guide to the In Vitro Performance of Bioactive Compounds Derived from Ethyl 3-(chlorosulfonyl)isonicotinate
For researchers, scientists, and drug development professionals, the selection of a versatile chemical scaffold is a critical first step in the discovery of novel therapeutic agents. Ethyl 3-(chlorosulfonyl)isonicotinate has emerged as a highly valuable and reactive intermediate. Its dual functionality—an ethyl ester and a reactive sulfonyl chloride on a pyridine core—provides a robust platform for the synthesis of diverse compound libraries, primarily N-substituted sulfonamides and isonicotinamide derivatives.
This guide provides an in-depth technical comparison of the in vitro performance of representative compounds synthesized from this scaffold. While the presented data is collated from studies on structurally analogous compounds, it serves to illustrate the therapeutic potential unlocked by this compound. We will delve into their anticancer and antimicrobial activities, offering objective comparisons supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Synthetic Versatility of this compound
The primary utility of this compound lies in its sulfonyl chloride group (-SO₂Cl), which readily reacts with primary and secondary amines to form stable sulfonamide linkages (-SO₂NHR). This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide array of approved drugs.[1][2] The isonicotinate core itself is a privileged structure, found in various bioactive molecules. By reacting the starting material with a diverse set of amines, a library of novel N-substituted ethyl 3-(aminosulfonyl)isonicotinates can be generated for screening.
Part 1: Comparative Anticancer Activity
Derivatives of the isonicotinamide scaffold have shown significant promise as anticancer agents, often targeting key enzymes involved in cancer progression like receptor tyrosine kinases (e.g., VEGFR-2) and histone deacetylases (HDACs).[3][4] Here, we compare the in vitro cytotoxic performance of representative isonicotinamide derivatives against common cancer cell lines.
Workflow for Synthesis and Anticancer Evaluation
The general pathway from the core scaffold to final evaluation involves synthesis, purification, and a cascade of in vitro assays to determine cytotoxicity and preliminary mechanism of action.
Caption: General workflow from synthesis to in vitro anticancer evaluation.
Performance Data: Cytotoxicity Screening
The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the cytotoxic potential of a compound. The lower the IC₅₀ value, the more potent the compound is at inhibiting cell growth. The following table compares the IC₅₀ values of representative nicotinamide derivatives against various cancer cell lines.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Selectivity Index (SI)¹ | Reference |
| Compound 8 | HCT-116 (Colon) | 5.4 | Sorafenib | - | >4.2 | [3] |
| Compound 8 | HepG2 (Liver) | 7.1 | Sorafenib | - | >4.2 | [3] |
| Compound N4 | MCF-7 (Breast) | 12.1 | - | - | - | |
| Compound 6b | B16F10 (Melanoma) | 4.66 | BG45 | 5.506 | >1 (vs. HEK-293) | [4] |
| Compound 6b | MCF-7 (Breast) | - | BG45 | - | >1 (vs. HEK-293) | [4] |
| Compound 10q | (XO Enzyme Inhibition)² | 0.3 | Allopurinol | 8.5 | - | [5] |
¹Selectivity Index (SI) is the ratio of the IC₅₀ value against normal cells to the IC₅₀ value against cancer cells. A higher SI indicates greater selectivity for cancer cells.[3] ²Compound 10q was evaluated for Xanthine Oxidase (XO) enzyme inhibition, not direct cytotoxicity in this study.[5]
Analysis of Results: The data reveals that isonicotinamide derivatives can exhibit potent, low-micromolar activity against a range of cancer cell lines. For instance, Compound 8 shows strong activity against both colon and liver cancer cell lines, with an IC₅₀ of 5.4 µM and 7.1 µM, respectively.[3] Notably, this compound also demonstrated potent inhibition of the VEGFR-2 enzyme with an IC₅₀ of 77.02 nM, suggesting a specific mechanism of action.[3] Similarly, Compound 6b displayed high potency against melanoma cells and was found to be a superior histone deacetylase-3 inhibitor compared to the reference compound.[4] The high selectivity indices observed for these compounds indicate a favorable therapeutic window, with greater toxicity towards cancer cells than normal cells.[3][4]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (synthesized from this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Part 2: Comparative Antimicrobial Activity
The sulfonamide moiety is a classic antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1] Compounds derived from this compound are therefore excellent candidates for novel antimicrobial agents.
Performance Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of a compound's antibacterial potency.
| Compound Class | Target Organism (Gram-positive) | MIC (µg/mL) | Target Organism (Gram-negative) | MIC (µg/mL) | Reference Compound | Reference |
| N,N-Diethyl-Substituted Sulfonamide | Staphylococcus aureus | 1.8 | - | - | Streptomycin | [6] |
| N,N-Diethyl-Substituted Sulfonamide | - | - | Escherichia coli | 12.5 | Streptomycin | [6] |
| Aromatic Disulfonamide | Staphylococcus aureus | - | Escherichia coli | - | Ciprofloxacin | [7] |
| Phenothiazine-Sulfonamide | Staphylococcus aureus | 1.0 - 3.5 | Escherichia coli | 1.0 - 3.5 | Ciprofloxacin, Gentamycin | [8] |
| General Sulfonamides | S. aureus, B. subtilis | - | E. coli, K. pneumoniae | 7.81 - 62.5 | Ciprofloxacin | [1] |
Analysis of Results: The data demonstrates that sulfonamides derived from isonicotinate-like precursors can exhibit potent activity against both Gram-positive and Gram-negative bacteria. A standout example is the N,N-diethyl-substituted sulfonamide, which showed a very low MIC of 1.8 µg/mL against Staphylococcus aureus.[6] Another series of phenothiazine-sulfonamides displayed broad-spectrum activity with MIC values as low as 1.0 mg/L (equivalent to 1 µg/mL).[8] These values are competitive with established antibiotics, highlighting the potential of this compound class to combat bacterial infections.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method, a standardized procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of a test compound in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth after incubation is the MIC.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) on an agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Logical Framework for Antimicrobial Screening
The process of identifying a lead antimicrobial compound follows a logical progression from broad screening to more specific characterization.
Caption: A logical flowchart for the in vitro screening of novel antimicrobial agents.
Conclusion and Future Directions
This compound stands out as a promising and synthetically tractable starting material for the development of novel bioactive compounds. The derived isonicotinamides and sulfonamides demonstrate significant potential as both anticancer and antimicrobial agents, exhibiting low micromolar to nanomolar efficacy in various in vitro assays.
The comparative data presented in this guide underscores the importance of this scaffold in medicinal chemistry. Future research should focus on synthesizing and testing a broad library of derivatives directly from this compound to establish clear structure-activity relationships (SAR). Further mechanistic studies, including specific enzyme inhibition assays and analysis of cellular pathways, will be crucial in optimizing lead compounds for preclinical development. The detailed protocols provided herein offer a robust framework for conducting these essential in vitro evaluations, ensuring data reliability and reproducibility in the quest for new and effective therapeutics.
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]
A Comparative Guide to the Structure-Activity Relationship of Isonicotinic Acid Sulfonamides
Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a versatile scaffold in medicinal chemistry. When coupled with a sulfonamide moiety, it gives rise to a class of compounds with a broad spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of isonicotinic acid sulfonamides, offering a comparative overview of their design, synthesis, and performance against various therapeutic targets. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structural motif in their discovery programs.
The Isonicotinic Acid Sulfonamide Scaffold: A Privileged Motif
The general structure of an isonicotinic acid sulfonamide consists of a pyridine ring, a linking amide functionality, and a sulfonamide group appended to an aromatic or heterocyclic ring system. The modular nature of this scaffold allows for systematic modifications at several key positions, enabling the fine-tuning of physicochemical properties and biological activity.
Caption: General chemical structure of isonicotinic acid sulfonamides and key points for structural modification.
Targeting Carbonic Anhydrases: From Glaucoma to Oncology
One of the most extensively studied applications of isonicotinic acid sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs play a crucial role in various physiological processes, and their inhibition has therapeutic implications in glaucoma, epilepsy, and cancer.[1][2][3]
SAR for Carbonic Anhydrase Inhibition
The primary interaction of sulfonamides with CAs involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[4] The isonicotinic acid moiety often serves to enhance solubility and provide additional interactions with the enzyme surface.
Key SAR observations for CA inhibition include:
-
The Sulfonamide Moiety is Essential: The -SO2NH2 group is the primary zinc-binding group and is indispensable for high-affinity inhibition.
-
The Aromatic/Heterocyclic Ring (Ar): The nature of the ring system to which the sulfonamide is attached significantly influences inhibitory potency and isoform selectivity. Heterocyclic sulfonamides, such as those based on thiadiazole, thiazole, and pyrimidine, often exhibit potent inhibition.[5][6]
-
The Isonicotinoyl "Tail": The addition of the isonicotinoyl group to an existing aromatic or heterocyclic sulfonamide can enhance water solubility, a critical factor for topical administration in antiglaucoma therapies.[2] In many cases, this "tail" is more critical for in vivo efficacy than the specific nature of the sulfonamide's ring system.[2]
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of representative isonicotinic acid sulfonamides against different CA isozymes.
| Compound | Ar Group | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | Reference |
| Acetazolamide | 5-acetamido-1,3,4-thiadiazole | 250 | 12 | 25 | [4] |
| Dorzolamide | 4,5-dihydro-4H-thieno[3,2-e]thiazine | 3000 | 0.8 | 2.5 | [2] |
| Isonicotinoyl-sulfanilamide | Phenyl | Potent | Potent | - | [2] |
| Indoline-5-sulfonamide derivative (4f) | 1-(3-chlorobenzoyl)indoline | - | - | 132.8 | [7] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in assay conditions.
Anticancer Applications: Beyond Carbonic Anhydrase Inhibition
The anticancer properties of isonicotinic acid sulfonamides extend beyond CA IX and XII inhibition.[7] Studies have explored their potential as tubulin polymerization inhibitors and cytotoxic agents against various cancer cell lines.[8][9]
SAR for Anticancer Activity
For non-CA-mediated anticancer activity, the SAR is more diverse and target-dependent:
-
Tubulin Polymerization Inhibition: Certain isonicotinic acid sulfonamides have been designed as analogs of known tubulin inhibitors.[8] The overall molecular shape and the nature of the substituents on both the isonicotinic acid and sulfonamide portions play a crucial role in fitting into the colchicine binding site of tubulin.[8]
-
Cytotoxicity against Cancer Cell Lines: The antiproliferative activity is often correlated with the lipophilicity and the specific electronic properties of the substituents. For instance, fluorinated sulfonate esters linked to an isoniazid-hydrazone scaffold have demonstrated potent cytotoxic effects.[10][11]
Comparative Antiproliferative Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Proposed Mechanism | Reference |
| 1,3-Oxazole Sulfonamides | Leukemia (K-562, MOLT-4) | Potent | Tubulin Polymerization Inhibition | [8] |
| Isoniazid-Hydrazone-Sulfonate Esters | Colon Cancer (DLD-1) | 17.56 - 17.90 | Cytotoxicity | [10][11] |
| 1,2,4-Triazole Sulfonamides | Various | Potent | Not specified | [12] |
Experimental Protocols
General Synthesis of Isonicotinic Acid Sulfonamides
A common synthetic route involves the coupling of isonicotinoyl chloride with an appropriate amino-functionalized aromatic or heterocyclic sulfonamide.
Caption: A generalized synthetic workflow for the preparation of isonicotinic acid sulfonamides.
Step-by-Step Protocol:
-
Activation of Isonicotinic Acid: Isonicotinic acid is converted to its more reactive acid chloride derivative, typically by refluxing with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in an inert solvent like dichloromethane (DCM). The excess reagent and solvent are removed under reduced pressure.
-
Coupling Reaction: The resulting isonicotinoyl chloride is dissolved in a dry aprotic solvent (e.g., DCM, THF, or pyridine). To this solution, the desired amino-functionalized sulfonamide is added, often in the presence of a base such as triethylamine (Et3N) or pyridine to scavenge the HCl byproduct.[13]
-
Work-up and Purification: The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The crude product is then isolated by extraction and purified using techniques such as column chromatography or recrystallization.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity against CA isozymes is commonly determined using a stopped-flow CO2 hydrase assay.
Caption: Workflow for determining carbonic anhydrase inhibition constants.
Brief Protocol:
-
Reagents: Purified human CA isozymes (e.g., hCA I, II, IX), a suitable buffer (e.g., TRIS), a pH indicator (e.g., p-nitrophenol), and CO2-saturated water are required.
-
Procedure: The assay measures the enzyme-catalyzed hydration of CO2. The initial rates of reaction are determined by monitoring the change in absorbance of the pH indicator in a stopped-flow spectrophotometer.
-
Data Analysis: The inhibition constants (Ki) are calculated by fitting the initial velocity data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
Conclusion and Future Perspectives
Isonicotinic acid sulfonamides represent a versatile and promising class of compounds with a wide range of therapeutic applications. The SAR studies highlighted in this guide demonstrate that strategic modifications to this scaffold can lead to potent and selective inhibitors of various biological targets. For carbonic anhydrase inhibitors, the focus remains on achieving isoform selectivity to minimize off-target effects. In the realm of oncology, multitargeted agents that inhibit both CAs and other cancer-related pathways are of significant interest. Future research will likely involve the use of computational modeling to guide the design of next-generation isonicotinic acid sulfonamides with improved pharmacological profiles.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors. Water-soluble, topically effective intraocular pressure lowering agents derived from isonicotinic acid and aromatic/heterocyclic sulfonamides: is the tail more important than the ring? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A class of sulfonamides as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents | Semantic Scholar [semanticscholar.org]
- 10. Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Efficacy of Ethyl 3-(chlorosulfonyl)isonicotinate-derived compounds against specific biological targets
An In-Depth Technical Guide to the Efficacy of Ethyl 3-(chlorosulfonyl)isonicotinate-Derived Compounds Against Specific Biological Targets
This guide provides a comprehensive comparison of the biological efficacy of various compounds derived from this compound. As a versatile synthetic intermediate, this compound serves as a crucial starting point for a diverse range of sulfonamide derivatives with significant therapeutic potential.[1] This document delves into the structure-activity relationships and comparative performance of these compounds against key biological targets, supported by experimental data and detailed methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights necessary to advance their research and development endeavors.
The Central Role of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[2] Its derivatives exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2][3] The strategic modification of the sulfonamide core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the targeting of specific enzymes and receptors.[2]
General Synthetic Pathway from this compound
The primary utility of this compound lies in its reactivity to form a variety of sulfonamide derivatives. The chlorosulfonyl group is highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to the formation of a diverse library of compounds.
Caption: General synthetic routes from this compound.
I. Carbonic Anhydrase Inhibition: A Primary Target for Ocular Applications
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, most notably glaucoma.[4] Several isozymes of CA, particularly CA II and CA IV, are found in the ciliary processes of the eye and play a crucial role in aqueous humor secretion.[5] Inhibition of these isozymes leads to a reduction in intraocular pressure (IOP).
A range of sulfonamides derived from isonicotinic acid have demonstrated potent inhibitory activity against several CA isozymes.[5] The unsubstituted sulfonamide moiety is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme, leading to inhibition.
Comparative Efficacy of Isonicotinoyl-Sulfonamide Derivatives
| Compound Class | Target Isozyme(s) | Inhibition Constant (Kᵢ) | Key Findings | Reference |
| Isonicotinoyl-Aromatic/Heterocyclic Sulfonamides | CA I, CA II, CA IV | Nanomolar range for CA II and CA IV | Many derivatives exhibit strong IOP lowering in animal models. Water solubility is a critical factor for topical activity. | [5] |
| Benzolamide Analogues with Ester/Amide Modifications | CA I, CA II, CA IV | Low nanomolar affinity | Improved efficacy and prolonged duration of action compared to standard drugs like dorzolamide and brinzolamide. | [6] |
| N-[(7-chloro-4-coumarinyl)-methyl]-derivatives | CA I, CA II, CA IV | Effective inhibition | Topical application leads to significant IOP reduction. | [7] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various CA isozymes is typically determined using a stopped-flow spectrophotometric assay.
Principle: This method measures the enzyme-catalyzed hydration of CO₂. The assay follows the change in pH, monitored by a colorimetric indicator, as the reaction proceeds.
Step-by-Step Methodology:
-
Enzyme Preparation: Purified human CA isozymes (I, II, and IV) are used.
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol) is prepared.
-
Inhibitor Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Reaction Initiation: The enzyme solution is mixed with the assay buffer containing the inhibitor at varying concentrations. The reaction is initiated by the addition of a CO₂-saturated water solution.
-
Data Acquisition: The absorbance change of the pH indicator is monitored over time using a stopped-flow instrument.
-
Data Analysis: The initial reaction rates are calculated. IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. Ki values are then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a carbonic anhydrase inhibition assay.
II. Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases.[8] Isonicotinic acid derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[9] Some of these compounds have demonstrated superior activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs).[9]
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit reactive oxygen species (ROS) production and modulate inflammatory signaling pathways.[9]
Comparative Anti-inflammatory Activity
| Compound | Assay | IC₅₀ Value | Comparison to Standard | Key Findings | Reference |
| Isonicotinate Derivative 5 | In vitro anti-inflammatory activity | 1.42 ± 0.1 µg/mL | Eight-fold better than Ibuprofen (11.2 ± 1.9 µg/mL) | Demonstrates exceptional ROS inhibitory activity. | [9] |
| Isonicotinate Derivative 8b | In vitro anti-inflammatory activity | 3.7 ± 1.7 μg/mL | Three-fold better than Ibuprofen | Highlights the importance of the butyryl group for activity. | [9] |
| Isonicotinic acid-derived 1,3,4-oxadiazoles | Not specified | Not specified | Superior to Naproxen | Indicates the potential of this heterocyclic scaffold. | [9] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (ROS Inhibition)
The anti-inflammatory potential of the compounds can be assessed by their ability to inhibit the production of reactive oxygen species (ROS) in phagocytic cells.
Principle: This assay measures the chemiluminescence response of whole blood or isolated neutrophils upon activation by a stimulus (e.g., opsonized zymosan). The light emission is dependent on the production of ROS.
Step-by-Step Methodology:
-
Sample Preparation: Freshly drawn whole blood or isolated neutrophils are used.
-
Compound Incubation: The cells are incubated with various concentrations of the test compounds.
-
Stimulation: The cells are stimulated with opsonized zymosan to induce an oxidative burst.
-
Chemiluminescence Measurement: The light emission is measured using a luminometer.
-
Data Analysis: The percentage of inhibition of the chemiluminescence response is calculated for each compound concentration, and IC₅₀ values are determined.
III. Antimicrobial Activity: A Renewed Look at Sulfonamides
While the advent of newer antibiotics has somewhat diminished the frontline use of sulfonamides, the rise of antibiotic resistance has spurred renewed interest in developing novel antimicrobial agents.[10] Sulfonamides exert their antibacterial effect by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.
Derivatives of isonicotinic acid have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[11][12]
Comparative Antimicrobial Efficacy
| Compound | Target Organism(s) | Activity | Key Findings | Reference |
| 2-isonicotinoyl-5-(4-methoxyphenyl)-3-(4-sulfamoylphenyl)-2H-(3-tetrazolium) chloride (S3) | Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Aspergillus niger | Good inhibitory activity | The presence of electron-withdrawing groups on the phenyl rings enhances activity. | [11] |
| Phenothiazine-3-sulfonamide derivatives | S. aureus, S. pyogenes, E. coli, S. typhi, A. fumigatus | MIC values of 1.0 to 3.5 mg/L | Show promising broad-spectrum antimicrobial activity. | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: The agar well diffusion method or broth microdilution method is commonly used to determine the MIC of a compound.
Step-by-Step Methodology (Agar Well Diffusion):
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Plate Preparation: The inoculated agar is poured into sterile petri dishes and allowed to solidify. Wells are then punched into the agar.
-
Compound Application: Different concentrations of the test compounds are added to the wells.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation: The diameter of the zone of inhibition around each well is measured. The MIC is determined by comparing the zones of inhibition to those of standard antibiotics.
IV. Anticancer Potential: Emerging Avenues of Investigation
The sulfonamide scaffold is also present in several anticancer drugs.[3] While direct studies on the anticancer efficacy of this compound derivatives are less prevalent in the initial literature search, the broader class of sulfonamides has shown promise. Their mechanisms of action can be diverse, including the inhibition of carbonic anhydrases overexpressed in tumors (e.g., CA IX and XII), disruption of microtubule polymerization, and cell cycle arrest.[4]
For instance, certain cyclic thiosulfonates have been identified as disulfide-bond disrupting agents that can downregulate the HER family of proteins, leading to apoptosis in breast cancer cells.[13][14] This highlights the potential for designing novel anticancer agents based on sulfur-containing scaffolds.
Further research is warranted to specifically explore the cytotoxic and antiproliferative effects of this compound-derived compounds against various cancer cell lines.
Conclusion and Future Directions
This compound is a valuable building block for the synthesis of a wide array of sulfonamide derivatives with significant and diverse biological activities. The research highlighted in this guide demonstrates their potent efficacy as carbonic anhydrase inhibitors for antiglaucoma applications, as promising anti-inflammatory agents, and as a source of novel antimicrobial compounds. The structure-activity relationship studies are crucial in this field, indicating that even minor modifications to the chemical structure can lead to substantial changes in biological activity.[15][16][17][18]
Future research should focus on:
-
Expanding the chemical space: Synthesizing and screening a larger and more diverse library of derivatives to identify novel lead compounds.
-
In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action for the most potent compounds.
-
In vivo efficacy and safety profiling: Evaluating the therapeutic potential and toxicity of lead candidates in relevant animal models.
-
Targeting cancer-related pathways: Systematically investigating the anticancer activity of this class of compounds.
By leveraging the synthetic versatility of this compound and a rational drug design approach, the development of next-generation therapeutics for a range of diseases is a tangible prospect.
References
- 1. chembk.com [chembk.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules | MDPI [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Carbonic anhydrase inhibitors. Water-soluble, topically effective intraocular pressure lowering agents derived from isonicotinic acid and aromatic/heterocyclic sulfonamides: is the tail more important than the ring? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: topically acting antiglaucoma sulfonamides incorporating esters and amides of 3- and 4-carboxybenzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: topical sulfonamide antiglaucoma agents incorporating secondary amine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 13. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of the structure-activity relationship of the sulfonamide drugs using substituent constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparative Guide to the Synthesis of Ethyl 3-(chlorosulfonyl)isonicotinate and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 3-(chlorosulfonyl)isonicotinate stands as a critical building block in the synthesis of a multitude of pharmacologically active compounds. Its sulfonyl chloride moiety provides a reactive handle for the introduction of sulfonamide groups, a common feature in many marketed drugs. This guide provides an in-depth, head-to-head comparison of synthetic methodologies for this compound and similar aromatic sulfonyl chlorides, offering field-proven insights and experimental data to inform your synthetic strategy.
The Strategic Importance of this compound
The pyridine ring of this compound is a privileged scaffold in medicinal chemistry, appearing in drugs across various therapeutic areas. The ethyl ester provides a point for further functionalization or can be hydrolyzed to the corresponding carboxylic acid to modulate solubility and pharmacokinetic properties. The sulfonyl chloride at the 3-position is the key to its utility, readily reacting with primary and secondary amines to form stable sulfonamides.[1][2][3] The choice of synthetic route to this important intermediate can significantly impact overall yield, purity, and scalability.
Synthetic Strategies: A Comparative Overview
The synthesis of aromatic sulfonyl chlorides, including this compound, can be approached from several distinct pathways. The optimal choice depends on the starting material availability, functional group tolerance, and desired scale of the reaction. Here, we compare the most common and effective methods, providing a critical analysis of their advantages and limitations.
Direct Chlorosulfonation of Aromatic Precursors
Direct chlorosulfonation is a widely employed method for the synthesis of aromatic sulfonyl chlorides. This electrophilic aromatic substitution reaction typically utilizes chlorosulfonic acid (HSO3Cl) to introduce the -SO2Cl group onto an activated or sufficiently reactive aromatic ring.[1][4]
Mechanism: The reaction proceeds through the formation of a potent electrophile, sulfur trioxide (SO3), or a related species generated from chlorosulfonic acid. This electrophile attacks the aromatic ring, followed by rearomatization and subsequent chlorination of the resulting sulfonic acid.
Application to this compound: The synthesis of this compound is commonly achieved by the direct chlorosulfonation of ethyl isonicotinate.[5] The electron-withdrawing nature of the pyridine nitrogen and the ethyl ester group deactivates the ring towards electrophilic substitution, often requiring forcing conditions such as elevated temperatures.
Key Considerations:
-
Harsh Conditions: Chlorosulfonic acid is a highly corrosive and hazardous reagent, and the reactions often require high temperatures, which can be incompatible with sensitive functional groups.[1]
-
Regioselectivity: The directing effects of existing substituents on the aromatic ring will determine the position of chlorosulfonation. For substituted pyridines, predicting the regioselectivity can be complex.
-
Byproducts: The formation of sulfones as byproducts can occur, complicating purification.[4] The use of sulfone inhibitors like sulfamic acid can mitigate this issue and improve yields.[4][6]
Experimental Data Snapshot:
| Starting Material | Reagent | Conditions | Yield | Reference |
| 2-Chloronitrobenzene | Chlorosulfonic acid, Sulfamic acid | 100°C, 6 hours | 90.8% | [4] |
| Naphthalene | Chlorosulfonic acid | Room Temperature, 4 hours | 62.2% | [4] |
| Naphthalene | Chlorosulfonic acid, Sulfamic acid | Room Temperature, 4 hours | 75.7% | [4][6] |
| Acetanilide | Chlorosulfonic acid, Sulfamic acid | 40°C | 98.5% | [6] |
Conversion of Sulfonic Acids to Sulfonyl Chlorides
An alternative to direct chlorosulfonation is the two-step process of first sulfonating the aromatic ring to the corresponding sulfonic acid, followed by conversion to the sulfonyl chloride. This approach can offer better control over regioselectivity and may be milder overall.
A variety of chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) being the most common.[7][8][9]
Mechanism: The hydroxyl group of the sulfonic acid is converted into a better leaving group by the chlorinating agent, which is then displaced by a chloride ion.
Reagent Comparison:
-
Thionyl Chloride (SOCl2): A versatile and widely used reagent.[7][10] Reactions are often performed in the presence of a catalytic amount of dimethylformamide (DMF). The byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies workup.
-
Phosphorus Pentachloride (PCl5): A powerful chlorinating agent, often used for less reactive sulfonic acids.[8][11] The solid nature of PCl5 can sometimes make handling and stoichiometry control more challenging. The byproduct, phosphorus oxychloride (POCl3), has a high boiling point and must be removed during workup.
-
Oxalyl Chloride ((COCl)2): A milder and highly effective reagent for converting sulfonic acids to sulfonyl chlorides.[9][12][13][14] The byproducts, carbon dioxide and carbon monoxide, are gases.
-
1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC): A novel reagent that allows for the synthesis of sulfonyl chlorides from sulfonic acids under mild, solvent-free conditions at room temperature, offering high yields and short reaction times.[15]
Experimental Data Snapshot:
| Starting Sulfonic Acid | Reagent | Conditions | Yield | Reference |
| 4-Methylbenzenesulfonic acid | TAPC, KCl | Room Temperature | Excellent | [15] |
| Sodium benzenesulfonate | Phosphorus Pentachloride | 170-180°C, 15 hours | Not specified | [8] |
| Sodium benzenesulfonate | Phosphorus Oxychloride | 170-180°C | 74-87% | [8] |
Oxidative Chlorination of Thiols and Disulfides
For aromatic systems where a thiol or disulfide group is readily available, oxidative chlorination provides a direct route to the sulfonyl chloride. This method avoids the use of harsh sulfonating agents.
Common oxidizing/chlorinating systems include:
-
N-Chlorosuccinimide (NCS) and HCl: A mild method that affords sulfonyl chlorides in good yields.[16]
-
Hydrogen Peroxide (H2O2) and Thionyl Chloride (SOCl2): A highly reactive system for the direct conversion of thiols to sulfonyl chlorides.[16]
-
Hydrogen Peroxide (H2O2) and Zirconium Tetrachloride (ZrCl4): An efficient method with short reaction times and mild conditions.[16]
Key Advantages:
-
Mild Conditions: Often proceeds at or below room temperature.
-
Orthogonal Strategy: Provides a synthetic route when direct chlorosulfonation or sulfonic acid conversion is problematic.
The Sandmeyer-Meerwein Approach: From Aryl Amines
The Sandmeyer-type reaction offers a powerful method for the synthesis of sulfonyl chlorides from aryl amines. The amine is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst.[1][17]
Mechanism: The diazonium salt undergoes a radical or ionic reaction with sulfur dioxide and a chloride source, mediated by the copper catalyst, to form the sulfonyl chloride.
Advantages:
-
Readily Available Starting Materials: A wide variety of anilines and other aryl amines are commercially available.
-
Predictable Regiochemistry: The position of the sulfonyl chloride group is determined by the position of the amino group on the starting material.
Recent Advances: The use of stable sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), has made this reaction more convenient and safer to perform on a laboratory scale.[18]
Experimental Data Snapshot:
| Starting Amine | Conditions | Yield | Reference |
| 3-Amino-2-chloropyridine | Diazotization, SO2, CuCl, HCl | 70% | [17] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Chlorosulfonation
This protocol is a general representation based on the common method for synthesizing aromatic sulfonyl chlorides.[4][5]
Materials:
-
Ethyl isonicotinate
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer and a reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
In a fume hood, cool a round-bottom flask containing chlorosulfonic acid (typically a 5-10 fold molar excess) in an ice bath to 0°C.
-
Slowly add ethyl isonicotinate dropwise to the cold, stirred chlorosulfonic acid, maintaining the internal temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100°C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The product will often precipitate as a solid. If it remains as an oil, extract the aqueous mixture with dichloromethane.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of an Aromatic Sulfonyl Chloride from a Sulfonic Acid using Thionyl Chloride
This protocol is a general procedure for the conversion of a sulfonic acid to a sulfonyl chloride.[7][10]
Materials:
-
Aromatic sulfonic acid
-
Thionyl chloride (SOCl2)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or another inert solvent
-
Round-bottom flask with a magnetic stirrer and a reflux condenser
-
Heating mantle
Procedure:
-
In a fume hood, suspend the aromatic sulfonic acid in an inert solvent such as toluene in a round-bottom flask.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add thionyl chloride (typically a 2-5 fold molar excess) to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress. The evolution of HCl and SO2 gas will be observed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude sulfonyl chloride can be purified by distillation under high vacuum or by recrystallization.
Visualization of Synthetic Pathways
Caption: Synthetic routes to aromatic sulfonyl chlorides.
Conclusion and Recommendations
The synthesis of this compound and its analogs can be accomplished through several viable routes.
-
For directness and when starting from the parent heterocycle, direct chlorosulfonation with chlorosulfonic acid is a common choice. However, the harsh conditions and potential for side reactions necessitate careful optimization and consideration of substrate stability. The use of catalysts like sulfamic acid is recommended to improve yields by suppressing sulfone formation.[4][6]
-
When a milder approach is required or when the corresponding sulfonic acid is readily available, conversion using thionyl chloride, oxalyl chloride, or TAPC offers a high-yielding alternative. [7][9][15] This two-step process often provides cleaner reactions and simpler purifications.
-
For substrates with pre-installed thiol or amino functionalities, oxidative chlorination and the Sandmeyer-Meerwein reaction, respectively, provide powerful and regioselective synthetic strategies. [16][17]
The selection of the optimal synthetic route will ultimately be guided by a careful analysis of the specific substrate, available starting materials, required scale, and safety considerations. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions in their synthetic endeavors.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. CA2019071A1 - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Oxalyl Chloride [commonorganicchemistry.com]
- 13. Oxalyl Chloride - Anshul Specialty Molecules Private Limited [anshulchemicals.com]
- 14. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 15. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]
- 16. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
The Synthetic Context: Impurity Profile of Sulfonamides from Ethyl 3-(chlorosulfonyl)isonicotinate
An In-Depth Guide to the Purity Analysis of Sulfonamides: A Comparative Evaluation of Chromatographic and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint; it is a fundamental pillar of safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for determining the purity of sulfonamides, with a particular focus on derivatives synthesized from the versatile intermediate, Ethyl 3-(chlorosulfonyl)isonicotinate. We will dissect the premier "gold standard" technique, High-Performance Liquid Chromatography (HPLC), and contrast its performance with powerful alternatives, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC).
The narrative that follows is grounded in field-proven insights, explaining not just the "how" but the critical "why" behind each experimental choice. Every protocol is designed as a self-validating system, ensuring trustworthiness and reproducibility in your laboratory.
The reaction of this compound with a primary or secondary amine is a common and efficient route for generating a diverse library of sulfonamide compounds.[1] However, like any chemical transformation, this process is susceptible to the formation of impurities that can compromise the final product's quality. Understanding the potential impurity landscape is the first step in designing a robust analytical strategy.
Common Impurities Include:
-
Unreacted Starting Materials: Residual this compound or the amine starting material.
-
Hydrolysis Product: The sulfonyl chloride group is highly reactive and susceptible to hydrolysis, forming the corresponding sulfonic acid.
-
Side-Products: Formation of dimers or other reaction by-products.
Caption: Synthesis pathway and potential impurities.
The Gold Standard: High-Performance Liquid Chromatography (HPLC)
For routine quality control and quantitative purity determination of sulfonamides, HPLC with UV detection is the undisputed industry standard.[2][3] Its reputation is built on its exceptional robustness, reproducibility, and precise quantitative capabilities.[2]
The fundamental principle involves injecting the sample into a high-pressure liquid stream (the mobile phase) that passes through a column packed with a solid adsorbent material (the stationary phase). Separation occurs because the target sulfonamide and its impurities have different affinities for the stationary phase, causing them to travel through the column at different speeds and elute at distinct retention times.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 or C8 reversed-phase column is typically chosen.[2][3] The nonpolar nature of these columns is ideal for retaining and separating moderately polar molecules like most sulfonamides from both more polar (e.g., hydrolyzed starting material) and less polar impurities.
-
Mobile Phase: A gradient of an aqueous buffer (often with a small amount of acid like formic acid to ensure consistent protonation of the analytes) and an organic solvent like acetonitrile or methanol is used. Starting with a higher aqueous concentration allows polar impurities to elute first, while gradually increasing the organic content elutes the main compound and any nonpolar impurities.
-
Detector: A UV detector is selected because the aromatic rings present in sulfonamides absorb UV light, typically around 254-270 nm, providing a strong and reliable signal for quantification.[3]
Detailed Experimental Protocol: HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized sulfonamide standard and the test sample into separate 10 mL volumetric flasks.[2]
-
Dissolve and dilute to the mark with a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water). Sonicate briefly to ensure complete dissolution.[2] This creates a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 265 nm.[3]
-
Injection Volume: 5 µL.[3]
-
-
Data Analysis:
-
Integrate the peak areas of the main sulfonamide peak and all impurity peaks in the chromatogram.
-
Calculate the percent purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Caption: Standard workflow for HPLC purity analysis.
Alternative and Complementary Analytical Methods
While HPLC is the workhorse for quantitative analysis, a multi-faceted approach using orthogonal techniques provides a more complete picture of a compound's purity profile.
A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier technique for confirmatory analysis and the identification of unknown impurities.[2][4] It couples the separation power of LC with the detection specificity of mass spectrometry, providing molecular weight information for each eluting peak. This is invaluable when an unexpected peak appears in the HPLC chromatogram.
-
Principle: After separation on the LC column, the eluent is ionized (typically using Electrospray Ionization, ESI), and the ions are passed into a mass spectrometer. A triple quadrupole mass spectrometer can be operated in Multiple Reaction Monitoring (MRM) mode for extremely sensitive and selective quantification of known impurities, or in a full scan mode to help identify unknown structures.[2]
-
Key Advantage: Offers significantly higher sensitivity and specificity compared to HPLC-UV, making it ideal for trace-level impurity detection and structural confirmation.[4][5]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for definitive structural elucidation. For purity analysis, its power lies in its ability to serve as a primary quantitative method (qNMR) without the need for specific reference standards for each impurity.
-
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing specific atomic nuclei (most commonly ¹H and ¹³C) to resonate. The resulting spectrum provides detailed information about the molecule's structure.[6][7] The presence of impurity signals in the spectrum can be used to identify and, via qNMR, quantify those impurities relative to the main compound. The appearance of singlet peaks between 8.78 and 10.15 ppm can be assigned to the proton of the sulfonamide –SO2NH– group.[6]
-
Key Advantage: Provides absolute quantification (qNMR) and is indispensable for confirming the chemical structure of the synthesized compound and any isolated impurities.
C. Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and inexpensive technique best suited for qualitative screening and monitoring the progress of a chemical reaction.[2][5]
-
Principle: A small spot of the sample is applied to a plate coated with an adsorbent (like silica gel). The plate is then placed in a chamber with a solvent (eluent). The eluent moves up the plate by capillary action, and compounds separate based on their differential adsorption to the stationary phase.
-
Key Advantage: Fast and low-cost, making it perfect for a quick check to see if a reaction has gone to completion or if major impurities are present before committing to a more time-consuming HPLC analysis.
Detailed Experimental Protocol: TLC Screening
-
Sample Preparation: Prepare a concentrated solution of the crude product (e.g., 10 mg/mL in methanol) and a more dilute solution of the starting materials for comparison.[2]
-
Spotting: Using a capillary tube, spot small amounts of the starting material and crude product solutions onto the baseline of a silica gel TLC plate.
-
Development: Place the plate in a sealed tank containing an appropriate solvent system (e.g., Chloroform:tert-butanol, 80:20 v/v).[8] Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and let it dry. Visualize the spots under UV light (254 nm).[2] For enhanced visualization of sulfonamides, the plate can be sprayed with a fluorescamine solution, which makes the spots appear as yellow-green fluorescent areas under UV light at 366 nm.[2][8]
-
Analysis: The presence of multiple spots in the crude product lane, especially spots that correspond to the retention factor (Rf) of the starting materials, indicates the presence of impurities.
Head-to-Head Comparison of Analytical Techniques
The selection of an analytical method is always a balance of the required information, sensitivity, time, and cost. The tables below summarize the key characteristics of each technique.
Table 1: Performance Characteristics of Purity Analysis Methods
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
|---|---|---|---|---|---|---|
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Retention time, % purity, peak area/height. | High (ng to µg/mL)[2] | Excellent, high precision and accuracy.[2] | Robust, reproducible, widely available, ideal for routine QC.[2] | Requires reference standards for impurity identification; potential for co-elution. |
| LC-MS/MS | LC separation followed by mass-based detection. | Retention time, molecular weight, structural fragments. | Very High (pg to ng/mL)[4] | Excellent for targeted analysis (MRM). | Definitive identification of impurities, high sensitivity and selectivity.[4][5] | Higher cost and complexity; potential for matrix effects.[5] |
| NMR | Nuclear spin resonance in a magnetic field. | Complete chemical structure, absolute concentration (qNMR). | Low to Moderate | Excellent (qNMR is a primary method).[2] | No reference standard needed for quantification; unparalleled for structural proof. | Lower throughput, requires larger sample amount, higher initial instrument cost. |
| TLC | Differential adsorption on a thin adsorbent layer. | Retention factor (Rf), qualitative presence of impurities. | Low | Semi-quantitative at best. | Fast, inexpensive, simple, excellent for reaction monitoring.[2] | Poor resolution compared to HPLC; not suitable for precise quantification. |
Table 2: Representative Quantitative Comparison
| Parameter | HPLC-UV | LC-MS/MS | qNMR | TLC |
|---|---|---|---|---|
| Typical Purity Result | 99.5% | 99.5% (Confirmatory) | 99.4% | >95% (Estimate) |
| Limit of Detection (LOD) | ~0.05% | <0.01% | ~0.1% | ~1-2% |
| Limit of Quantitation (LOQ) | ~0.1% | ~0.02% | ~0.3% | N/A |
| Analysis Time per Sample | 20-30 min | 20-30 min | 15-60 min | 10-20 min |
| Relative Cost per Sample | Low | High | Moderate | Very Low |
An Integrated Strategy for Robust Purity Validation
In a professional drug development environment, these techniques are not used in isolation but as part of a cohesive, logical workflow. The goal is to leverage the strengths of each method to build a comprehensive and undeniable purity profile for the synthesized sulfonamide.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. benchchem.com [benchchem.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. rsc.org [rsc.org]
- 7. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fsis.usda.gov [fsis.usda.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(chlorosulfonyl)isonicotinate
Introduction: As a reactive sulfonyl chloride derivative, Ethyl 3-(chlorosulfonyl)isonicotinate is a valuable reagent in pharmaceutical research and drug development. However, its utility is matched by its hazardous nature. The chlorosulfonyl group is highly susceptible to nucleophilic attack, particularly by water, leading to vigorous and potentially dangerous reactions. This guide provides a comprehensive, safety-first framework for the proper handling and disposal of this compound, ensuring the protection of laboratory personnel and environmental integrity. Our approach moves beyond mere instruction to explain the chemical principles underpinning these essential safety protocols.
Core Hazard Analysis: Understanding the Reactivity
The primary driver of this compound's hazardous properties is the sulfonyl chloride (-SO₂Cl) functional group . This group is a potent electrophile, making the compound highly reactive and requiring specific handling procedures.
-
Violent Hydrolysis: The most critical reaction to control is hydrolysis. Sulfonyl chlorides react exothermically and often violently with water (including atmospheric moisture) to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2][3] This rapid generation of corrosive gases can cause pressure buildup in sealed containers and presents a severe inhalation hazard.[2][3]
-
Incompatibility: Beyond water, this compound is incompatible with strong bases, alcohols, amines, and strong oxidizing agents.[1][2][4] These substances can initiate rapid, exothermic reactions, compromising containment and safety.
-
Corrosivity: Direct contact with the compound will cause severe skin burns and eye damage.[1][5] Inhalation of its vapors can lead to serious respiratory irritation.[1][3]
The secondary functional group, the ethyl ester (-COOEt) , will also undergo hydrolysis (saponification) under the basic conditions used for disposal, yielding ethanol and the salt of isonicotinic sulfonic acid.[6][7] This reaction is generally less vigorous than the sulfonyl chloride hydrolysis but is an integral part of the complete neutralization process.
Table 1: Key Safety & Reactivity Data
| Parameter | Information | Source(s) |
| Primary Hazards | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), Reacts Violently with Water | [1][3] |
| Incompatible Materials | Water, Moist Air, Strong Bases, Alcohols, Amines, Strong Acids, Strong Oxidizing Agents | [1][2][4] |
| Hazardous Decomp. Products | Hydrogen Chloride (HCl), Sulfur Oxides (SOx), Nitrogen Oxides (NOx), Carbon Oxides (CO, CO₂) | [1][3] |
Hierarchy of Controls and Personal Protective Equipment (PPE)
Before any handling or disposal procedure, the hierarchy of safety controls must be applied. Personal Protective Equipment (PPE) is the final, essential barrier between the researcher and the chemical hazard.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. 306936-12-9 | this compound - AiFChem [aifchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pppmag.com [pppmag.com]
A Researcher's Comprehensive Guide to Safely Handling Ethyl 3-(chlorosulfonyl)isonicotinate
Ethyl 3-(chlorosulfonyl)isonicotinate is a valuable intermediate in pharmaceutical and agrochemical synthesis, prized for its reactive sulfonyl chloride group.[1] However, the very reactivity that makes it useful also presents significant hazards. This guide provides an in-depth, experience-driven framework for its safe handling, storage, and disposal, ensuring the well-being of laboratory personnel and the integrity of your research. Our focus is not just on what to do, but why you're doing it.
I. Understanding the Primary Hazards: More Than Just a Corrosive
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] Beyond its immediate corrosive action, it may trigger allergic skin reactions and respiratory sensitization, potentially leading to asthma-like symptoms upon inhalation.[2] The most critical and immediate danger, however, is its violent reaction with water.[3]
The Causality Behind Water Reactivity:
Contact with moisture, including humidity in the air, will hydrolyze the sulfonyl chloride group. This reaction is highly exothermic and liberates toxic and corrosive gases, including hydrogen chloride (HCl) and sulfur oxides.[3] This violent reactivity dictates nearly every aspect of its safe handling, from storage to spill response.
| Hazard Class | GHS Hazard Statement | Implication for Researchers |
| Skin Corrosion | H314: Causes severe skin burns and eye damage.[2][4] | Immediate, irreversible tissue damage is possible on contact. |
| Respiratory/Skin Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] H317: May cause an allergic skin reaction.[2] | Repeated exposure, even at low levels, can lead to chronic allergic responses. |
| Acute Toxicity | H302: Harmful if swallowed.[2] | Ingestion can cause serious internal injury. |
| Water Reactivity | Reacts violently with water, liberating toxic gas.[3] | Extreme caution is required to maintain a dry environment at all times. |
II. Your Personal Protective Equipment (PPE): An Impenetrable First Line of Defense
Given the severe corrosive and sensitizing properties, a comprehensive PPE strategy is non-negotiable. Standard laboratory attire is insufficient.
Eye and Face Protection: At a minimum, wear chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3] However, due to the severe corrosivity and potential for violent reactions, a full-face shield worn over chemical splash goggles is the authoritative recommendation. This provides a multi-layered defense against splashes and the release of corrosive gases.
Skin and Body Protection:
-
Lab Coat: A flame-resistant (FR) or Nomex lab coat is mandatory.[7] Standard cotton or polyester lab coats can be ignited by the heat of a reactive fire and will not provide adequate protection.
-
Body and Leg Coverage: Wear long pants and closed-toe shoes made of non-porous material.
Respiratory Protection: Work must be conducted in a certified chemical fume hood to control vapors.[3] If there is a risk of exceeding exposure limits or in an emergency situation (e.g., a large spill), respiratory protection is essential. A full-face respirator with an Organic Vapor/Acid Gas (OV/AG) cartridge (e.g., 3M 6003 or 60923) is required.[1][4] These cartridges contain activated carbon and other sorbents to neutralize both organic vapors and acid gases like HCl that are liberated upon decomposition.[4]
Diagram: PPE Donning and Doffing Protocol
This workflow ensures that contaminated PPE is removed in an order that minimizes the risk of self-contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

